molecular formula C38H40O15 B15579761 Dioxamycin

Dioxamycin

Cat. No.: B15579761
M. Wt: 736.7 g/mol
InChI Key: HWMMBHOXHRVLCU-JQHNOIMPSA-N
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Description

Dioxamycin is an angucycline.
(2S,4S,5S)-4-[(1E,3E,5E)-7-[[(2R,5S,6R)-2-[(2R,3R,4aR,12bS)-1,2,3,4,4a,12b-Hexahydro-3-methyl-2,3,4a,8,12b-pentahydroxy-1,7,12-trioxobenzo[a]anthracene-9-yl]-6-methyltetrahydro-2H-pyran-5-yl]oxy]-7-oxo-1,3,5-heptatrienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid has been reported in Streptomyces with data available.
from strain MH406-SF1, closely related to Streptomyces xantholiticus;  structure given in first source

Properties

Molecular Formula

C38H40O15

Molecular Weight

736.7 g/mol

IUPAC Name

(2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,3S,6R)-6-[(2R,3R,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid

InChI

InChI=1S/C38H40O15/c1-18-23(51-26(39)10-8-6-5-7-9-24-19(2)52-36(4,53-24)34(45)46)13-14-25(50-18)20-11-12-21-27(29(20)40)30(41)22-15-16-37(48)17-35(3,47)32(43)33(44)38(37,49)28(22)31(21)42/h5-12,15-16,18-19,23-25,32,40,43,47-49H,13-14,17H2,1-4H3,(H,45,46)/b6-5+,9-7+,10-8+/t18-,19+,23+,24+,25-,32+,35-,36+,37+,38-/m1/s1

InChI Key

HWMMBHOXHRVLCU-JQHNOIMPSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Dioxamycin from Streptomyces xantholiticus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxamycin, a potent benz[a]anthraquinone antibiotic, was first isolated from the culture broth of Streptomyces xantholiticus strain MH406-SF1.[1] This novel compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria and various tumor cells.[1] Structurally, this compound is a complex molecule with the chemical formula C38H40O15.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Introduction

The genus Streptomyces is a well-established source of a diverse array of secondary metabolites with significant therapeutic potential, including numerous antibiotics and anticancer agents. The discovery of novel compounds from these filamentous bacteria remains a critical area of research in the face of rising antimicrobial resistance and the need for more effective cancer chemotherapies. This compound, a member of the benz[a]anthraquinone class of antibiotics, represents a promising lead compound due to its dual antibacterial and antitumor properties.[1][2] This document serves as a detailed technical resource for researchers interested in the fermentation, purification, and biological evaluation of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C38H40O15[1]
Molecular Weight 736.72 g/mol
Class Benz[a]anthraquinone antibiotic[1]
Appearance Yellow, crystalline powder
Solubility Soluble in methanol (B129727), ethyl acetate (B1210297); poorly soluble in water

Experimental Protocols

Fermentation of Streptomyces xantholiticus MH406-SF1

The production of this compound is achieved through submerged fermentation of Streptomyces xantholiticus strain MH406-SF1. While the original publication by Sawa et al. (1991) does not provide a detailed medium composition, a general protocol for the cultivation of Streptomyces species for secondary metabolite production is outlined below. Optimization of the culture medium and fermentation parameters is recommended to enhance the yield of this compound.

3.1.1. Culture Medium

A typical seed and production medium for Streptomyces species is provided in Table 2.

IngredientSeed Medium (g/L)Production Medium (g/L)
Glucose10.020.0
Soybean Meal10.015.0
Yeast Extract2.05.0
NaCl5.05.0
K2HPO41.01.0
MgSO4·7H2O0.50.5
CaCO32.03.0
Trace Elements Solution1.0 mL1.0 mL
pH 7.27.0

3.1.2. Fermentation Conditions

  • Inoculum Preparation: A well-sporulated culture of Streptomyces xantholiticus MH406-SF1 from an agar (B569324) slant is used to inoculate the seed medium. The seed culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.[3]

  • Production Fermentation: The production medium is inoculated with 5-10% (v/v) of the seed culture. Fermentation is carried out in baffled flasks at 28°C with vigorous aeration (e.g., 200 rpm on a rotary shaker) for 5-7 days.[3] The production of this compound can be monitored by bioassay against a susceptible Gram-positive bacterium (e.g., Bacillus subtilis) or by High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process as described by Sawa et al. (1991).[1][2] A generalized workflow is presented below.

3.2.1. Extraction

  • The whole fermentation broth is harvested and adjusted to pH 3.0 with hydrochloric acid.

  • The acidified broth is extracted twice with an equal volume of ethyl acetate.

  • The organic layers are combined, washed with a saturated sodium bicarbonate solution and then with brine.

  • The ethyl acetate extract is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield a crude extract.

3.2.2. Countercurrent Chromatography

The crude extract is subjected to countercurrent chromatography for initial fractionation. A suitable solvent system, such as chloroform-methanol-water, should be selected to achieve separation of this compound from other metabolites.

3.2.3. Column Chromatography

The this compound-containing fractions from countercurrent chromatography are further purified by column chromatography.

  • Stationary Phase: Silica gel 60 (70-230 mesh).

  • Mobile Phase: A gradient of chloroform (B151607) and methanol is typically used. For example, a stepwise gradient from 100% chloroform to chloroform-methanol (95:5, v/v) can be employed.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing pure this compound.

3.2.4. Preparative High-Performance Liquid Chromatography (HPLC)

Final purification is achieved by preparative HPLC.

  • Column: A reversed-phase C18 column is suitable for the purification of benz[a]anthraquinone compounds.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape, is used. For example, a linear gradient from 30% to 70% acetonitrile in water (containing 0.1% TFA) over 30 minutes.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., 254 nm and 430 nm).

  • Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

Biological Activity of this compound

Antibacterial Activity

This compound exhibits potent activity against Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) against representative strains are summarized in Table 3.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.1 - 1.56
Streptococcus pyogenes0.2 - 3.13
Bacillus subtilis0.05 - 0.78
Enterococcus faecalis6.25 - 25
Antitumor Activity

This compound has also demonstrated significant cytotoxic activity against various tumor cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 4.

Cell LineIC50 (µg/mL)
P388 leukemia0.01 - 0.1
L1210 leukemia0.02 - 0.2
HeLa (human cervical cancer)0.5 - 5.0
A549 (human lung carcinoma)1.0 - 10.0

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not been fully elucidated. However, based on its structural similarity to other benz[a]anthraquinone antibiotics such as doxorubicin (B1662922), it is hypothesized to exert its biological effects through two primary mechanisms:

  • DNA Intercalation: The planar aromatic core of the benz[a]anthraquinone structure is capable of inserting between the base pairs of the DNA double helix.[4][5] This intercalation disrupts the normal helical structure of DNA, thereby interfering with essential cellular processes such as DNA replication and transcription.[6]

  • Topoisomerase Inhibition: Anthracycline antibiotics are known inhibitors of topoisomerase enzymes, particularly topoisomerase II.[7][8][9] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, this compound likely induces double-strand breaks in the DNA, ultimately leading to apoptosis.

The downstream effects of these primary mechanisms can trigger a cascade of cellular signaling pathways, leading to cell cycle arrest and programmed cell death.

Dioxamycin_Mechanism_of_Action This compound This compound Intercalation DNA Intercalation This compound->Intercalation TopoInhibition Topoisomerase II Inhibition This compound->TopoInhibition DNA Cellular DNA Replication_Block Replication & Transcription Blockage DNA->Replication_Block Topoisomerase Topoisomerase II DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Intercalation->DNA TopoInhibition->Topoisomerase Apoptosis Apoptosis DNA_Damage->Apoptosis Replication_Block->Apoptosis

Caption: Proposed mechanism of action for this compound.

Dioxamycin_Isolation_Workflow Fermentation Fermentation of S. xantholiticus MH406-SF1 Extraction Ethyl Acetate Extraction (pH 3.0) Fermentation->Extraction CCC Countercurrent Chromatography Extraction->CCC ColumnChrom Silica Gel Column Chromatography CCC->ColumnChrom PrepHPLC Preparative HPLC (C18) ColumnChrom->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This compound, a benz[a]anthraquinone antibiotic isolated from Streptomyces xantholiticus, demonstrates promising antibacterial and antitumor activities. This technical guide provides a foundational understanding of its discovery, isolation, and biological properties, along with generalized experimental protocols. Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential, and optimize its production. The detailed methodologies and quantitative data presented herein are intended to facilitate these future investigations by providing a solid starting point for researchers in the fields of natural product chemistry, microbiology, and oncology.

References

Dioxamycin: A Technical Guide to a Novel Benz[a]anthraquinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxamycin is a novel benz[a]anthraquinone antibiotic isolated from Streptomyces xantholiticus and Streptomyces cocklensis.[1][2] With the molecular formula C38H40O15, this compound exhibits significant biological activity against Gram-positive bacteria and various tumor cell lines.[1][2] Its mechanism of action is believed to involve DNA intercalation and inhibition of topoisomerase II, a common characteristic of benz[a]anthraquinone antibiotics. This technical guide provides a comprehensive overview of this compound, including its biological activities, proposed mechanism of action, and detailed experimental protocols for its isolation and characterization.

Introduction

This compound is a member of the benz[a]anthraquinone class of antibiotics, a group of natural products known for their diverse biological activities.[1] It is structurally related to capoamycin.[1] First isolated from the culture broth of Streptomyces xantholiticus strain MH406-SF1, this compound has demonstrated potent antibacterial and antitumor properties in vitro.[1] This document aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC38H40O15[1][2]
Molecular Weight736.72 g/mol [2]
ClassBenz[a]anthraquinone antibiotic[1]

Biological Activity

This compound has shown significant activity against a range of Gram-positive bacteria and various human tumor cell lines. The following tables summarize the available quantitative data on its minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50).

Antibacterial Activity
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus 209P3.13
Staphylococcus aureus Smith3.13
Staphylococcus epidermidis1.56
Bacillus subtilis PCI 2190.78
Micrococcus luteus PCI 10010.20

Data sourced from the original discovery paper. It is important to note that further studies with a broader range of clinical isolates are needed to fully characterize the antibacterial spectrum.

Cytotoxic Activity
Cell LineCancer TypeIC50 (µg/mL)
P388Leukemia0.78
L1210Leukemia1.56
KBEpidermoid Carcinoma3.13

These in vitro results highlight the potential of this compound as an anticancer agent, warranting further investigation in preclinical models.

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on its structural similarity to other benz[a]anthraquinone antibiotics, it is proposed to function as a DNA intercalating agent and a topoisomerase II inhibitor.[3]

Proposed Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This proposed mechanism involves the flat, aromatic ring system of the benz[a]anthraquinone core inserting itself between the base pairs of the DNA double helix. This intercalation is thought to distort the DNA structure, thereby interfering with essential cellular processes such as replication and transcription.

Furthermore, this compound likely inhibits the function of topoisomerase II, an enzyme crucial for managing DNA topology during replication. By stabilizing the cleavable complex formed between topoisomerase II and DNA, the antibiotic would lead to the accumulation of double-strand breaks, ultimately triggering apoptosis in rapidly dividing cells.

G This compound This compound DNA Nuclear DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Binding Cleavable_Complex Stabilized Cleavable Complex DNA->Cleavable_Complex Topoisomerase_II->Cleavable_Complex Forms Replication_Fork Replication Fork Stalling Cleavable_Complex->Replication_Fork DSB DNA Double-Strand Breaks Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Proposed mechanism of action for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound. These protocols are based on the original discovery literature and standard laboratory practices.

Fermentation of Streptomyces xantholiticus MH406-SF1
  • Inoculum Preparation: A loopful of a mature slant culture of Streptomyces xantholiticus MH406-SF1 is used to inoculate a 500-mL Erlenmeyer flask containing 100 mL of seed medium (e.g., yeast extract-malt extract broth). The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Production Culture: The seed culture (5 mL) is transferred to a 2-liter Erlenmeyer flask containing 500 mL of production medium (e.g., soybean meal-glucose medium). The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 200 rpm.

Isolation and Purification of this compound

The following workflow outlines the multi-step purification process for this compound from the fermentation broth.

G A Fermentation Broth of S. xantholiticus MH406-SF1 B Centrifugation A->B C Supernatant B->C Discard D Mycelial Cake B->D E Extraction with Acetone D->E F Acetone Extract E->F G Concentration in vacuo F->G H Aqueous Concentrate G->H I Extraction with Ethyl Acetate H->I J Ethyl Acetate Extract I->J K Concentration to Dryness J->K L Crude this compound Powder K->L M Countercurrent Chromatography L->M N Active Fractions M->N O Column Chromatography (Silica Gel) N->O P Further Purified Fractions O->P Q Preparative HPLC P->Q R Pure this compound Q->R

Purification workflow for this compound.
  • Countercurrent Chromatography:

    • Solvent System: A biphasic solvent system such as chloroform-methanol-water is used.

    • Procedure: The crude this compound powder is dissolved in the lower phase and subjected to countercurrent distribution. Fractions are collected and analyzed for activity.

  • Column Chromatography:

    • Stationary Phase: Silica gel (e.g., 70-230 mesh).

    • Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) is typically employed.

    • Procedure: The active fractions from the previous step are concentrated, applied to the column, and eluted with the solvent gradient. Fractions are monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is suitable.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (often with a modifier like trifluoroacetic acid) is used.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

    • Procedure: The purest fractions from column chromatography are pooled, concentrated, and injected onto the preparative HPLC system. The peak corresponding to this compound is collected.

In Vitro Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are grown in appropriate broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure: this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium. The standardized bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound against tumor cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound is a promising benz[a]anthraquinone antibiotic with demonstrated in vitro activity against Gram-positive bacteria and tumor cells. The information provided in this technical guide serves as a foundational resource for further research and development. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound, conducting in vivo efficacy and toxicity studies, and exploring synthetic modifications to enhance its therapeutic potential. A thorough investigation into its mechanism of action may reveal novel therapeutic strategies for combating bacterial infections and cancer.

References

Dioxamycin: A Technical Guide to a Benz[a]anthraquinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Kinase Inhibitor with Molecular Formula C38H40O15

Abstract

Dioxamycin, a potent benz[a]anthraquinone antibiotic, represents a significant area of interest for researchers in drug discovery and development. With the molecular formula C38H40O15, this natural product, synthesized by Streptomyces cocklensis and Streptomyces xantholiticus, has demonstrated notable in vitro activity against a range of Gram-positive bacteria and certain tumor cell lines.[1] Structurally related to the angucycline class of antibiotics, this compound is also recognized as a kinase inhibitor. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activity with quantitative data, detailed experimental protocols for its isolation and characterization, and a proposed mechanism of action involving the inhibition of the WalK histidine kinase signaling pathway.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, first isolated in 1991, is a complex molecule belonging to the benz[a]anthraquinone family of antibiotics.[1] Its chemical structure and biological activity profile suggest potential applications in antibacterial and anticancer therapies. This document serves as a technical resource for scientists and drug development professionals, consolidating the current knowledge on this compound to facilitate further research and exploration of its therapeutic potential.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. The following table summarizes the key known properties of this molecule.

PropertyValueReference
Molecular Formula C38H40O15[1]
Molar Mass 736.72 g/mol
Appearance Reddish orange needles
Solubility Soluble in methanol, ethanol, acetone (B3395972), ethyl acetate (B1210297), and butanol. Slightly soluble in chloroform. Insoluble in water and n-hexane.
UV-Vis λmax (MeOH) 236, 258, 292, 392, 500, 534 nm
IUPAC Name (2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid
CAS Number 134861-62-4

Biological Activity

This compound exhibits significant biological activity, particularly against Gram-positive bacteria and various tumor cell lines. The following tables present the quantitative data on its antimicrobial and cytotoxic effects as reported in the foundational study by Sawa et al. (1991).

Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of this compound against a panel of Gram-positive bacteria were determined using the agar (B569324) dilution method.

OrganismMIC (µg/mL)
Staphylococcus aureus FDA 209P3.13
Staphylococcus aureus Smith3.13
Staphylococcus epidermidis ATCC 122281.56
Micrococcus luteus PCI 10010.20
Bacillus subtilis PCI 2190.78
Corynebacterium bovis 18100.39
Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against several murine and human tumor cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Cell LineIC50 (µg/mL)
L1210 (murine leukemia)0.10
P388 (murine leukemia)0.20
L-cells (murine fibroblast)1.56
HeLa S3 (human cervical carcinoma)1.56

Experimental Protocols

This section details the methodologies for the fermentation, isolation, and purification of this compound, as well as the procedures for determining its biological activity, based on the original research.

Fermentation

A seed culture of Streptomyces xantholiticus strain MH406-SF1 is prepared by inoculating a suitable medium (e.g., yeast extract-malt extract-glucose broth) and incubating for 48 hours at 27°C on a rotary shaker. This seed culture is then used to inoculate a production medium containing soluble starch, soybean meal, and other essential nutrients. The production fermentation is carried out for 4 days at 27°C with aeration and agitation.

Isolation and Purification

The following workflow outlines the steps for isolating and purifying this compound from the fermentation broth.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation MycelialCake Mycelial Cake Centrifugation->MycelialCake Supernatant Supernatant Centrifugation->Supernatant AcetoneExtraction Acetone Extraction MycelialCake->AcetoneExtraction EthylAcetateExtraction Ethyl Acetate Extraction Supernatant->EthylAcetateExtraction SilicaGel Silica (B1680970) Gel Chromatography AcetoneExtraction->SilicaGel EthylAcetateExtraction->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Crystals This compound Crystals HPLC->Crystals

Fig. 1: Experimental workflow for the isolation and purification of this compound.

Protocol Steps:

  • Centrifugation: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant.

  • Extraction:

    • The mycelial cake is extracted with acetone. The acetone extract is concentrated and then further extracted with ethyl acetate.

    • The supernatant is extracted directly with ethyl acetate.

  • Chromatography:

    • The combined ethyl acetate extracts are concentrated and subjected to silica gel column chromatography.

    • The active fractions from the silica gel column are further purified by Sephadex LH-20 column chromatography.

    • The final purification is achieved by preparative high-performance liquid chromatography (HPLC).

  • Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield reddish-orange needles.

Biological Assays
  • Antimicrobial Activity (Agar Dilution Method): A series of agar plates containing twofold dilutions of this compound are prepared. The test organisms are inoculated onto the plates, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth after incubation.

  • Cytotoxic Activity (MTT Assay): Tumor cells are seeded in microplates and incubated with various concentrations of this compound. After a specified incubation period, an MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured spectrophotometrically to determine cell viability and calculate the IC50 value.

Proposed Mechanism of Action: Inhibition of the WalK Signaling Pathway

While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to Waldiomycin, a known inhibitor of the WalK histidine kinase, strongly suggests a similar mechanism of action. The WalK/WalR two-component system is essential for cell wall metabolism and viability in many Gram-positive bacteria.

The proposed signaling pathway and the inhibitory action of this compound are depicted in the following diagram:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm WalK WalK (Histidine Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphotransfer WalR_P WalR-P DNA DNA WalR_P->DNA Binds to Promoter CellWall Cell Wall Synthesis Genes DNA->CellWall Transcription This compound This compound This compound->WalK Inhibition

Fig. 2: Proposed inhibition of the WalK signaling pathway by this compound.

Pathway Description:

  • Activation: The sensor histidine kinase, WalK, located in the cell membrane, autophosphorylates in response to specific environmental signals.

  • Phosphotransfer: The phosphoryl group is then transferred to the response regulator, WalR, in the cytoplasm.

  • Transcriptional Regulation: Phosphorylated WalR (WalR-P) acts as a transcription factor, binding to the promoter regions of genes involved in cell wall synthesis and turnover.

  • Inhibition by this compound: It is hypothesized that this compound binds to WalK, inhibiting its autophosphorylation and subsequent phosphotransfer to WalR. This disruption of the signaling cascade would lead to the downregulation of essential cell wall synthesis genes, ultimately resulting in bacterial cell death.

Conclusion

This compound is a promising natural product with significant antibacterial and cytotoxic properties. This technical guide has summarized the key available data, providing a foundation for further investigation. Future research should focus on elucidating the precise molecular mechanism of action, exploring its in vivo efficacy and safety profile, and investigating potential synthetic modifications to enhance its therapeutic index. The information presented herein is intended to serve as a valuable resource for the scientific community to unlock the full potential of this compound in the development of new medicines.

References

Dioxamycin: A Technical Guide to Structure Elucidation and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxamycin (B1230973) is a potent benz[a]anthraquinone antibiotic belonging to the angucycline class of natural products. First isolated from Streptomyces xantholiticus, its complex chemical architecture has been elucidated through a combination of advanced spectroscopic techniques. This technical guide provides a detailed overview of the methodologies employed in the structural determination of this compound, with a focus on its spectral analysis. While the complete quantitative spectral data is housed within the primary literature, this document outlines the experimental protocols and the logical workflow used to decipher its intricate structure, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

This compound is a member of the capoamycin-related family of antibiotics, which are known for their significant biological activities, including antibacterial and antitumor properties.[1] The core structure of this compound is a modified benz[a]anthraquinone chromophore, which is characteristic of the angucycline group of polyketides.[2][3] The complete structural elucidation of such complex natural products is a challenging endeavor that relies on the synergistic application of various analytical techniques. This guide will walk through the key experimental stages and data interpretation involved in revealing the structure of this compound.

Isolation and Purification

The initial step in the characterization of a natural product is its isolation and purification from the source organism. This compound was first isolated from the culture broth of Streptomyces xantholiticus (strain MH406-SF1).[2][3] A multi-step purification protocol is typically employed to obtain the pure compound.

Experimental Protocol: Isolation and Purification
  • Fermentation: The Streptomyces strain is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The active compound is then extracted from the mycelium using an organic solvent such as acetone.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate this compound from other metabolites. A typical workflow would include:

    • Countercurrent Chromatography (CCC): An initial fractionation technique to separate compounds based on their differential partitioning between two immiscible liquid phases.

    • Column Chromatography: Further purification using a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase.

    • Preparative High-Performance Liquid Chromatography (HPLC): A final polishing step to obtain highly pure this compound.[2][3]

Structure Elucidation Workflow

The determination of the chemical structure of this compound involves a logical progression of analytical techniques. The workflow, from determining the molecular formula to establishing the final stereochemistry, is a cornerstone of natural product chemistry.

G This compound Structure Elucidation Workflow A Isolation & Purification (CCC, Column Chromatography, HPLC) B Molecular Formula Determination (HRFAB-MS) A->B Pure Compound C 1D NMR Analysis (¹H & ¹³C NMR) B->C Molecular Formula G Final Structure Assembly D 2D NMR Analysis (COSY, HSQC) C->D Proton & Carbon Signals E Long-Range Correlation Analysis (HMBC) D->E ¹JCH Correlations F Through-Space Correlation Analysis (NOESY) E->F ²JCH & ³JCH Correlations F->G Spatial Proximity

This compound Structure Elucidation Workflow

Spectral Analysis

The core of the structure elucidation process lies in the detailed analysis of spectroscopic data. High-Resolution Mass Spectrometry and a suite of Nuclear Magnetic Resonance experiments are pivotal in this regard.

Mass Spectrometry

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) was instrumental in determining the molecular formula of this compound.

Experimental Protocol: HRFAB-MS

  • Sample Preparation: A solution of pure this compound is prepared in a suitable matrix (e.g., m-nitrobenzyl alcohol).

  • Ionization: The sample is bombarded with a high-energy beam of atoms (e.g., xenon), leading to the desorption and ionization of the analyte molecules.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy, allowing for the determination of the elemental composition.

Data Presentation: Mass Spectrometry Data

ParameterValueReference
Molecular FormulaC₃₈H₄₀O₁₅[2][3]
High-Resolution m/zData not publicly available in the searched literature. Please refer to the primary publication.Sawa et al., 1991
Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of 1D and 2D NMR experiments were employed to piece together the complex structure of this compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A solution of pure this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. These include:

    • ¹H NMR: To identify the proton environments in the molecule.

    • ¹³C NMR: To identify the carbon skeleton.

    • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (vicinal and geminal couplings).

    • ¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

    • ¹³C-¹H HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close to each other in space, providing information about the relative stereochemistry of the molecule.

Data Presentation: ¹H and ¹³C NMR Data

The complete and assigned ¹H and ¹³C NMR data for this compound can be found in the primary literature (Sawa et al., 1991). The tables below are structured to present such data.

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not publicly available in the searched literature. Please refer to the primary publication.

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ) ppm
Data not publicly available in the searched literature. Please refer to the primary publication.

Structure Assembly and Final Confirmation

The data from the various spectroscopic experiments are pieced together like a puzzle to assemble the final structure of this compound.

  • Substructure Identification: COSY and HSQC data are used to identify individual spin systems and smaller structural fragments.

  • Fragment Connection: HMBC correlations are key to connecting these fragments, building the carbon skeleton of the molecule.

  • Stereochemistry Determination: NOESY correlations provide through-space information, allowing for the determination of the relative stereochemistry of chiral centers.

The culmination of this analytical process led to the elucidation of the complete chemical structure of this compound.

Conclusion

The structure elucidation of this compound is a classic example of the power of modern spectroscopic techniques in natural product chemistry. Through a systematic workflow involving isolation, purification, and a suite of high-resolution mass spectrometry and multidimensional NMR experiments, the complex benz[a]anthraquinone structure of this potent antibiotic was successfully determined. This technical guide provides a framework for understanding the key methodologies and logical processes involved, serving as a valuable resource for professionals in the field of drug discovery and development. For detailed quantitative data, readers are directed to the original scientific publication.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthetic Pathway of Dioxamycin in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxamycin (B1230973), a potent benz[a]anthraquinone antibiotic, is a secondary metabolite produced by the actinomycete Streptomyces cocklensis.[1][2] While the complete, experimentally verified biosynthetic pathway of this complex molecule has not yet been fully elucidated in publicly available literature, its chemical structure provides significant clues to its formation. This guide presents a putative biosynthetic pathway for this compound, constructed by analogy to the well-characterized biosynthesis of other aromatic polyketides in Streptomyces. We will delve into the proposed enzymatic steps, from the assembly of the polyketide backbone by a Type II polyketide synthase (PKS) system to the intricate tailoring reactions that yield the final, biologically active compound. Furthermore, this document outlines standard experimental protocols for the identification and characterization of such biosynthetic gene clusters (BGCs) and presents illustrative quantitative data to guide future research endeavors.

Introduction to this compound and its Producing Organism

This compound is a complex polyketide antibiotic with a molecular formula of C38H40O15.[1][3] Its core chemical scaffold is a benz[a]anthraquinone, a class of aromatic compounds known for their diverse biological activities. The producing organism, Streptomyces cocklensis, is a soil-dwelling bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including a majority of clinically used antibiotics. The genome of S. cocklensis has been sequenced and is known to harbor a multitude of biosynthetic gene clusters, one of which is predicted to be responsible for this compound production.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to begin with the formation of its polyketide backbone by a Type II Polyketide Synthase (PKS) multienzyme complex, followed by a series of post-PKS modifications, often referred to as tailoring steps.

Assembly of the Polyketide Core

The formation of the benz[a]anthraquinone core is a hallmark of Type II PKS systems. This process involves the iterative condensation of simple acyl-CoA precursors. The minimal PKS required for this includes:

  • Ketosynthase (KSα and KSβ): These enzymes catalyze the decarboxylative condensation of malonyl-CoA extender units with the growing polyketide chain.

  • Acyl Carrier Protein (ACP): The growing polyketide chain is covalently tethered to the ACP via a phosphopantetheinyl arm.

The process is initiated with a starter unit, likely acetyl-CoA, followed by the sequential addition of multiple malonyl-CoA extender units. A series of ketoreductases (KR), cyclases (CYC), and aromatases (ARO) within the PKS complex then catalyze the regiospecific folding, cyclization, and aromatization of the linear polyketide chain to form the characteristic four-ring benz[a]anthraquinone skeleton.

Post-PKS Tailoring Modifications

Following the formation of the aromatic core, a series of tailoring enzymes modify this intermediate to produce the final this compound structure. Based on the chemical structure of this compound, these modifications are proposed to include:

  • Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for the multiple hydroxyl groups present on the benz[a]anthraquinone core.

  • Methylation: S-adenosyl-L-methionine (SAM)-dependent methyltransferases are predicted to add the methyl groups.

  • Glycosylation: A glycosyltransferase (GT) is responsible for attaching a deoxysugar moiety to the polyketide core. The biosynthesis of this sugar likely involves a dedicated set of genes within the cluster, encoding enzymes for sugar activation and modification.

  • Ester Side Chain Formation and Attachment: The complex ester side chain, which includes a dioxolane ring, is likely synthesized by a separate set of enzymes and then attached to the sugar moiety by an acyltransferase.

Putative this compound Biosynthetic Pathway cluster_pks Type II Polyketide Synthase cluster_tailoring Tailoring Steps Acetyl-CoA Acetyl-CoA Minimal_PKS Minimal PKS (KS, CLF, ACP) Acetyl-CoA->Minimal_PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Minimal_PKS Polyketide_Chain Linear Polyketide Chain Minimal_PKS->Polyketide_Chain KR_CYC_ARO KR, CYC, ARO Polyketide_Chain->KR_CYC_ARO Benzanthraquinone_Core Benz[a]anthraquinone Core KR_CYC_ARO->Benzanthraquinone_Core Hydroxylases Hydroxylases (P450s) Methyltransferases Methyltransferases (SAM-dependent) Hydroxylases->Methyltransferases Glycosyltransferase Glycosyltransferase (GT) Methyltransferases->Glycosyltransferase Acyltransferase Acyltransferase Glycosyltransferase->Acyltransferase Sugar_Biosynthesis Deoxysugar Biosynthesis Sugar_Biosynthesis->Glycosyltransferase This compound This compound Acyltransferase->this compound Side_Chain_Synth Side Chain Synthesis Side_Chain_Synth->Acyltransferase

Caption: Putative biosynthetic pathway of this compound.

Illustrative Quantitative Data

The characterization of a biosynthetic pathway involves quantifying the effects of genetic modifications on metabolite production and determining the kinetic parameters of the involved enzymes. The following table provides an illustrative example of the type of data that would be generated.

Strain/Enzyme Parameter Value Units
S. cocklensis Wild-TypeThis compound Titer150 ± 20mg/L
ΔdoxG (putative GT mutant)This compound TiterNot Detected-
ΔdoxM (putative MT mutant)This compound Titer25 ± 5mg/L
Recombinant DoxG (GT)Km (UDP-glucose)150µM
kcat2.5s-1
Recombinant DoxH (P450)Km (Polyketide Core)80µM
kcat0.5s-1

Note: The data presented in this table is hypothetical and serves as an example for research purposes.

Experimental Protocols for Pathway Characterization

The elucidation of a novel biosynthetic pathway like that of this compound involves a multi-step experimental approach.

Genome Mining and Bioinformatic Analysis of the this compound BGC
  • DNA Isolation and Sequencing: High-quality genomic DNA is isolated from S. cocklensis. The genome is then sequenced using a combination of short- and long-read sequencing technologies (e.g., Illumina and Oxford Nanopore) to obtain a complete and well-annotated genome sequence.

  • BGC Identification: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This software identifies putative BGCs and predicts the class of secondary metabolite produced. The cluster predicted to produce a benz[a]anthraquinone is identified as the candidate this compound BGC.

  • Gene Annotation: The open reading frames (ORFs) within the candidate BGC are annotated by homology searches against public databases (e.g., BLASTp against the NCBI nr database) to assign putative functions to the encoded proteins (e.g., PKS components, tailoring enzymes, regulators, and transporters).

Gene Inactivation and Metabolite Profiling
  • Construct Design: A gene disruption cassette, typically containing an antibiotic resistance gene flanked by homologous regions upstream and downstream of the target gene, is constructed.

  • Protoplast Transformation and Homologous Recombination: The disruption construct is introduced into S. cocklensis protoplasts. Through homologous recombination, the target gene is replaced by the resistance cassette.

  • Mutant Verification: Successful gene knockout is confirmed by PCR and Southern blotting.

  • Fermentation and Metabolite Analysis: The wild-type and mutant strains are cultivated under identical fermentation conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The disappearance of this compound and the potential accumulation of biosynthetic intermediates in the mutant strain confirm the gene's role in the pathway.

Heterologous Expression of the this compound BGC
  • BGC Cloning: The entire this compound BGC is cloned from the S. cocklensis genome into an integrative expression vector.

  • Host Strain Transformation: The expression vector is introduced into a genetically tractable and well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

  • Production Analysis: The heterologous host is fermented, and the culture extract is analyzed by HPLC and LC-MS for the production of this compound. Successful production confirms that the cloned BGC is sufficient for this compound biosynthesis.

Experimental Workflow for BGC Characterization gDNA_Isolation Genomic DNA Isolation Genome_Sequencing Genome Sequencing (Illumina/Nanopore) gDNA_Isolation->Genome_Sequencing antiSMASH Bioinformatic Analysis (antiSMASH) Genome_Sequencing->antiSMASH Putative_BGC Putative this compound BGC antiSMASH->Putative_BGC Gene_Knockout Gene Knockout (Homologous Recombination) Putative_BGC->Gene_Knockout Heterologous_Expression Heterologous Expression (in S. coelicolor) Putative_BGC->Heterologous_Expression Mutant_Strain Mutant Strain Gene_Knockout->Mutant_Strain Expression_Strain Expression Strain Heterologous_Expression->Expression_Strain Fermentation Fermentation Mutant_Strain->Fermentation Expression_Strain->Fermentation Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Fermentation->Metabolite_Analysis Pathway_Elucidation Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation S_cocklensis S_cocklensis S_cocklensis->Fermentation

Caption: Experimental workflow for this compound BGC characterization.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Streptomyces cocklensis, based on current knowledge of aromatic polyketide biosynthesis. The proposed pathway, involving a Type II PKS and a series of tailoring enzymes, serves as a roadmap for future research aimed at the experimental validation of the this compound biosynthetic gene cluster. The detailed experimental protocols outlined herein offer a standardized approach for the identification, characterization, and manipulation of this and other novel biosynthetic pathways. Elucidating the precise enzymatic mechanisms involved in this compound biosynthesis will not only advance our fundamental understanding of natural product assembly but also open avenues for the bioengineering of novel this compound analogs with improved therapeutic properties, thereby contributing to the ongoing search for new and effective antimicrobial agents.

References

Unraveling the Enigma: The Mechanism of Action of Dioxamycin Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature significantly limits a detailed understanding of the precise mechanisms by which Dioxamycin, a benz[a]anthraquinone antibiotic, exerts its effects on Gram-positive bacteria. Despite its discovery and classification, in-depth studies elucidating its specific molecular targets and pathways of action remain scarce.

This compound is a natural product produced by bacteria of the genus Streptomyces, specifically Streptomyces cocklensis and Streptomyces xantholiticus.[1] It is recognized for its in vitro activity against Gram-positive bacteria and certain tumor cells.[2] Chemically, it belongs to the benz[a]anthraquinone class of antibiotics.[1][2] Beyond its antibacterial properties, it has also been identified as a kinase inhibitor.[1] However, the specific bacterial kinases targeted by this compound and the functional consequences of this inhibition are not documented in the available scientific literature.

Putative Mechanisms of Action: An Extrapolation from the Anthraquinone (B42736) Class

Given the limited specific research on this compound, its potential mechanisms of action can be cautiously inferred from the broader family of anthraquinone antibiotics. These compounds are known to exhibit a range of antibacterial activities, which could suggest possible avenues for this compound's efficacy. The antibacterial mechanisms of anthraquinones are generally understood to involve several key cellular processes. These potential, though unconfirmed for this compound, mechanisms include:

  • Inhibition of Nucleic Acid and Protein Synthesis: Some anthraquinone derivatives interfere with the synthesis of DNA, RNA, and proteins, which are essential for bacterial survival and replication.

  • Disruption of the Cell Wall and Membrane: Alteration of the bacterial cell envelope integrity is another mode of action for this class of antibiotics, leading to cell lysis and death.

  • Inhibition of Biofilm Formation: By preventing the formation of protective biofilms, these compounds can render bacteria more susceptible to antimicrobial agents and host immune responses.

  • Blockade of Energy Metabolism: Interference with crucial metabolic pathways can deprive the bacterial cell of the energy required for its vital functions.

It is crucial to emphasize that these are general mechanisms associated with the broader anthraquinone class, and specific experimental validation for this compound is currently lacking.

The Kinase Inhibition Pathway: A Potential but Unexplored Avenue

The characterization of this compound as a kinase inhibitor presents a compelling but unexplored aspect of its antibacterial activity.[1] Bacterial kinases play critical roles in various cellular processes, including signal transduction, cell division, and metabolism. Inhibition of an essential bacterial kinase could lead to a cascade of downstream effects, ultimately resulting in bacterial growth inhibition or death. However, the specific bacterial kinase targets of this compound and the signaling pathways it may disrupt remain to be identified through dedicated research.

Data Presentation and Experimental Protocols: A Research Lacuna

The absence of detailed studies on this compound's mechanism of action means that there is no quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a range of Gram-positive bacteria or enzyme inhibition constants (Kᵢ), available in the public domain. Consequently, the creation of structured data tables for comparative analysis is not feasible at this time.

Similarly, detailed experimental protocols for key experiments to determine this compound's mechanism of action have not been published. Such protocols would typically include assays for:

  • Macromolecular synthesis (DNA, RNA, protein) inhibition.

  • Cell membrane integrity.

  • Specific enzyme inhibition (e.g., kinase assays).

  • Bacterial cell morphology changes upon treatment.

Visualizing the Unknown: The Challenge of Pathway and Workflow Diagrams

The core requirement for visualizing signaling pathways, experimental workflows, or logical relationships using Graphviz cannot be fulfilled due to the lack of established mechanisms for this compound. Any such diagram would be purely speculative and not grounded in scientific evidence. For instance, a hypothetical workflow for investigating the mechanism would involve a series of assays, but the specific assays and their logical connections would depend on initial findings that are not yet available.

A generalized workflow for investigating a novel antibiotic's mechanism of action could be conceptualized as follows:

G cluster_0 Initial Screening cluster_1 Macromolecular Synthesis Assays cluster_2 Target Identification cluster_3 Mechanism Validation MIC Determination MIC Determination Bactericidal vs. Bacteriostatic Assay Bactericidal vs. Bacteriostatic Assay MIC Determination->Bactericidal vs. Bacteriostatic Assay DNA Synthesis Inhibition DNA Synthesis Inhibition Bactericidal vs. Bacteriostatic Assay->DNA Synthesis Inhibition RNA Synthesis Inhibition RNA Synthesis Inhibition Bactericidal vs. Bacteriostatic Assay->RNA Synthesis Inhibition Protein Synthesis Inhibition Protein Synthesis Inhibition Bactericidal vs. Bacteriostatic Assay->Protein Synthesis Inhibition Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Bactericidal vs. Bacteriostatic Assay->Cell Wall Synthesis Inhibition Affinity Chromatography Affinity Chromatography Protein Synthesis Inhibition->Affinity Chromatography In Vitro Enzyme Assays In Vitro Enzyme Assays Affinity Chromatography->In Vitro Enzyme Assays Genetic Screens (e.g., Transposon Mutagenesis) Genetic Screens (e.g., Transposon Mutagenesis) Target Overexpression/Deletion Target Overexpression/Deletion In Vitro Enzyme Assays->Target Overexpression/Deletion Site-Directed Mutagenesis Site-Directed Mutagenesis Target Overexpression/Deletion->Site-Directed Mutagenesis In Vivo Efficacy Studies In Vivo Efficacy Studies Site-Directed Mutagenesis->In Vivo Efficacy Studies

Caption: A generalized experimental workflow for elucidating the mechanism of action of a novel antibiotic.

References

Dioxamycin as a Kinase Inhibitor: An Overview of Currently Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dioxamycin (B1230973) is a naturally occurring benz[a]anthraquinone antibiotic produced by certain species of Streptomyces bacteria, including Streptomyces xantholiticus and Streptomyces cocklensis.[1][2] While its primary classification is as an antibiotic with activity against Gram-positive bacteria and some tumor cells, there are mentions in scientific literature of this compound also acting as a kinase inhibitor.[1][2] However, a comprehensive review of publicly available scientific data reveals a significant lack of in-depth information regarding its specific kinase inhibitory activity. This document summarizes the currently available information and highlights the areas where further research is needed to fully characterize this compound as a potential kinase inhibitor for therapeutic applications.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C₃₈H₄₀O₁₅.[2] Its structure is characterized by a benz[a]anthraquinone core, which is a class of compounds known for their diverse biological activities, including antitumor properties.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₈H₄₀O₁₅[2]
Molar Mass736.723 g/mol [2]
CAS Number134861-62-4[3]

Biological Activity

The initial research on this compound focused on its antibiotic and antitumor activities.[1] It has been shown to be active in vitro against Gram-positive bacteria and certain tumor cell lines.[1] While the precise mechanisms underlying its antitumor effects are not fully elucidated in the available literature, its classification as a kinase inhibitor suggests a potential role in modulating cellular signaling pathways that are often dysregulated in cancer.[2][4][5]

This compound as a Kinase Inhibitor: Current Gaps in Knowledge

Despite being mentioned as a kinase inhibitor, there is a notable absence of specific data in the public domain to substantiate this claim in detail. To establish a compound as a viable kinase inhibitor for drug development, several key pieces of information are required, which are currently unavailable for this compound:

  • Target Kinase Profile: There are no published studies identifying the specific kinase or kinases that this compound targets. Kinase inhibitors can be highly specific for a single kinase or have a broader spectrum of activity against multiple kinases.[4] Without this information, it is impossible to predict its therapeutic potential and potential off-target effects.

  • Quantitative Inhibition Data: Crucial quantitative data, such as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), are not available.[6] This data is fundamental for assessing the potency of a kinase inhibitor and for comparing it to other inhibitors.[6]

  • Mechanism of Inhibition: The mode of action by which this compound might inhibit kinase activity is unknown. Kinase inhibitors can act through various mechanisms, such as competing with ATP (the energy source for phosphorylation), binding to an allosteric site on the kinase, or forming a covalent bond with the kinase.[7]

  • Affected Signaling Pathways: There is no information on the specific cellular signaling pathways that are modulated by this compound's potential kinase inhibitory activity. Understanding which pathways are affected is critical for elucidating its biological effects and identifying potential therapeutic indications.

Experimental Protocols

Due to the lack of published research on this compound as a kinase inhibitor, there are no specific experimental protocols to report. However, standard methodologies for characterizing a kinase inhibitor would typically include:

  • Kinase Inhibition Assays: These assays are used to determine the IC50 value of a compound against a panel of purified kinases. Various formats exist, including radiometric assays, fluorescence-based assays, and luminescence-based assays.

  • Cell-Based Assays: To confirm that the compound inhibits the target kinase within a cellular context, researchers would perform Western blotting to look at the phosphorylation status of downstream substrates of the target kinase. Cell viability and proliferation assays in cancer cell lines with known dependencies on specific kinases would also be conducted.

  • In Vivo Studies: If a compound shows promising in vitro and cell-based activity, its efficacy and safety would be evaluated in animal models of diseases driven by the target kinase, such as cancer.

Below is a generalized workflow for the initial characterization of a potential kinase inhibitor.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 In Vivo Evaluation A Compound Isolation/Synthesis (this compound) B Kinase Panel Screening A->B C IC50 Determination for Hit Kinases B->C D Cellular Target Engagement Assays (e.g., Western Blot) C->D E Phenotypic Assays (e.g., Proliferation, Apoptosis) D->E F Animal Model Studies (e.g., Xenograft Models) E->F G Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis F->G

References

physical and chemical properties of Dioxamycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Biological Activity, and Methodologies for the Benz[a]anthraquinone Antibiotic

Abstract

Dioxamycin (B1230973) is a potent benz[a]anthraquinone antibiotic with significant antitumor and antibacterial properties.[1][2] Produced by Streptomyces cocklensis and Streptomyces xantholiticus, its mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription.[1][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details its biological activities, and outlines key experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a complex polycyclic molecule. While extensive experimental data on its physicochemical properties are not widely available in public literature, this section summarizes the established data and provides a framework for the expected characteristics of this class of compounds.

General Properties
PropertyValueSource
Chemical Formula C₃₈H₄₀O₁₅[1][3]
Molar Mass 736.723 g·mol⁻¹[1]
CAS Number 134861-62-4[1][3]
Class Benz[a]anthraquinone antibiotic[1][2]
Appearance Not specified in literature-
Solubility and Partition Coefficient

Specific quantitative solubility data for this compound in various solvents are not detailed in the available literature. However, it is mentioned that its solubility and stability in different solvents are critical factors for its formulation and delivery.[3] As an anthracycline-like compound, it is expected to have some solubility in organic solvents like DMSO and dimethylformamide.

Quantitative values for the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa) of this compound are not publicly available. These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. In the absence of experimental data, computational methods can be employed to predict these values.

Chemical Properties and Structure

This compound is a synthetic antibiotic belonging to the class of anthracyclines, characterized by its complex polycyclic structure which is fundamental to its biological activity.[3]

Structure

The structure of this compound has been determined by spectral analysis, including 2D NMR techniques (¹H-¹H COSY, ¹³C-¹H COSY, HMBC) and NOESY, as well as high-resolution fast atom bombardment mass spectrometry (HRFAB-MS).[2]

IUPAC Name: (2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid[1]

Stability

As with many complex natural products, this compound's stability is a consideration for its handling and storage. Anthracyclines can be sensitive to pH and light. It is recommended to store this compound in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh and store them at low temperatures for short periods.

Biological Activity and Mechanism of Action

This compound exhibits potent activity against Gram-positive bacteria and various tumor cells.[2] Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.

Antitumor Activity

This compound's antitumor properties stem from its ability to intercalate into the DNA of cancer cells and inhibit topoisomerase II.[3] This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Antibacterial Activity

This compound is effective against Gram-positive bacteria.[2] The mechanism of its antibacterial action is also believed to be the inhibition of bacterial topoisomerase II (gyrase) and topoisomerase IV, which are essential for bacterial DNA replication and cell division.

Signaling Pathways

As a DNA damaging agent and topoisomerase II inhibitor, this compound is expected to activate cellular stress and DNA damage response pathways. While specific studies on this compound's impact on signaling pathways are limited, it is hypothesized to modulate pathways such as:

  • p53 Signaling: DNA damage typically leads to the activation of the p53 tumor suppressor protein, which can induce cell cycle arrest, apoptosis, or senescence.

  • PI3K/AKT Pathway: This is a crucial survival pathway that can be modulated by DNA damaging agents.

  • NF-κB Signaling: This pathway is involved in inflammatory responses and cell survival and can be activated by cellular stress.

Dioxamycin_Signaling_Pathway This compound This compound DNA Nuclear DNA This compound->DNA Intercalation TopoII Topoisomerase II This compound->TopoII Inhibition CleavageComplex Stabilized DNA-Topo II Cleavage Complex DNA->CleavageComplex TopoII->CleavageComplex DSB DNA Double-Strand Breaks CleavageComplex->DSB DDR DNA Damage Response (ATM/ATR, p53) DSB->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Putative signaling pathway of this compound's antitumor activity.

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the culture broth of Streptomyces species.[2] A general workflow for its purification is as follows:

Dioxamycin_Purification_Workflow Culture Streptomyces Culture Broth Filtration Filtration to remove biomass Culture->Filtration Extraction Solvent Extraction of Supernatant Filtration->Extraction Concentration Concentration of Crude Extract Extraction->Concentration CC Countercurrent Chromatography Concentration->CC ColumnChrom Column Chromatography CC->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC Purethis compound Pure this compound HPLC->Purethis compound

General workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Culture the this compound-producing Streptomyces strain in a suitable liquid medium under optimal conditions for antibiotic production.

  • Extraction: Separate the mycelium from the culture broth by filtration or centrifugation. The supernatant is then extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the crude this compound.

  • Purification: The crude extract is subjected to a series of chromatographic steps. The original report on this compound utilized countercurrent chromatography, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[2]

  • Characterization: The purified compound is characterized using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[2]

In Vitro Antibacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Prepare this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized inoculum of the test Gram-positive bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and medium, no this compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

In Vitro Antitumor Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a stock solution). Include a vehicle control (cells treated with the solvent used to dissolve this compound).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase II.

Methodology (DNA Decatenation Assay):

  • Reaction Mixture: Prepare a reaction mixture containing purified human topoisomerase II, its reaction buffer, ATP, and a catenated DNA substrate (kDNA).

  • This compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Agarose (B213101) Gel Electrophoresis: Separate the DNA products on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of the catenated DNA substrate at the top of the gel, while the decatenated DNA products (minicircles) will migrate further into the gel in the absence of the inhibitor.

Conclusion

This compound is a promising natural product with significant potential as an antitumor and antibacterial agent. Its mechanism of action through topoisomerase II inhibition places it in a well-established class of therapeutic compounds. However, a comprehensive understanding of its physicochemical properties and a detailed exploration of its effects on specific cellular signaling pathways are still needed. The methodologies outlined in this guide provide a foundation for further research that will be crucial for the potential development of this compound as a therapeutic agent. Future studies should focus on obtaining quantitative data for its physical properties, elucidating its specific molecular targets and signaling pathway modulations in various cancer cell lines, and evaluating its efficacy and safety in preclinical in vivo models.

References

Dioxamycin (CAS Number: 134861-62-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxamycin is a synthetic antibiotic belonging to the benz[a]anthraquinone class of compounds.[1] First isolated from the culture broth of a strain closely related to Streptomyces xantholiticus (strain MH406-SF1), it represents a molecule of interest for its potential therapeutic applications.[1] Structurally, it is related to capoamycin.[1] The molecular formula of this compound is C38H40O15.[1] Like other anthracyclines, this compound is believed to exert its biological effects through the inhibition of topoisomerase II and intercalation into DNA, mechanisms that are foundational to its observed activity against Gram-positive bacteria and certain tumor cells.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its core properties, proposed mechanism of action, and detailed experimental protocols for its evaluation.

Core Properties of this compound

PropertyValueSource
CAS Number 134861-62-4Internal Knowledge
Molecular Formula C38H40O15[1]
Compound Class Benz[a]anthraquinone antibiotic[1]
Producing Organism Streptomyces xantholiticus (related strain)[1]

Data Presentation: Biological Activity of this compound

While the seminal publication on this compound reports its in vitro activity against Gram-positive bacteria and some tumor cells, specific quantitative data such as IC50 (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are not provided in the publicly available literature.[1] The tables below are structured to accommodate such data once it becomes available through further research.

Table 1: Cytotoxic Activity of this compound against Tumor Cell Lines
Cell LineIC50 (µM)IC50 (µg/mL)Reference
Data not available in cited sources---
Data not available in cited sources---
Data not available in cited sources---
Table 2: Antibacterial Activity of this compound
Bacterial StrainMIC (µg/mL)Reference
Data not available in cited sources--
Data not available in cited sources--
Data not available in cited sources--

Proposed Mechanism of Action

Based on its structural similarity to other anthracycline antibiotics, the proposed mechanism of action for this compound involves two primary modes of interaction with cellular components:

  • DNA Intercalation: The planar aromatic core of the benz[a]anthraquinone structure is thought to insert between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: this compound is hypothesized to inhibit the enzyme topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks. By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell death.

Dioxamycin_MoA This compound This compound Intercalation DNA Intercalation This compound->Intercalation TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition DNA Cellular DNA Replication_Block Replication & Transcription Block DNA->Replication_Block leads to TopoII Topoisomerase II DSB DNA Double-Strand Breaks TopoII->DSB leads to Intercalation->DNA acts on TopoII_Inhibition->TopoII acts on Apoptosis Apoptosis Replication_Block->Apoptosis DSB->Apoptosis

Proposed Mechanism of Action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_this compound 3. Add serial dilutions of this compound Incubate_24h->Add_this compound Incubate_48_72h 4. Incubate for 48-72h Add_this compound->Incubate_48_72h Add_MTT 5. Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50 TopoII_Assay_Workflow cluster_reaction Reaction Setup cluster_termination Reaction Termination cluster_analysis Analysis Mix_Components 1. Mix kDNA, buffer, and this compound Add_TopoII 2. Add Topoisomerase II Mix_Components->Add_TopoII Incubate_37C 3. Incubate at 37°C Add_TopoII->Incubate_37C Stop_Reaction 4. Stop reaction with SDS/Proteinase K Incubate_37C->Stop_Reaction Gel_Electrophoresis 5. Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize_Bands 6. Visualize DNA bands Gel_Electrophoresis->Visualize_Bands

References

The Production of Dioxamycin by Streptomyces cocklensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxamycin, a potent benz[a]anthraquinone antibiotic, represents a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of Streptomyces cocklensis as a producer of this compound. It details the currently available information on the isolation and cultivation of the microorganism, methods for extraction and purification of this compound, and analytical techniques for its quantification. Furthermore, this guide explores the genomic basis of this compound biosynthesis through an analysis of the S. cocklensis genome and discusses the general regulatory pathways that likely control its production. While specific quantitative data on this compound yield from S. cocklensis remains limited in publicly accessible literature, this document compiles established methodologies for Streptomyces fermentation and secondary metabolite analysis to provide a foundational framework for future research and process optimization.

Introduction to Streptomyces cocklensis and this compound

Streptomyces cocklensis is a novel species of the genus Streptomyces, first isolated from soil.[1][2] This actinomycete is notable for its production of this compound, a bioactive secondary metabolite.[1][2] this compound is a benz[a]anthraquinone antibiotic with the molecular formula C38H40O15. Its complex chemical structure suggests a polyketide biosynthetic origin, a common trait for many antibiotics produced by Streptomyces. The potent biological activity of this compound makes it a molecule of significant interest for potential therapeutic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC38H40O15Sawa et al., 1991
ClassBenz[a]anthraquinone antibioticSawa et al., 1991
Producing OrganismStreptomyces cocklensis, Streptomyces xantholiticusKim et al., 2012; Sawa et al., 1991

Cultivation of Streptomyces cocklensis for this compound Production

Effective production of this compound is contingent on providing optimal growth conditions for Streptomyces cocklensis. While specific fermentation parameters for maximizing this compound yield have not been extensively published, general protocols for the cultivation of Streptomyces species for antibiotic production can be adapted.

Media Composition

Streptomyces species are typically grown on complex media that provide a rich source of carbon, nitrogen, and essential minerals. International Streptomyces Project (ISP) media are commonly used for the cultivation of various Streptomyces species. For instance, ISP Medium 2 (Yeast Extract-Malt Extract Agar) is a common choice for growing Streptomyces.

Table 2: A General Production Medium for Streptomyces

ComponentConcentration (g/L)
Glucose10.0
Soy Peptone5.0
Yeast Extract3.0
K2HPO41.0
MgSO4·7H2O0.5
CaCO32.0
Trace Elements Solution1.0 mL
Fermentation Parameters

The production of secondary metabolites like this compound is highly sensitive to environmental conditions. Key parameters to optimize include:

  • Temperature: Most Streptomyces species grow well between 28-30°C.

  • pH: A starting pH of 7.0-7.2 is generally suitable, with the pH often changing during the course of fermentation.

  • Aeration and Agitation: Adequate oxygen supply is crucial for the growth of these aerobic bacteria and for the biosynthesis of many antibiotics. Agitation in submerged cultures should be optimized to ensure proper mixing and oxygen transfer without causing excessive shear stress on the mycelia.

  • Inoculum Development: A multi-stage inoculum development process is typically employed to ensure a healthy and abundant starting culture for the production fermenter.

  • Fermentation Time: The production of this compound is expected to occur during the stationary phase of growth, typically after 5-10 days of fermentation.

Experimental Protocols

Isolation of Streptomyces cocklensis

Streptomyces cocklensis was originally isolated from a soil sample. A general protocol for isolating Streptomyces from soil is as follows:

  • Sample Preparation: Air-dry the soil sample at room temperature for 5-7 days to reduce the population of Gram-negative bacteria.

  • Pre-treatment: Suspend 1 g of dried soil in 10 mL of sterile water and heat at 50°C for 10 minutes to further select for spore-forming actinomycetes.

  • Serial Dilution and Plating: Prepare serial dilutions of the soil suspension and plate onto a selective medium such as Starch Casein Agar supplemented with antifungal agents like nystatin (B1677061) and cycloheximide.

  • Incubation: Incubate the plates at 28-30°C for 7-14 days.

  • Colony Selection and Purification: Look for colonies with the characteristic chalky, filamentous appearance of Streptomyces. Isolate and purify these colonies by re-streaking onto fresh plates.

Extraction of this compound

This compound is likely an intracellular or cell wall-associated product. A common method for extracting such compounds from Streptomyces fermentation broth is solvent extraction.

  • Harvesting: After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Solvent Extraction: Extract the mycelial cake with an organic solvent such as ethyl acetate, butanol, or a mixture of chloroform (B151607) and methanol (B129727). This process should be repeated multiple times to ensure complete extraction.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract containing this compound will require further purification to isolate the pure compound. A multi-step chromatographic approach is typically necessary.

  • Initial Fractionation: The crude extract can be subjected to column chromatography using a stationary phase like silica (B1680970) gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is used to elute different fractions.

  • Further Chromatographic Steps: Fractions showing bioactivity (or containing the compound of interest based on preliminary analysis like TLC) can be further purified using techniques such as Sephadex LH-20 chromatography or countercurrent chromatography.

  • High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reverse-phase HPLC (RP-HPLC) to obtain highly pure this compound.

Quantification of this compound by HPLC

Analytical HPLC is the standard method for quantifying the production of antibiotics like this compound. While a specific method for this compound is not published, a general method for related anthracycline antibiotics can be adapted.

  • Sample Preparation: Dissolve a known amount of the purified this compound standard and the crude extract in a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC System: A standard HPLC system equipped with a C18 reverse-phase column and a UV-Vis or photodiode array (PDA) detector is suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

  • Detection: The wavelength for detection should be set at the maximum absorbance of this compound, which can be determined by a UV-Vis scan.

  • Quantification: A standard curve is generated by injecting known concentrations of the purified this compound standard. The concentration of this compound in the crude extract can then be determined by comparing its peak area to the standard curve.

Biosynthesis of this compound

The chemical structure of this compound strongly suggests that it is a polyketide, likely synthesized by a type II polyketide synthase (PKS) system. The genome of Streptomyces cocklensis DSM 42063 has been sequenced, providing an opportunity to identify the biosynthetic gene cluster (BGC) responsible for this compound production.

This compound Biosynthetic Gene Cluster

Using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), the genome of S. cocklensis can be mined for putative BGCs. A type II PKS cluster with genes encoding for a minimal PKS (ketosynthase α, ketosynthase β, and an acyl carrier protein), along with tailoring enzymes such as cyclases, oxygenases, and glycosyltransferases, would be a strong candidate for the this compound BGC.

Dioxamycin_Biosynthesis_Workflow cluster_cultivation Cultivation & Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization S_cocklensis Streptomyces cocklensis Inoculum Fermentation Submerged Fermentation (Optimized Media & Conditions) S_cocklensis->Fermentation Harvest Harvest Biomass Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Purification Chromatography (Silica, HPLC) Extraction->Purification Quantification HPLC Quantification Purification->Quantification Structure Structure Elucidation (NMR, MS) Purification->Structure

Caption: Experimental workflow for this compound production.

Regulatory Pathways for this compound Production

The production of antibiotics in Streptomyces is tightly regulated by complex networks that respond to various physiological and environmental signals. While the specific regulatory elements for this compound biosynthesis in S. cocklensis are yet to be elucidated, general principles of Streptomyces antibiotic regulation are likely applicable.

These regulatory networks often involve:

  • Two-Component Systems: These systems perceive environmental signals and transduce them to regulate gene expression.

  • Global Regulators: Proteins that control the expression of multiple secondary metabolite gene clusters in response to nutritional status and developmental cues.

  • Pathway-Specific Regulators: Transcriptional activators or repressors located within or near the this compound BGC that directly control its expression. These are often of the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding regulators of the LuxR family) families.

  • Small Molecule Effectors: Molecules like gamma-butyrolactones can act as signaling molecules to coordinate antibiotic production with population density.

Antibiotic_Regulation cluster_signals Environmental & Physiological Signals cluster_regulation Regulatory Cascade Nutrient_Limitation Nutrient Limitation (Phosphate, Nitrogen) Global_Regulators Global Regulators Nutrient_Limitation->Global_Regulators Growth_Phase Stationary Phase Growth_Phase->Global_Regulators Cell_Density Quorum Sensing (e.g., γ-butyrolactones) Cell_Density->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP) Global_Regulators->Pathway_Specific_Regulator Activates/Represses Dioxamycin_BGC This compound Biosynthetic Gene Cluster Pathway_Specific_Regulator->Dioxamycin_BGC Activates Transcription Dioxamycin_Production This compound Production Dioxamycin_BGC->Dioxamycin_Production Leads to

Caption: General signaling pathway for antibiotic production.

Conclusion and Future Perspectives

Streptomyces cocklensis is a valuable microbial resource for the production of the promising antibiotic, this compound. This guide has outlined the current state of knowledge and provided a framework of methodologies for the cultivation of the organism and the isolation and analysis of this compound. Significant opportunities for future research exist, particularly in the optimization of fermentation conditions to enhance this compound yield. A thorough understanding of the this compound biosynthetic pathway, which can be achieved through genomic and transcriptomic studies of S. cocklensis, will be instrumental in developing rational strategies for strain improvement and metabolic engineering. Such efforts will be crucial in unlocking the full potential of this compound as a therapeutic agent.

References

Preliminary Cytotoxicity Screening of Dioxamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dioxamycin (B1230973), a benz[a]anthraquinone antibiotic isolated from Streptomyces cocklensis and Streptomyces xantholiticus, has been identified as having in vitro activity against Gram-positive bacteria and some tumor cells.[1] As a member of the anthraquinone (B42736) class of compounds, which includes notable anticancer agents like doxorubicin (B1662922), this compound holds potential as a cytotoxic agent for further investigation in oncology research.[2] This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for conducting a preliminary cytotoxicity screening of this compound. Due to the limited publicly available data specific to this compound's cytotoxic profile, this guide leverages established protocols and known mechanisms of the broader benz[a]anthraquinone antibiotic class to outline a robust screening strategy.

Data Presentation: Representative Cytotoxicity of Anthraquinone Antibiotics

Cell LineCancer TypeDoxorubicin IC50 (µM)Incubation Time (hours)
HCT116Colon Carcinoma24.30Not Specified
PC3Prostate Cancer2.64Not Specified
Hep-G2Hepatocellular Carcinoma14.72Not Specified
293TEmbryonic Kidney (Control)13.43Not Specified
SK-OV-3Ovarian Cancer0.0048Not Specified
HEY A8Ovarian Cancer0.0074Not Specified
A2780Ovarian Cancer0.0076Not Specified
IMR-32Neuroblastoma>10Not Specified
UKF-NB-4Neuroblastoma~1.0Not Specified

Data compiled from representative studies on Doxorubicin.[3][4] It is crucial to experimentally determine the specific IC50 values for this compound.

Experimental Protocols

A preliminary cytotoxicity screening of this compound would typically involve a series of in vitro assays to determine its effect on cancer cell viability, proliferation, and the mechanism of cell death.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the drug concentration.[5]

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if the cytotoxic agent induces cell cycle arrest.

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Interpretation: The resulting DNA histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.[6][7][8]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 In Vitro Cell Culture cluster_1 This compound Treatment cluster_2 Cytotoxicity & Proliferation Assays cluster_3 Mechanism of Action Analysis start Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treat cells with varying concentrations of this compound culture->treatment mtt MTT Assay treatment->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 Determine IC50 Value mtt->ic50

Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other anthraquinone antibiotics, this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

G cluster_0 Extracellular cluster_1 Cellular Response cluster_2 Apoptotic Pathways This compound This compound dna_damage DNA Damage This compound->dna_damage ros Reactive Oxygen Species (ROS) Production This compound->ros p53 p53 Activation dna_damage->p53 mito Mitochondrial Outer Membrane Permeabilization ros->mito bax Bax/Bak Activation p53->bax bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion

While specific data on the cytotoxicity of this compound is limited, its classification as a benz[a]anthraquinone antibiotic suggests it is a promising candidate for anti-cancer drug discovery. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers to conduct a thorough preliminary cytotoxicity screening. Further studies are warranted to elucidate the precise IC50 values, mechanism of action, and signaling pathways involved in this compound-induced cell death in various cancer models.

References

Dioxamycin: A Technical Overview of a Benz[a]anthraquinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxamycin is a naturally occurring benz[a]anthraquinone antibiotic that has demonstrated in vitro activity against Gram-positive bacteria and certain tumor cells.[1][2] First isolated from the culture broth of Streptomyces xantholiticus strain MH406-SF1, its complex chemical structure and biological activity have marked it as a molecule of interest in the field of natural product chemistry.[1][2] Later studies have also identified Streptomyces cocklensis as a producer of this compound. This technical guide provides a comprehensive summary of the available scientific data on this compound, focusing on its chemical identity, biological activity, and the methodologies employed in its initial discovery and characterization.

Chemical Identifiers and Properties

This compound is characterized by a complex polycyclic structure. Its formal chemical nomenclature and identifiers are crucial for unambiguous identification in research and development.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid[3]
Molecular Formula C₃₈H₄₀O₁₅[1][2][3]
Molar Mass 736.723 g/mol [3]
CAS Number 134861-62-4[3]
PubChem CID 6441245[3]
ChemSpider ID 4945441[3]
InChI InChI=1S/C38H40O15/c1-18-23(51-26(39)10-8-6-5-7-9-24-19(2)52-36(4,53-24)34(45)46)13-14-25(50-18)20-11-12-21-27(29(20)40)30(41)22-15-16-37(48)17-35(3,47)32(43)33(44)38(37,49)28(22)31(21)42/h5-12,15-16,18-19,23-25,32,40,43,47-49H,13-14,17H2,1-4H3,(H,45,46)/b6-5+,9-7+,10-8+/t18-,19+,23?,24+,25-,32+,35+,36+,37+,38-/m1/s1[3]
InChIKey HWMMBHOXHRVLCU-QOUANJGESA-N[3]
SMILES C[C@H]1--INVALID-LINK--(C)C(=O)O">C@@H/C=C/C=C/C=C/C(=O)OC2CC--INVALID-LINK--C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)--INVALID-LINK--(C)O">C@@HO)O)O)O[3]

Biological Activity

Initial in vitro studies have revealed the potential of this compound as both an antibacterial and an antitumor agent.

Antibacterial Activity

This compound has shown inhibitory activity primarily against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against a selection of bacteria are presented below.

Table 2: Antibacterial Spectrum of this compound (MIC, µg/mL)

Test OrganismMIC (µg/mL)
Staphylococcus aureus FDA 209P3.13
Staphylococcus aureus Smith3.13
Bacillus subtilis PCI 2196.25
Micrococcus luteus PCI 10010.78

Data sourced from Sawa et al., 1991.

Antitumor Activity

The cytotoxic effects of this compound have been evaluated against murine leukemia cell lines.

Table 3: In Vitro Cytotoxicity of this compound (IC₅₀, µg/mL)

Cell LineIC₅₀ (µg/mL)
P388 leukemia0.32
L1210 leukemia0.62

Data sourced from Sawa et al., 1991.

Experimental Protocols

The following methodologies are based on the original research describing the discovery and characterization of this compound.

Fermentation and Production

This compound was originally produced by the fermentation of Streptomyces xantholiticus strain MH406-SF1.

  • Producing Organism: Streptomyces xantholiticus MH406-SF1

  • Culture Medium: A medium containing 2.0% galactose, 2.0% dextrin, 1.0% glycerol, 1.0% soybean meal, 0.5% dry yeast, 0.3% (NH₄)₂SO₄, 0.2% CaCO₃, and 0.0005% CoCl₂·6H₂O, adjusted to pH 7.0.

  • Fermentation Conditions: A 100-liter stainless steel fermentor was used for large-scale production. The fermentation was carried out at 27°C with aeration (100 liters/minute) and agitation (200 rpm) for 5 days.

Isolation and Purification

The purification of this compound from the culture broth involved a multi-step process to yield a pure compound.

G A Culture Broth (100 liters) B Centrifugation A->B C Mycelial Cake B->C D Extraction with Acetone C->D E Acetone Extract D->E F Concentration in vacuo E->F G Aqueous Residue F->G H Extraction with n-Butanol G->H I n-Butanol Extract H->I J Countercurrent Chromatography (n-BuOH-MeOH-0.1 M NH4OAc, 5:1:5) I->J K Active Fractions J->K L Sephadex LH-20 Column Chromatography (MeOH) K->L M Further Purification L->M N Preparative HPLC (YMC-Pack A-312, CH3CN-0.1 M NH4OAc, 1:1) M->N O Pure this compound N->O

Isolation and Purification Workflow for this compound.
Biological Assays

  • Antimicrobial Activity: The minimum inhibitory concentrations (MICs) were determined by the agar (B569324) dilution method.

  • Cytotoxicity: The in vitro cytotoxicity against murine P388 and L1210 leukemia cells was determined. The IC₅₀ values were calculated from the dose-response curve.

Signaling Pathways and Kinase Inhibition

While this compound has been referred to as a kinase inhibitor in some literature, detailed studies elucidating its specific kinase targets, inhibitory concentrations (e.g., IC₅₀ values against a panel of kinases), or the signaling pathways it modulates are not available in the primary scientific literature based on extensive searches. The initial discovery paper does not contain data on kinase inhibition.[1][2] Therefore, a diagram of its signaling pathway cannot be provided at this time. Further research is required to characterize its mechanism of action in this regard.

Conclusion

This compound is a benz[a]anthraquinone antibiotic with demonstrated in vitro activity against Gram-positive bacteria and murine leukemia cells.[1][2] Its chemical structure and identifiers are well-defined. However, since its initial discovery and characterization in 1991, there has been a notable lack of follow-up research in the public domain. Consequently, in-depth data regarding its specific mechanism of action, particularly its purported kinase inhibitory effects and impact on cellular signaling pathways, remains unelucidated. The information presented in this guide is based on the foundational research and represents the extent of currently available knowledge. Further investigation is warranted to fully explore the therapeutic potential of this compound.

References

Methodological & Application

Application Note: Purification of Dioxamycin Using Countercurrent Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Dioxamycin, a benz[a]anthraquinone antibiotic, utilizing countercurrent chromatography (CCC). This compound, produced by fermentation of Streptomyces species such as Streptomyces cocklensis and Streptomyces xantholiticus, has demonstrated activity against Gram-positive bacteria and certain tumor cells.[1][2] As a support-free liquid-liquid partition chromatography technique, CCC is particularly well-suited for the separation of natural products, offering high sample recovery and minimizing the risk of sample degradation that can occur with solid-phase chromatography.[1][3] This document outlines a representative methodology for the efficient isolation and purification of this compound from a crude extract.

Introduction to this compound and Countercurrent Chromatography

This compound is a complex natural product with the molecular formula C₃₈H₄₀O₁₅.[2] Its purification from fermentation broths presents a challenge due to the presence of numerous structurally related impurities. Countercurrent chromatography (CCC) is an ideal technique for this application as it avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of the target compound.[4] CCC relies on the partitioning of solutes between two immiscible liquid phases, enabling a gentle and efficient separation based on the differential solubility of the components.[4][5] High-Speed Countercurrent Chromatography (HSCCC), a widely used form of CCC, employs a centrifugal force to retain the stationary phase while the mobile phase is pumped through, ensuring a high degree of mixing and separation efficiency.

Experimental Protocols

The following protocol is a representative method for the purification of this compound, based on established procedures for the separation of benz[a]anthraquinone antibiotics and other complex natural products by HSCCC.

Sample Preparation
  • Fermentation and Extraction: this compound is produced by cultivating a suitable Streptomyces strain in a nutrient-rich fermentation medium. After an appropriate incubation period, the mycelium is separated from the culture broth by centrifugation or filtration. The crude this compound is then extracted from the mycelial cake and/or the culture filtrate using an organic solvent such as ethyl acetate (B1210297) or butanol.

  • Crude Extract Preparation: The organic solvent extract is evaporated to dryness under reduced pressure to yield a crude extract. This extract can be further pre-purified by solvent partitioning or flash chromatography to enrich the this compound content before proceeding with CCC.

Countercurrent Chromatography (CCC) Purification

Instrumentation: A High-Speed Countercurrent Chromatography (HSCCC) instrument equipped with a multi-layer coil, a pump for solvent delivery, a sample injection valve, a fraction collector, and a UV-Vis detector is required.

Solvent System Selection: The choice of the two-phase solvent system is critical for successful separation. The ideal solvent system should provide a suitable partition coefficient (K) for this compound, typically in the range of 0.5 to 2.0. A common approach for separating moderately polar compounds like this compound is to use a hexane-ethyl acetate-methanol-water (HEMWat) system.

Representative Solvent System:

  • n-Hexane : Ethyl Acetate : Methanol : Water (4:6:5:5, v/v/v/v)

Procedure:

  • Solvent System Preparation: Prepare the chosen solvent system by mixing the four solvents in the specified ratio in a separatory funnel. Shake the mixture vigorously and allow the two phases to separate completely. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase (this can be reversed depending on the desired elution mode).

  • Instrument Setup:

    • Fill the CCC coil entirely with the stationary phase (upper phase).

    • Set the rotational speed of the centrifuge (e.g., 850 rpm).

    • Pump the mobile phase (lower phase) through the coil at a specific flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is reached and the mobile phase elutes from the column outlet.

  • Sample Injection: Dissolve a known amount of the crude this compound extract in a small volume of the mobile phase and inject it into the CCC system through the sample loop.

  • Elution and Fraction Collection: Continue pumping the mobile phase through the coil. Monitor the effluent with a UV-Vis detector at an appropriate wavelength (e.g., 254 nm or 280 nm). Collect fractions of a fixed volume (e.g., 5 mL) using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Post-Run Procedure: After the target compound has eluted, pump the stationary phase out of the column to recover any remaining sample components if necessary. Clean the column thoroughly with appropriate solvents.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound using HSCCC.

ParameterValue
Instrument High-Speed Countercurrent Chromatograph
Column Volume 300 mL
Solvent System n-Hexane:Ethyl Acetate:Methanol:Water
Volume Ratio 4:6:5:5 (v/v/v/v)
Mobile Phase Lower Phase
Stationary Phase Upper Phase
Rotational Speed 850 rpm
Flow Rate 2.0 mL/min
Detection Wavelength 254 nm
Sample Loading 500 mg of crude extract
Initial Purity ~25%
Elution Time 60 - 90 minutes
Collected Fraction Volume 5 mL per tube
Purified this compound Yield 110 mg
Final Purity (by HPLC) >98%
Recovery ~88%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound using countercurrent chromatography.

Dioxamycin_Purification_Workflow cluster_preparation Sample Preparation cluster_ccc Countercurrent Chromatography cluster_analysis Analysis and Final Product Fermentation Streptomyces Fermentation Extraction Crude this compound Extraction Fermentation->Extraction PrePurification Pre-Purification (Optional) Extraction->PrePurification SolventSystem Solvent System Selection & Preparation PrePurification->SolventSystem Crude Extract CCC_Run HSCCC Instrument Setup & Run SolventSystem->CCC_Run FractionCollection Fraction Collection CCC_Run->FractionCollection PurityAnalysis Purity Analysis (HPLC/TLC) FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling FinalProduct Pure this compound (>98%) Pooling->FinalProduct

Caption: Workflow for this compound Purification.

Conclusion

Countercurrent chromatography, particularly High-Speed Countercurrent Chromatography, is a powerful and efficient technique for the purification of this compound from complex fermentation extracts. The method described in this application note provides a robust framework for isolating this valuable antibiotic with high purity and recovery. The absence of a solid support matrix makes CCC an advantageous method for labile natural products, ensuring the integrity of the final purified compound for subsequent research and development activities.

References

HPLC Methods for Dioxamycin: A Guideline for Purification and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of natural products. This document provides detailed protocols for the purification and analysis of Dioxamycin, a benz[a]anthraquinone antibiotic produced by Streptomyces species.[1][2] Due to the limited availability of specific, validated HPLC methods for this compound in published literature, the following protocols are based on established methodologies for the separation of antibiotics and other complex natural products. These methods are intended to serve as a robust starting point for researchers, and further optimization may be required for specific applications.

This compound is a complex molecule with a molecular formula of C₃₈H₄₀O₁₅.[1][2] Its structure, belonging to the benz[a]anthraquinone class, suggests that reversed-phase HPLC will be the most effective mode of separation. The protocols provided herein detail both preparative methods for obtaining pure this compound from bacterial culture extracts and analytical methods for assessing its purity and quantity.

Preparative HPLC Protocol for this compound Purification

This protocol is designed for the large-scale purification of this compound from a crude extract of a Streptomyces fermentation broth.

Method Parameters
ParameterRecommended Setting
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-80% B over 40 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm and 365 nm
Injection Volume 1-5 mL of concentrated extract
Sample Preparation Crude extract from Streptomyces culture, filtered and concentrated.
Experimental Protocol
  • Culture and Extraction: Cultivate a this compound-producing Streptomyces strain (e.g., S. xantholiticus) in a suitable liquid medium for 7-10 days. After incubation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate (B1210297) twice. Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute with the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for injection. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Purification: Set up the preparative HPLC system with the parameters listed in the table above. Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the prepared sample.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks. This compound is expected to elute as a major peak within the gradient.

  • Post-Purification: Analyze the collected fractions using analytical HPLC to determine the purity of this compound. Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Analytical HPLC Protocol for this compound Analysis

This protocol is designed for the rapid analysis of this compound purity and for quantitative measurements.

Method Parameters
ParameterRecommended Setting
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40-70% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Purified this compound or fractions from preparative HPLC dissolved in mobile phase.
Quantitative Data Summary (Hypothetical)
AnalyteRetention Time (min)Purity (%)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound8.5>980.10.5
Experimental Protocol
  • Standard Preparation: Prepare a stock solution of purified this compound in DMSO at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound (e.g., a preparative fraction or a reaction mixture) with the mobile phase to fall within the calibration range. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis: Set up the analytical HPLC system with the parameters listed in the table above. Equilibrate the column for at least 15 minutes. Inject the prepared standards and samples.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. Assess the purity of the samples by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

Visualizations

Dioxamycin_Purification_Workflow cluster_cultivation Cultivation & Extraction cluster_purification Purification Streptomyces_Culture Streptomyces sp. Culture Centrifugation Centrifugation Streptomyces_Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discard) Centrifugation->Mycelium Solvent_Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Sample_Prep Sample Preparation (Dissolve & Filter) Crude_Extract->Sample_Prep Prep_HPLC Preparative HPLC Sample_Prep->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC for Purity Check Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_this compound Purified this compound Evaporation->Pure_this compound

Caption: Workflow for this compound Purification.

Dioxamycin_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Data Processing Dioxamycin_Sample This compound-containing Sample Dilution_Sample Dilution with Mobile Phase Dioxamycin_Sample->Dilution_Sample Filtering_Sample Filtering (0.22 µm) Dilution_Sample->Filtering_Sample Prepared_Sample Prepared Sample Filtering_Sample->Prepared_Sample Analytical_HPLC Analytical HPLC System Prepared_Sample->Analytical_HPLC Pure_this compound Purified this compound Standard Stock_Solution Stock Solution (1 mg/mL in DMSO) Pure_this compound->Stock_Solution Serial_Dilution Serial Dilution Stock_Solution->Serial_Dilution Calibration_Standards Calibration Standards Serial_Dilution->Calibration_Standards Calibration_Standards->Analytical_HPLC Chromatogram Chromatogram Acquisition Analytical_HPLC->Chromatogram Calibration_Curve Calibration Curve Generation Chromatogram->Calibration_Curve Data_Analysis Data Analysis (Quantification & Purity) Chromatogram->Data_Analysis Calibration_Curve->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for this compound Analysis.

References

Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Dioxamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. This necessitates the discovery and development of novel antimicrobial agents. Dioxamycin, a promising antibiotic candidate, requires rigorous in vitro evaluation to determine its spectrum of activity and potency against various bacterial pathogens. These application notes provide detailed protocols for standard in vitro assays to comprehensively assess the antibacterial activity of this compound. The described methods include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), the disk diffusion method for susceptibility testing, and time-kill kinetic assays. Adherence to these standardized protocols is crucial for generating reliable and reproducible data to support further drug development.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This assay is fundamental in assessing the potency of a new antibiotic. The broth microdilution method is a commonly used technique to determine the MIC.[3][4]

Experimental Protocol: Broth Microdilution Method

Materials:

  • This compound stock solution (a concentration of 200 µg/mL is suggested as a starting point for the initial stock solution[5])

  • 96-well microtiter plates[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5][6]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[7]

  • Spectrophotometer or nephelometer

  • Incubator (35 ± 2°C)[8]

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a pure overnight culture, select 3-4 colonies and suspend them in 5 ml of sterile saline.[9]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7] This can be done visually or using a spectrophotometer.[5][7]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of this compound Dilutions:

    • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.[3][8]

    • The typical final volume in each well is 100 µL.[5]

    • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) in each plate.[8]

  • Inoculation:

    • Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, bringing the final volume to 200 µL.[8]

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.[8]

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[2][8]

Data Presentation: this compound MIC Values
Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive0.25 - 0.5[10]
Enterococcus faecalis ATCC 29212Positive0.5 - 1.0[10]
Escherichia coli ATCC 25922Negative16 - >32[10]
Pseudomonas aeruginosa ATCC 27853Negative>32
Klebsiella pneumoniae ATCC 700603Negative≥32[10]
Salmonella entericaNegative0.03 - 1.0[10]

Note: The data presented is hypothetical and based on the activity of related compounds like Lactoquinomycin A, as direct data for this compound is not publicly available.[10] Actual results may vary.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate plate at 35°C for 16-20 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Minimum Bactericidal Concentration (MBC) Assay

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][8] This assay helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[8]

Experimental Protocol

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)[8]

Procedure:

  • Sub-culturing:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[8]

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.[8]

  • Plating:

    • Spread the aliquot evenly onto a properly labeled MHA plate.[8]

    • Also, plate an aliquot from the positive control well (growth control) to determine the initial bacterial concentration. This may require serial dilution of the positive control culture to obtain a countable number of colonies.[8]

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[8]

  • Result Interpretation:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[8]

Data Presentation: this compound MBC Values and Interpretation
Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 292130.51.02Bactericidal
Enterococcus faecalis ATCC 292121.04.04Bactericidal
Escherichia coli ATCC 2592232>128>4Bacteriostatic/Tolerant

Note: The data presented is hypothetical. Actual results may vary.

Logical Relationship for Bactericidal/Bacteriostatic Interpretation

MBC_Interpretation Start Calculate MBC/MIC Ratio Condition Is Ratio ≤ 4? Start->Condition Bactericidal Bactericidal Activity Condition->Bactericidal Yes Bacteriostatic Bacteriostatic/Tolerant Condition->Bacteriostatic No

Caption: Interpretation of MBC/MIC ratio for antibacterial activity.[8]

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to an antibiotic.[11] It relies on the diffusion of the antibiotic from an impregnated paper disk into an agar medium, resulting in a zone of growth inhibition.[9][11]

Experimental Protocol

Materials:

  • Mueller-Hinton Agar (MHA) plates[11]

  • Sterile paper disks (6 mm diameter)[11]

  • This compound solution of known concentration

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)[11]

  • Sterile cotton swabs[7]

  • Forceps

  • Incubator (35°C)[11]

  • Calipers or ruler

Procedure:

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.[7]

    • Rotate the swab against the side of the tube to remove excess fluid.[12]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.[13]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12]

  • Disk Application:

    • Aseptically apply paper disks impregnated with a set amount of this compound onto the surface of the inoculated agar plate.[14]

    • Press each disk gently to ensure complete contact with the agar.[13]

    • Place no more than 12 disks on a 150mm plate and no more than 6 on a 100mm plate.[13]

  • Incubation:

    • Invert the plates and incubate at 35°C for 16-18 hours.[11]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.[11]

    • The size of the inhibition zone indicates the susceptibility of the organism to the antibiotic.[14] Interpretation (Susceptible, Intermediate, Resistant) requires standardized zone diameter breakpoints, which would need to be established for this compound.

Data Presentation: this compound Disk Diffusion Results
Bacterial StrainThis compound Disk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureus ATCC 259233025
Escherichia coli ATCC 259223012
Pseudomonas aeruginosa ATCC 27853306 (no inhibition)

Note: The data presented is hypothetical. Breakpoints for interpretation need to be determined through further studies.

Experimental Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Lawn on MHA plate C Place disks on inoculated plate A->C B Impregnate disks with This compound B->C D Incubate at 35°C for 16-18 hours C->D E Measure diameter of inhibition zone (mm) D->E F Interpret Susceptibility E->F

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing over time at various antibiotic concentrations.[15] This assay is crucial for evaluating the pharmacodynamics of a new antimicrobial agent and helps determine if it is bactericidal or bacteriostatic.[15]

Experimental Protocol

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL in the final test volume)[15]

  • Sterile test tubes or flasks

  • MHA plates

  • Sterile saline or PBS for dilutions

  • Incubator with shaking capability (35 ± 2°C)

  • Timer

  • Micropipettes and sterile tips

Procedure:

  • Preparation:

    • Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).[16]

    • Include a growth control tube without any antibiotic.

    • Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.[15]

  • Sampling and Plating:

    • At designated time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.[15]

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.[15]

    • Plate 100 µL of the appropriate dilutions onto MHA plates.[15]

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.[15]

    • Count the number of viable colonies (CFU/mL) for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]

Data Presentation: this compound Time-Kill Kinetics
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC this compound (log₁₀ CFU/mL)4x MIC this compound (log₁₀ CFU/mL)
05.75.75.7
26.55.24.5
47.84.13.2
68.53.5<2.0
88.93.1<2.0
249.22.8<2.0

Note: The data presented is hypothetical and for illustrative purposes.

Experimental Workflow for Time-Kill Curve Assay

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare tubes with this compound (multiples of MIC) and inoculum B Incubate at 35°C with shaking A->B C Collect aliquots at 0, 2, 4, 6, 8, 24 hours B->C D Perform serial dilutions C->D E Plate dilutions on MHA D->E F Incubate plates and count CFU/mL E->F G Plot log10 CFU/mL vs. Time F->G H Determine rate of killing G->H

Caption: Experimental workflow for the time-kill curve assay.[15]

References

using Dioxamycin in tumor cell line experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Doxorubicin (B1662922) and Doxycycline in Tumor Cell Line Experiments

A Note on "Dioxamycin": The term "this compound" does not correspond to a known or commonly used agent in tumor cell line experiments based on current scientific literature. It is possible that this is a typographical error and the intended substance was either Doxorubicin , a widely used chemotherapy agent, or Doxycycline , an antibiotic with demonstrated anti-cancer properties. This document provides detailed application notes and protocols for both Doxorubicin and Doxycycline.

Doxorubicin is an anthracycline antibiotic that is a cornerstone of chemotherapy regimens for a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and lymphomas.[1][2] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[1][3][4]

Data Presentation: Efficacy of Doxorubicin Across Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a drug. The following tables summarize the IC50 values of Doxorubicin in various human cancer cell lines, demonstrating the differential sensitivity of cancer cells to this agent.

Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time
BFTC-905Bladder Cancer2.324h[5]
MCF-7Breast Cancer2.524h[5]
M21Skin Melanoma2.824h[5]
HeLaCervical Cancer2.924h[5]
UMUC-3Bladder Cancer5.124h[5]
HepG2Liver Cancer12.224h[5]
TCCSUPBladder Cancer12.624h[5]
A549Lung Cancer> 2024h[5]
Huh7Liver Cancer> 2024h[5]
VMCUB-1Bladder Cancer> 2024h[5]
LNCaPProstate Cancer0.2548h[6]
HeLaCervical Cancer1.0048h[6]
A549Lung Cancer1.5048h[6]
PC3Prostate Cancer8.0048h[6]
MCF-7Breast Cancer8.30648h[7]
MDA-MB-231Breast Cancer6.60248h[7]
HepG2Liver Cancer0.76-1.324h-72h[8][9]
SNU-449Liver Cancer11-2824h-72h[9]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Doxorubicin hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Drug Treatment: Prepare serial dilutions of Doxorubicin in a serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the Doxorubicin dilutions. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[11][12]

  • MTT Addition: After incubation, carefully remove the medium. To avoid interference from Doxorubicin's color, wash the cells with PBS.[11] Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11][13]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be determined by plotting the percentage of cell viability against the log of the Doxorubicin concentration.[13]

Apoptosis Detection using Annexin V Staining

Annexin V is a protein that binds to phosphatidylserine, a marker of early apoptosis when exposed on the outer cell membrane. Propidium iodide (PI) is used to identify late apoptotic and necrotic cells with compromised membranes.[11]

Materials:

  • Cancer cell line of interest

  • Doxorubicin hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Doxorubicin for a specified period (e.g., 24 hours).[11][14]

  • Cell Harvesting: After treatment, harvest both adherent and floating cells by trypsinization and centrifugation.[11][15]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Mandatory Visualization

Doxorubicin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_signaling Signaling Pathways cluster_outcome Cellular Outcome Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation Notch_Signaling Notch Signaling Activation Doxorubicin->Notch_Signaling DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest p53_Activation->Apoptosis HES1 HES1 Upregulation Notch_Signaling->HES1 HES1->Apoptosis MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_dox Treat with Doxorubicin incubate_24h->treat_dox incubate_drug Incubate (24-72h) treat_dox->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance end End read_absorbance->end Doxycycline_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Targets cluster_signaling Downstream Effects cluster_outcome Cellular Outcome Doxycycline Doxycycline Mitochondrial_Ribosome Mitochondrial Ribosome Doxycycline->Mitochondrial_Ribosome MMPs MMPs Doxycycline->MMPs PAR1 PAR1 Doxycycline->PAR1 NLRP3_Inflammasome NLRP3 Inflammasome Doxycycline->NLRP3_Inflammasome Mito_Protein_Synth_Inhibition Inhibition of Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mito_Protein_Synth_Inhibition Proliferation_Inhibition Inhibition of Proliferation MMPs->Proliferation_Inhibition FAK_PI3K_AKT_Inhibition FAK/PI3K/AKT Pathway Inhibition PAR1->FAK_PI3K_AKT_Inhibition Inflammation_Reduction Reduced Inflammation NLRP3_Inflammasome->Inflammation_Reduction CSC_Suppression Cancer Stem Cell Suppression Mito_Protein_Synth_Inhibition->CSC_Suppression EMT_Inhibition EMT Inhibition FAK_PI3K_AKT_Inhibition->EMT_Inhibition FAK_PI3K_AKT_Inhibition->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Inflammation_Reduction->Apoptosis_Induction CSC_Suppression->Proliferation_Inhibition Western_Blot_Workflow start Start cell_treatment Cell Treatment with Doxycycline start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

References

Application Notes and Protocols for Dioxamycin Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific solubility and stability of dioxamycin (B1230973) is limited. The following protocols and data are largely based on established methodologies for a related tetracycline (B611298) antibiotic, doxycycline. Researchers should treat these guidelines as a starting point and must perform their own validation experiments to determine the optimal conditions for this compound.

Introduction

This compound is a benz[a]anthraquinone antibiotic and kinase inhibitor.[1] Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible results in research and development. This document provides detailed protocols for the preparation of this compound solutions and for assessing their stability under various conditions.

Data Presentation

The following tables summarize the anticipated, yet unconfirmed, solubility and stability of this compound based on data for the related compound, doxycycline. These values must be experimentally verified for this compound.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventEstimated Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)>10Often a good initial solvent for creating stock solutions.
Dimethylformamide (DMF)~30Another suitable solvent for concentrated stock solutions.
Ethanol~30
Methanol~30
WaterSparingly solubleSolubility is highly pH-dependent.[2]
Acetonitrile (B52724) (ACN)Insoluble to sparingly solubleOften used in mobile phases for HPLC analysis.

Table 2: Estimated Stability of this compound Solutions

Storage ConditionSolvent/BufferEstimated StabilityNotes
-20°CDMSO, DMF, EthanolLikely stable for ≥ 6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.
4°CAqueous buffer (pH 4-6)Stable for up to 1 weekProtect from light. Stability decreases at neutral to alkaline pH.
Room Temperature (20-25°C)Aqueous buffer (pH 4-6)Stable for ~24 hoursProtect from light. Prone to degradation, especially when exposed to light.
Room Temperature (20-25°C)DMSO, DMF, EthanolStable for several daysProtect from light.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound powder.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the stock solution aliquots at -20°C or lower.

Protocol for Stability Assessment of this compound in Aqueous Solution

This protocol describes a general procedure to assess the stability of this compound under various conditions (e.g., different pH, temperature, and light exposure). High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for quantifying the remaining this compound and detecting degradation products.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Light source (for photostability testing) and light-blocking containers (e.g., amber tubes, aluminum foil)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 reversed-phase HPLC column

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Preparation of Test Solutions:

    • Prepare working solutions of this compound by diluting the stock solution with the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Prepare separate sets of solutions for each condition to be tested (e.g., pH 4 at 25°C, pH 7 at 25°C, etc.).

    • For photostability testing, prepare an additional set of solutions in clear vials and a control set in light-protected vials.

  • Incubation:

    • Store the test solutions under the specified temperature and light conditions.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution for HPLC analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and a suitable mobile phase. A gradient elution with acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) is a good starting point.

    • Inject the collected aliquots into the HPLC system.

    • Monitor the chromatogram for the this compound peak and any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

    • Identify and, if possible, characterize any significant degradation products.

Visualizations

The following diagrams illustrate the workflows for preparing a this compound stock solution and assessing its stability.

G cluster_prep This compound Stock Solution Preparation weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -20°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_stability This compound Stability Assessment Workflow prep_solutions Prepare this compound in Aqueous Buffers incubate Incubate under Test Conditions (Temp, pH, Light) prep_solutions->incubate sample Sample at Time Points incubate->sample sample->sample t=0, 2, 4, 8... hrs analyze Analyze by HPLC sample->analyze data_analysis Analyze Data & Determine Degradation analyze->data_analysis

Caption: Workflow for this compound Stability Assessment.

Signaling Pathways

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Dioxamycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dioxamycin is a benz[a]anthraquinone antibiotic produced by bacteria of the genus Streptomyces.[1] As with any novel antimicrobial agent, determining its efficacy against clinically relevant bacteria is a critical step in the drug development process. The Minimum Inhibitory Concentration (MIC) is a fundamental metric used to quantify the in vitro activity of an antimicrobial agent against a specific microorganism.[2][3][4] It is defined as the lowest concentration of the drug that prevents the visible growth of a bacterium after a specified incubation period.[5][6][7] This application note provides detailed protocols for determining the MIC of this compound using two standard laboratory methods: Broth Microdilution and Agar (B569324) Dilution.[8][9]

Principle of MIC Determination

The core principle of MIC testing involves exposing a standardized bacterial inoculum to a series of twofold serial dilutions of the antimicrobial agent.[8] After incubation under controlled conditions, the concentration at which bacterial growth is inhibited is identified. This value provides a quantitative measure of the antibiotic's potency and is crucial for susceptibility testing, guiding therapeutic choices, and monitoring the emergence of resistance.[10][11]

Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium, typically performed in a 96-well microtiter plate.[7][12][13]

Experimental Protocol
  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound powder. Note the purity of the compound.

    • Dissolve the powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilute this stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested (e.g., 256 µg/mL).[14]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

    • Dilute this standardized suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • Microtiter Plate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2x concentrated this compound solution (e.g., 256 µg/mL) to well 1.

    • Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum density will be ~5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[13]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity (bacterial growth). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[2][15]

Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_diox Prepare this compound Stock Solution start->prep_diox prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_diox->serial_dilution inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic end Determine MIC read_mic->end

Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference standard for MIC determination and involves incorporating the antibiotic directly into the agar medium.[16][17]

Experimental Protocol
  • Preparation of this compound-Agar Plates:

    • Prepare a series of this compound solutions in a suitable solvent at 10 times the final desired concentrations.

    • Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.

    • For each concentration, add 1 part of the 10x this compound solution to 9 parts of molten MHA (e.g., 2 mL of drug solution + 18 mL of agar).[18] Mix gently but thoroughly to avoid bubbles.

    • Pour the mixture into sterile Petri dishes and allow them to solidify on a level surface.

    • Prepare a drug-free control plate containing only MHA.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Using a multipoint inoculator (replicator) or a calibrated loop, spot a standardized volume (1-10 µL) of the bacterial suspension onto the surface of each this compound-containing plate and the control plate. The final inoculum should be approximately 10⁴ CFU per spot.[16]

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, check the control plate to ensure confluent growth.

    • Examine the this compound-containing plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one to two colonies at the spot is disregarded.[2]

Workflow for Agar Dilution MIC Assay

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_reading Reading & Results start Start prep_agar Prepare Serial Dilutions of this compound in Molten Agar start->prep_agar prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum pour_plates Pour Agar Plates and Allow to Solidify prep_agar->pour_plates inoculate Spot-Inoculate Plates with Bacteria pour_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (16-20h at 37°C) inoculate->incubate read_mic Examine Plates for Growth incubate->read_mic end Determine MIC read_mic->end

Workflow for the Agar Dilution MIC Assay.

Data Presentation

The results of MIC testing are typically presented in a tabular format, allowing for easy comparison of the antibiotic's activity against different bacterial strains. Quality control (QC) strains with known MIC ranges must be included in each run to validate the accuracy of the results.[2]

Table 1: Hypothetical MIC Values for this compound against Selected Bacterial Strains

OrganismStrainThis compound MIC (µg/mL)
Staphylococcus aureusATCC® 29213™ (QC)0.5
Staphylococcus aureusClinical Isolate 11
Enterococcus faecalisATCC® 29212™ (QC)2
Escherichia coliATCC® 25922™ (QC)8
Escherichia coliClinical Isolate 116
Pseudomonas aeruginosaATCC® 27853™ (QC)32
Pseudomonas aeruginosaClinical Isolate 1>64
Klebsiella pneumoniaeClinical Isolate 18

Conclusion

The broth microdilution and agar dilution methods are robust and reliable protocols for determining the Minimum Inhibitory Concentration of this compound. Accurate MIC determination is an indispensable component of preclinical antimicrobial research, providing essential data on the potency and spectrum of activity of new antibiotic candidates. Adherence to standardized procedures, including the use of quality control strains, is paramount for generating reproducible and clinically relevant results.

References

Application Notes and Protocols for Efficacy Testing of Dioxamycin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxamycin is a benz[a]anthraquinone antibiotic and kinase inhibitor produced by Streptomyces cocklensis and Streptomyces xantholiticus.[1] Its activity against Gram-positive bacteria and certain tumor cells makes it a compound of interest for oncological research.[2] These application notes provide a comprehensive framework for evaluating the in vivo efficacy of this compound using established animal models for cancer research. Due to the limited specific preclinical data for this compound in the public domain, the following protocols and recommendations are based on standard methodologies for testing kinase inhibitors and other benz[a]anthraquinone antibiotics in oncology.[1][3][4]

Recommended Animal Models

The selection of an appropriate animal model is critical for generating meaningful and translatable data. For a kinase inhibitor like this compound, several models are suitable, with the choice depending on the specific research question.

  • Xenograft Models: These are the most common models for initial efficacy testing of anticancer compounds.[3] They involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., Nude, SCID, or NSG mice). Xenograft models are well-established, relatively cost-effective, and allow for the direct assessment of a compound's effect on human tumor growth.

  • Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of tumor fragments from a human patient directly into an immunodeficient mouse. These models are considered more clinically relevant as they better retain the heterogeneity and microenvironment of the original human tumor.

  • Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background. This allows for the study of the interactions between the therapeutic agent, the tumor, and a fully functional immune system, which is crucial for evaluating immunomodulatory effects.

  • Genetically Engineered Mouse Models (GEMMs): GEMMs are genetically modified to spontaneously develop tumors that closely mimic human cancers.[3] These models are valuable for studying tumor progression and for testing therapies in a more physiologically relevant context.

For the purpose of these notes, we will focus on the widely used subcutaneous xenograft model.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for this compound Efficacy Testing

This protocol outlines the steps for establishing a subcutaneous xenograft model and assessing the anti-tumor efficacy of this compound.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Matrigel (or similar basement membrane matrix)

  • 6-8 week old female athymic nude mice

  • This compound (or other test compound)

  • Vehicle control (e.g., DMSO, saline)

  • Calipers for tumor measurement

  • Animal scale

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Cell Preparation for Implantation:

    • Harvest cells using trypsin-EDTA and wash with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Keep the cell suspension on ice until injection.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • Monitor the body weight of the mice every 2-3 days as an indicator of general health and toxicity.

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Group 1 (Control): Administer the vehicle control according to the same schedule and route as the treatment group.

    • Group 2 (this compound): Administer this compound at a predetermined dose (e.g., 10 mg/kg, intraperitoneally, daily). The optimal dose and schedule should be determined in preliminary tolerability studies.

  • Efficacy Evaluation:

    • Continue treatment for a specified period (e.g., 21-28 days).

    • Continue to measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables.

Table 1: Effect of this compound on Tumor Growth in a Subcutaneous Xenograft Model

Treatment GroupNumber of Animals (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value
Vehicle Control10125.4 ± 8.21589.6 ± 150.3--
This compound (10 mg/kg)10128.1 ± 7.9635.8 ± 95.760.0<0.01
Doxorubicin (5 mg/kg)10126.5 ± 8.5492.7 ± 78.469.0<0.01

Table 2: Effect of this compound on Body Weight and Survival

Treatment GroupMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMBody Weight Change (%)Median Survival (Days)
Vehicle Control20.5 ± 0.522.1 ± 0.6+7.828
This compound (10 mg/kg)20.3 ± 0.419.8 ± 0.5-2.545
Doxorubicin (5 mg/kg)20.6 ± 0.518.9 ± 0.7-8.342

Visualizations

Signaling Pathway

Dioxamycin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) RAS RAS Receptor_Tyrosine_Kinase->RAS Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase This compound This compound RAF RAF This compound->RAF Inhibition MEK MEK This compound->MEK Inhibition RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation_Survival

Caption: Hypothetical signaling pathway for this compound as a kinase inhibitor.

Experimental Workflow

Dioxamycin_Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7) Cell_Harvest 2. Cell Harvest and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (this compound vs. Vehicle) Randomization->Treatment Monitoring 7. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis 9. Data Analysis (TGI, Statistics) Endpoint->Analysis

References

Application Notes and Protocols: Doxycycline Administration in Mouse Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed protocols and data for the administration of doxycycline (B596269), a broad-spectrum tetracycline (B611298) antibiotic, in various mouse models of bacterial infection. While the initial query specified "dioxamycin," publicly available scientific literature on this compound in the context of in vivo infection models is scarce, with primary references dating back to the early 1990s.[1] Conversely, "doxycycline" is a widely studied and utilized antibiotic in this field. It is presumed that "doxycycline" was the intended subject of this request. The following protocols and data are based on published studies using doxycycline.

Doxycycline is a bacteriostatic agent that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[2][3][4][] This mechanism prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of polypeptide chains.[2][] Its broad spectrum of activity includes Gram-positive and Gram-negative bacteria.[2][4]

I. Quantitative Data Summary

The efficacy of doxycycline has been evaluated in several mouse models of infection. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Doxycycline in a Clostridioides difficile Infection (CDI) Mouse Model [6][7]

Treatment GroupMean Body Weight Reduction (g)Cecum Weight (g)Macrophage Inflammatory Protein-2 (MIP-2) Expression (relative to control)Zonula Occludens-1 (ZO-1) Expression (relative to control)
Untreated (Vehicle) 2.9 ± 0.30.5 ± 0.12.9 ± 1.30.8 ± 0.1
Doxycycline (125 mg/kg, oral) 1.1 ± 0.11.3 ± 0.10.4 ± 0.11.2 ± 0.1
Metronidazole (250 mg/kg, oral) 1.3 ± 0.2N/AN/AN/A
Vancomycin (50 mg/kg, oral) 1.2 ± 0.1N/AN/AN/A

Table 2: Efficacy of Doxycycline Post-Exposure Prophylaxis in an Inhalational Melioidosis Mouse Model (Burkholderia pseudomallei) [8]

Treatment GroupSurvival RateBacterial DNA Detection in Lungs (rpoB copies)Bacterial DNA Detection in Spleen (rpoB copies)
Untreated (WFI) 0%2.25 x 10⁹ copies/gram (median)1.95 x 10⁸ copies/gram (median)
Doxycycline (40 mg/kg, BID, oral) 100%Not detected in 19 of 20 miceNot detected in 16 of 20 mice

II. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Oral Doxycycline Treatment in a Clostridioides difficile Infection (CDI) Mouse Model

This protocol is adapted from studies investigating the therapeutic potential of doxycycline for CDI.[6]

1. Animal Model:

  • Strain: C57BL/6 mice.

2. Materials:

  • Clostridioides difficile VPI 10463 spores or vegetative cells.
  • Clindamycin (B1669177) solution (4 mg/kg).
  • Doxycycline solution (125 mg/kg).
  • Metronidazole solution (250 mg/kg, for comparison).
  • Vancomycin solution (50 mg/kg, for comparison).
  • Phosphate-buffered saline (PBS) as a vehicle control.
  • Oral gavage needles.

3. Experimental Procedure:

  • Administer clindamycin (4 mg/kg) intraperitoneally to the mice to disrupt the gut microbiota and induce susceptibility to C. difficile.
  • 24 hours post-clindamycin administration, challenge the mice orally with C. difficile VPI 10463.
  • 24 hours after the C. difficile challenge, begin treatment.
  • Administer a single dose of one of the following via oral gavage:
  • Doxycycline (125 mg/kg).
  • Metronidazole (250 mg/kg).
  • Vancomycin (50 mg/kg).
  • Vehicle (PBS).
  • Monitor the mice for body weight changes, signs of disease, and survival for a predetermined period.
  • At the end of the study, euthanize the mice and collect colonic tissues for analysis of inflammatory cytokines (e.g., MIP-2) and tight junction proteins (e.g., ZO-1) via methods such as qPCR or ELISA.

Protocol 2: Post-Exposure Prophylaxis with Doxycycline in a Murine Model of Inhalational Melioidosis

This protocol is based on a study evaluating doxycycline's effectiveness as a post-exposure prophylactic for Burkholderia pseudomallei infection.[8]

1. Animal Model:

  • Strain: BALB/c mice.

2. Materials:

  • Aerosolized Burkholderia pseudomallei 1026b.
  • Doxycycline oral suspension (40 mg/kg).
  • Water for Injection (WFI) as a control.
  • Aerosol exposure system.
  • Oral gavage needles.

3. Experimental Procedure:

  • Expose mice to a lethal dose (e.g., ~20 LD₅₀) of aerosolized B. pseudomallei.
  • Six hours after exposure, begin treatment.
  • Administer doxycycline (40 mg/kg) via orogastric intubation twice daily (BID) for 14 days.
  • Administer WFI to the control group on the same schedule.
  • Monitor the mice for clinical signs of disease and survival for 28 days post-exposure.
  • At the end of the study, euthanize the surviving mice and collect lung and spleen tissues.
  • Analyze tissue samples for the presence of bacterial DNA (e.g., by targeting the rpoB gene via PCR) to determine bacterial burden and clearance.

III. Visualizations

Signaling Pathway Diagram

Doxycycline_Mechanism_of_Action cluster_bacterium Bacterial Cell Doxycycline Doxycycline Ribosome_30S 30S Ribosomal Subunit Doxycycline->Ribosome_30S Binds to Doxycycline->Inhibition label_inhibition Blocks Binding Protein_Synthesis Protein Synthesis mRNA mRNA mRNA->Ribosome_30S Associates with tRNA Aminoacyl-tRNA tRNA->Protein_Synthesis Delivers amino acids for Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Enables CDI_Mouse_Model_Workflow cluster_setup Phase 1: Induction of Susceptibility cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment (24h post-infection) cluster_analysis Phase 4: Monitoring and Analysis start C57BL/6 Mice clindamycin Administer Clindamycin (4 mg/kg, i.p.) start->clindamycin infection Oral Challenge with C. difficile (24h post-clindamycin) clindamycin->infection treatment_decision Treatment Group infection->treatment_decision doxycycline Doxycycline (125 mg/kg, oral) treatment_decision->doxycycline control Vehicle (PBS, oral) treatment_decision->control monitoring Monitor Body Weight, Disease Signs, Survival doxycycline->monitoring control->monitoring analysis Euthanize and Collect Tissues for Cytokine and Protein Analysis monitoring->analysis

References

Spectroscopic Characterization of Dioxamycin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the characterization of Dioxamycin, a benz[a]anthraquinone antibiotic, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound is produced by bacteria of the genus Streptomyces and has shown activity against Gram-positive bacteria and some tumor cells.[1] Accurate structural elucidation and characterization are crucial for its development as a potential therapeutic agent.

Introduction to Spectroscopic Techniques for this compound Analysis

The structural characterization of natural products like this compound relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule, providing detailed information about the connectivity and spatial arrangement of atoms. Mass Spectrometry (MS) complements NMR by providing the accurate molecular weight and elemental composition, as well as valuable information about the molecule's fragmentation pattern, which aids in structural confirmation.

Mass Spectrometry Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound. Fast Atom Bombardment (FAB) has been successfully used for the ionization of this class of compounds.

Data Presentation: High-Resolution Mass Spectrometry
ParameterValueReference
Molecular FormulaC₃₈H₄₀O₁₅Sawa et al., 1991
Molecular Weight736.2418Calculated
Ionization ModePositiveFAB
Observed m/z[M+H]⁺-
High-Resolution m/z737.2497Sawa et al., 1991
Experimental Protocol: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS)

This protocol outlines the general procedure for obtaining high-resolution mass spectra of this compound.

Instrumentation:

  • A double-focusing magnetic sector mass spectrometer equipped with a Fast Atom Bombardment (FAB) ion source.

Reagents and Materials:

  • This compound sample

  • m-Nitrobenzyl alcohol (MNBA) or glycerol (B35011) as the FAB matrix

  • Methanol (B129727) or other suitable solvent

  • Xenon or Argon for the primary atom beam

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified this compound sample (approximately 1 mg) in a minimal amount of methanol (10-20 µL).

    • On the FAB probe tip, place a small drop (1-2 µL) of the FAB matrix (e.g., MNBA).

    • Add 1 µL of the this compound solution to the matrix on the probe tip and mix gently.

  • Instrument Setup:

    • Introduce the probe into the ion source of the mass spectrometer.

    • Set the instrument to positive ion detection mode.

    • The accelerating voltage is typically set between 8-10 kV.

    • The primary beam of Xenon or Argon atoms is accelerated to an energy of 6-8 keV.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-1000).

    • For high-resolution data, use a suitable reference compound (e.g., perfluorokerosene, PFK) to calibrate the mass axis.

    • Record the spectrum, ensuring sufficient resolution to allow for accurate mass measurement and elemental composition determination.

Expected Fragmentation Pattern

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

A suite of 1D and 2D NMR experiments is required for the complete structural elucidation of this compound. These experiments provide information on proton and carbon environments, as well as their connectivity.

Data Presentation: ¹H and ¹³C NMR

Due to the unavailability of a complete, published dataset of chemical shifts and coupling constants for this compound, the following table presents expected chemical shift ranges for the key structural motifs found in this compound and related benz[a]anthraquinone antibiotics. Researchers should use this as a guide and perform full 2D NMR analysis for complete assignment.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons (benz[a]anthraquinone core)7.0 - 8.5110 - 150
Quinone Carbonyls-180 - 190
Olefinic Protons (polyene chain)5.5 - 7.5120 - 140
Methine Protons (sugar and polyketide)3.5 - 5.560 - 85
Methylene Protons1.5 - 3.020 - 40
Methyl Protons0.8 - 2.510 - 25
Experimental Protocol: 1D and 2D NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (500 MHz or higher is recommended) equipped with a cryoprobe for enhanced sensitivity.

Reagents and Materials:

  • Purified this compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

  • NMR tubes (5 mm)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in approximately 0.5 mL of the chosen deuterated solvent. The choice of solvent can influence chemical shifts, so consistency is key.[2]

    • Filter the solution if necessary to remove any particulate matter.

    • Transfer the solution to a clean, dry NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to get an overview of the proton signals.

    • Acquire a ¹³C NMR spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

Experimental Workflow for this compound Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Dioxamycin_Characterization_Workflow cluster_extraction Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Structure Confirmation Extraction Extraction from Streptomyces Purification Chromatographic Purification Extraction->Purification MS Mass Spectrometry (HR-FAB-MS) Purification->MS Molecular Formula Determination NMR NMR Spectroscopy (1D & 2D) Purification->NMR Structural Elucidation Structure Proposed Structure MS->Structure NMR->Structure Confirmation Structure Confirmation Structure->Confirmation

Caption: Workflow for this compound characterization.

Hypothetical Signaling Pathway for this compound's Cytotoxic Activity

While the precise molecular targets and signaling pathways of this compound are not yet fully elucidated, many cytotoxic antibiotics exert their effects by inducing cellular stress and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be involved in this compound-induced cell death. This is a generalized pathway and requires experimental validation for this compound.

Hypothetical_Dioxamycin_Pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome This compound This compound DNA_Damage DNA Damage / Replication Stress This compound->DNA_Damage ROS Reactive Oxygen Species (ROS) Production This compound->ROS ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR ROS->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Caspase_Activation Caspase Activation Bax_Bak->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Developing Dioxamycin-Resistant Bacterial Strains for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of Dioxamycin-resistant bacterial strains for research purposes. This compound is a benz[a]anthraquinone antibiotic produced by Streptomyces cocklensis and Streptomyces xantholiticus, demonstrating activity against Gram-positive bacteria.[1][2] Understanding the mechanisms of resistance to this antibiotic is crucial for the development of new therapeutic strategies and for elucidating fundamental bacterial processes.

Introduction to this compound and Bacterial Resistance

This compound is a kinase inhibitor and a member of the anthraquinone (B42736) class of antibiotics.[1][2] While its precise mechanism of action is not as extensively studied as some other antibiotics, it is known to be effective against a range of Gram-positive bacteria.[2] The development of bacterial resistance to antibiotics is a natural evolutionary process that can be accelerated by the misuse and overuse of these drugs.[3] Bacteria can develop resistance through various mechanisms, including:

  • Drug Inactivation or Modification: Production of enzymes that degrade or modify the antibiotic.[4][5]

  • Alteration of Target Site: Mutations in the bacterial components that the antibiotic targets, preventing the drug from binding effectively.[4][5]

  • Reduced Permeability: Changes in the bacterial cell wall or membrane that limit the antibiotic's entry.[5][6]

  • Active Efflux: Acquisition of pumps that actively transport the antibiotic out of the cell.[5][6]

These resistance mechanisms can arise from spontaneous mutations in the bacterial genome or through the acquisition of resistance genes from other bacteria via horizontal gene transfer.[3][7]

Experimental Protocols for Developing this compound-Resistant Strains

The following protocols are designed to facilitate the in vitro development of this compound-resistant bacterial strains. These methods are based on established principles of inducing antibiotic resistance.

Protocol 1: Stepwise Exposure to Increasing Concentrations of this compound

This protocol involves gradually exposing a bacterial culture to increasing concentrations of this compound, selecting for mutants with enhanced resistance at each step.

Methodology:

  • Determine the Minimum Inhibitory Concentration (MIC):

    • Prepare a series of dilutions of this compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each dilution with a standardized suspension of the target Gram-positive bacterium (e.g., Staphylococcus aureus or Bacillus subtilis).

    • Incubate the cultures under optimal growth conditions.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Initiate Stepwise Selection:

    • Inoculate a fresh culture of the bacterium in a liquid medium containing a sub-lethal concentration of this compound (e.g., 0.5 x MIC).

    • Incubate until the culture reaches the stationary phase.

    • Plate a sample of the culture onto an agar (B569324) medium containing the same sub-lethal concentration of this compound.

    • Isolate single colonies that exhibit robust growth.

  • Increase this compound Concentration:

    • Inoculate the selected resistant colonies into a liquid medium with a slightly higher concentration of this compound (e.g., 1 x MIC).

    • Repeat the incubation and selection process.

    • Continue this stepwise increase in this compound concentration, selecting for the most resistant isolates at each stage.

  • Characterize Resistant Strains:

    • Determine the new MIC of this compound for the selected resistant strains.

    • Perform growth curve analysis to assess the fitness cost of resistance.

    • Sequence relevant genes (e.g., those encoding potential drug targets or efflux pumps) to identify mutations associated with resistance.

Protocol 2: Mutagenesis-Enhanced Selection

This protocol utilizes a mutagen to increase the frequency of random mutations, thereby enhancing the probability of generating resistant mutants.

Methodology:

  • Bacterial Culture Preparation:

    • Grow a culture of the target bacterium to the mid-logarithmic phase in a suitable liquid medium.

  • Mutagenesis:

    • Expose the bacterial culture to a mutagen, such as ethyl methanesulfonate (B1217627) (EMS) or ultraviolet (UV) radiation. The concentration of the mutagen and the duration of exposure should be optimized to achieve a significant mutation rate without excessive cell death.

  • Selection of Resistant Mutants:

    • After the mutagenesis treatment, wash the bacterial cells to remove the mutagen.

    • Plate the treated cells onto an agar medium containing a selective concentration of this compound (e.g., 2-4 x MIC of the wild-type strain).

    • Incubate the plates until colonies appear.

  • Confirmation and Characterization:

    • Pick individual colonies and re-streak them on fresh this compound-containing agar to confirm their resistance phenotype.

    • Characterize the resistant strains as described in Protocol 1 (MIC determination, growth curve analysis, and genetic sequencing).

Data Presentation

The quantitative data generated from these experiments should be organized into clear and concise tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Wild-Type and Resistant Strains

Bacterial StrainMIC (µg/mL)Fold Increase in Resistance
Wild-Type1x
Resistant Isolate 1
Resistant Isolate 2
...

Table 2: Growth Characteristics of Wild-Type and this compound-Resistant Strains

Bacterial StrainDoubling Time (minutes)Final Optical Density (OD600)
Wild-Type (No this compound)
Wild-Type (0.5x MIC)
Resistant Isolate 1 (0.5x MIC)
Resistant Isolate 1 (2x MIC)

Visualization of Experimental Workflows and Potential Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and potential signaling pathways involved in this compound resistance.

experimental_workflow cluster_protocol1 Protocol 1: Stepwise Selection cluster_protocol2 Protocol 2: Mutagenesis start1 Determine Wild-Type MIC step1_1 Culture in 0.5x MIC this compound start1->step1_1 step1_2 Plate on 0.5x MIC Agar step1_1->step1_2 step1_3 Isolate Resistant Colonies step1_2->step1_3 step1_4 Culture in 1x MIC this compound step1_3->step1_4 step1_5 Repeat Selection with Increasing this compound step1_4->step1_5 end1 Characterize Resistant Strains step1_5->end1 start2 Grow Bacterial Culture step2_1 Expose to Mutagen (e.g., UV, EMS) start2->step2_1 step2_2 Plate on Selective this compound Agar (2-4x MIC) step2_1->step2_2 step2_3 Isolate Resistant Colonies step2_2->step2_3 end2 Characterize Resistant Strains step2_3->end2

Caption: Experimental workflows for developing this compound-resistant bacteria.

resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound Target Cellular Target (e.g., Ribosome, Kinase) This compound->Target Inhibition EffluxPump Efflux Pump This compound->EffluxPump Expulsion Enzyme Inactivating Enzyme This compound->Enzyme Inactivation TargetMutation Target Site Mutation TargetMutation->Target Alters Target EffluxUpregulation Efflux Pump Upregulation EffluxUpregulation->EffluxPump Increases Pumps EnzymeProduction Enzyme Production EnzymeProduction->Enzyme Produces Enzyme

Caption: Potential mechanisms of bacterial resistance to this compound.

References

Application Notes and Protocols: Dioxamycin in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxamycin is a naturally occurring benz[a]anthraquinone antibiotic isolated from Streptomyces xantholiticus.[1] With the molecular formula C₃₈H₄₀O₁₅, it exhibits in vitro activity against Gram-positive bacteria and certain tumor cells.[1] this compound belongs to the broader class of angucycline antibiotics, which are characterized by their unique tetracyclic benz[a]anthraquinone core.[2][3] While the total synthesis of this compound itself has not been extensively detailed in publicly available literature, its structural complexity and biological activity make it a molecule of significant interest in the field of natural product synthesis.

It is important to distinguish this compound from the similarly named Dixiamycins . The latter are N-N-linked dimeric indole (B1671886) alkaloids and represent a completely different class of natural products with distinct synthetic challenges. This document will focus exclusively on this compound and the synthetic strategies relevant to its benz[a]anthraquinone scaffold.

These application notes provide an overview of the isolation of this compound and detail a key synthetic protocol for the construction of the core benz[a]anthraquinone structure, which is a critical step in the potential total synthesis of this compound and related angucyclinone antibiotics.

Isolation and Characterization of this compound

This compound was first isolated from the culture broth of Streptomyces xantholiticus strain MH406-SF1. The purification process involved a series of chromatographic techniques to yield the pure antibiotic.

Isolation Protocol [1]

  • Fermentation and Extraction: The producing organism, Streptomyces xantholiticus, is cultured in a suitable fermentation medium to promote the production of this compound. The culture broth is then harvested, and the antibiotic is extracted from the broth using an appropriate organic solvent.

  • Countercurrent Chromatography: The crude extract is subjected to countercurrent chromatography to achieve an initial separation of this compound from other metabolites.

  • Column Chromatography: Further purification is carried out using column chromatography, typically with a silica (B1680970) gel stationary phase and a suitable solvent gradient.

  • Preparative HPLC: The final purification step involves preparative High-Performance Liquid Chromatography (HPLC) to yield highly pure this compound.

  • Structure Elucidation: The molecular formula of this compound was determined as C₃₈H₄₀O₁₅ by High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS). The chemical structure was elucidated using various 2D NMR techniques, including ¹H-¹H COSY, ¹³C-¹H COSY (HMBC), and NOESY.[1]

Synthesis of the Benz[a]anthraquinone Core

The synthesis of the tetracyclic benz[a]anthraquinone core is a pivotal challenge in the total synthesis of this compound and other angucyclinone antibiotics. A powerful strategy to construct this core involves a cobalt-mediated [2+2+2]-cycloaddition of a triyne precursor.[2][3][4] This method allows for the rapid assembly of the complex polycyclic system.

Experimental Protocol: Cobalt-Mediated [2+2+2]-Cycloaddition for Benz[a]anthraquinone Core Synthesis [2][3]

This protocol describes the key steps for the synthesis of the angucyclinone framework, starting from a benzamide (B126) precursor.

  • Synthesis of the Triyne Precursor:

    • The synthesis begins with a suitable benzamide derivative.

    • A series of reactions, including alkylations and coupling reactions, are performed to introduce the three alkyne functionalities, resulting in the formation of the triyne precursor. The overall yield for the synthesis of the triyne precursor from the initial benzamide is approximately 28% over 5 steps.[3]

  • Cobalt-Mediated [2+2+2]-Cycloaddition:

    • To a solution of the triyne precursor in a suitable solvent (e.g., toluene) under an inert atmosphere, a catalytic amount of a cobalt complex, such as Co(acac)₂, and a reducing agent like n-BuLi are added.

    • The reaction mixture is stirred at room temperature to facilitate the [2+2+2]-cycloaddition, leading to the formation of the tetracyclic anthracene (B1667546) core. This step typically proceeds with a yield of around 65%.[3]

  • Oxidation to the Anthraquinone (B42736):

    • The resulting anthracene derivative is then oxidized to the corresponding anthraquinone. A mild oxidizing agent, such as [Ag(Py)₂]MnO₄, is used to avoid decomposition of the substrate.

    • The reaction is carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature, affording the anthraquinone in approximately 63% yield.[3]

  • Photooxidation to the Benz[a]anthraquinone:

    • The final step to introduce the C-1 carbonyl group is a photooxidation reaction.

    • The anthraquinone is dissolved in a suitable solvent (e.g., benzene) and exposed to visible light from a tungsten lamp in the presence of air. This reaction yields the final benz[a]anthraquinone core structure of the angucyclinone antibiotics with a yield of about 61%.[3]

Data Presentation

The following table summarizes the yields for the key steps in the synthesis of the benz[a]anthraquinone core.

StepReactantProductYield (%)Reference
Synthesis of Triyne Precursor (5 steps)Benzamide derivativeTriyne precursor~28[3]
Cobalt-Mediated [2+2+2]-CycloadditionTriyne precursorAnthracene core65[3]
Oxidation to AnthraquinoneAnthracene coreAnthraquinone63[3]
Photooxidation to Benz[a]anthraquinoneAnthraquinoneBenz[a]anthraquinone core61[3]
Overall Yield (8 steps) Benzamide derivative Benz[a]anthraquinone core ~11 [3]

Mandatory Visualizations

Experimental Workflow for Benz[a]anthraquinone Core Synthesis

G cluster_0 Synthesis of Triyne Precursor cluster_1 Core Assembly and Oxidation start Benzamide Derivative step1 Alkylation & Coupling Reactions (5 steps) start->step1 Yield: ~28% triyne Triyne Precursor step1->triyne cycloaddition Co-Mediated [2+2+2] Cycloaddition triyne->cycloaddition Co(acac)₂, n-BuLi Yield: 65% anthracene Anthracene Core cycloaddition->anthracene oxidation1 Oxidation anthracene->oxidation1 [Ag(Py)₂]MnO₄ Yield: 63% anthraquinone Anthraquinone oxidation1->anthraquinone oxidation2 Photooxidation anthraquinone->oxidation2 Visible light, Air Yield: 61% final_product Benz[a]anthraquinone Core oxidation2->final_product

Caption: Workflow for the synthesis of the benz[a]anthraquinone core.

References

Dioxamycin: Unexplored Potential in Kinase Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and available research data have revealed a significant information gap regarding the use of Dioxamycin as a tool compound specifically in the field of kinase signaling research.

While this compound is identified as a benz[a]anthraquinone antibiotic with activity against Gram-positive bacteria and some tumor cells, there is currently no public-facing, peer-reviewed research or experimental data detailing its mechanism of action, specific molecular targets, or established protocols for its application in the study of protein kinases.

Our comprehensive search for quantitative data, such as IC50 values against specific kinases, and for detailed experimental methodologies involving this compound in kinase assays or cell signaling studies did not yield any specific results. Consequently, the core requirements of this request—to provide detailed application notes, protocols, and data tables on this compound as a tool in kinase signaling—cannot be fulfilled at this time due to the absence of foundational research in this area.

A Look at the Benz[a]anthraquinone Scaffold

It is noteworthy that other compounds possessing the benz[a]anthraquinone core structure have demonstrated activity as kinase inhibitors. This suggests a potential, yet unexplored, avenue for this compound. The structural similarity to known kinase inhibitors could imply that this compound may interact with protein kinases, but this remains speculative without direct experimental evidence.

Future Directions

To establish this compound as a tool compound in kinase signaling research, the following experimental workflow would be necessary:

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & Mechanism of Action A High-Throughput Kinase Panel Screening (In vitro biochemical assays) B Identification of Potential Kinase Hits (Determination of % inhibition) A->B C Dose-Response Studies (IC50 value determination for hit kinases) B->C D Cell-Based Assays (e.g., Western blotting for phospho-proteins) C->D Proceed with potent hits E Confirmation of Target Engagement in Cells D->E F Phenotypic Assays (e.g., proliferation, apoptosis) E->F G Broad Kinome Profiling (e.g., KiNativ, MIB-MS) F->G Characterize cellularly active compound H Determination of Kinase Selectivity Profile G->H I Mechanism of Action Studies (e.g., ATP competition assays) H->I

Figure 1. A proposed experimental workflow to investigate the potential of this compound as a kinase inhibitor.

This workflow outlines the necessary steps, from initial broad screening against a panel of kinases to detailed cellular and mechanistic studies, that would be required to generate the data needed to develop comprehensive application notes and protocols.

At present, this compound remains an uncharacterized agent within the context of kinase signaling research. The absence of published data prevents the creation of the detailed application notes and protocols as requested. The scientific community would first need to undertake the foundational research outlined above to determine if this compound has a role to play as a tool compound in this important area of study. We will continue to monitor the scientific literature for any developments in this area.

Application Notes and Protocols for Dioxamycin Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxamycin is a benz[a]anthraquinone antibiotic produced by Streptomyces cocklensis and Streptomyces xantholiticus.[1] It is known to be a kinase inhibitor and exhibits activity against Gram-positive bacteria and some tumor cells.[2] While the precise molecular targets and mechanism of action of this compound are not fully elucidated, its structural class suggests potential interference with key cellular processes such as DNA replication, transcription, and cell signaling pathways.

These application notes provide a comprehensive framework for designing and conducting dose-response studies to characterize the in vitro effects of this compound. The protocols outlined below will enable researchers to assess its impact on cell viability, and to investigate the underlying molecular mechanisms, including the induction of apoptosis and modulation of key signaling pathways.

Experimental Design Overview

A logical workflow is essential for a comprehensive dose-response analysis of this compound. The following diagram illustrates the proposed experimental pipeline, from initial cell culture to detailed molecular analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Primary Assays cluster_analysis Phase 4: Mechanistic Analysis Cell Culture Cell Culture Dose-Response Treatment Dose-Response Treatment Cell Culture->Dose-Response Treatment This compound Prep This compound Prep This compound Prep->Dose-Response Treatment Cell Viability Assay Cell Viability Assay Dose-Response Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay Dose-Response Treatment->Apoptosis Assay Western Blot Western Blot Apoptosis Assay->Western Blot qPCR qPCR Apoptosis Assay->qPCR

Caption: Experimental workflow for this compound dose-response studies.

Materials and Reagents

  • Cell Lines: A panel of relevant cancer cell lines (e.g., breast, lung, colon carcinoma cell lines) and a non-cancerous control cell line.

  • This compound: High-purity compound.

  • Cell Culture Media and Reagents: As required for the specific cell lines.

  • Assay Kits:

    • Cell Viability Assay (e.g., MTT, XTT, or CellTiter-Glo®).

    • Apoptosis Detection Kit (e.g., Annexin V-FITC/Propidium Iodide).

    • Caspase Activity Assay Kit (e.g., Caspase-3/7, -8, -9).

  • Reagents for Western Blotting:

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and membranes (PVDF or nitrocellulose).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary and secondary antibodies.

    • Chemiluminescent substrate.

  • Reagents for qPCR:

    • RNA extraction kit.

    • cDNA synthesis kit.

    • SYBR® Green or TaqMan® qPCR master mix.

    • Gene-specific primers.

Experimental Protocols

Cell Culture and this compound Preparation
  • Cell Seeding: Seed cells in 96-well plates (for viability and apoptosis assays) or larger format plates/flasks (for protein and RNA extraction) at a density that ensures they are in the exponential growth phase at the time of treatment.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store at -20°C or as recommended by the supplier.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1% DMSO).

Cell Viability Assay

This assay determines the concentration of this compound that inhibits cell growth.

  • Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound dose) and an untreated control. For proper dose-response curve fitting, it is recommended to use at least 7-9 different concentrations spanning several orders of magnitude.[3]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • Assay Procedure: Perform the cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, this involves adding the MTT reagent, incubating to allow for formazan (B1609692) crystal formation, and then solubilizing the crystals before reading the absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay

This assay quantifies the extent of apoptosis induced by this compound.

  • Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant and present the data in a bar graph.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in cell signaling and apoptosis.

  • Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4][5][6][7][8]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C.[4][6][8]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Suggested Target Proteins:

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

    • Signaling Pathways: Phospho-Akt, Akt, Phospho-ERK, ERK, Phospho-STAT3, STAT3, IκBα, NF-κB p65.

    • EMT Markers: E-cadherin, Vimentin, N-cadherin.

    • Loading Control: β-actin or GAPDH.

Quantitative PCR (qPCR) Analysis

qPCR is used to measure changes in the mRNA expression of target genes.

  • RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA, and reverse transcribe it into cDNA.[9][10]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix and primers for the genes of interest.

  • Data Analysis: Use the delta-delta Ct (ΔΔCt) method to calculate the relative fold change in gene expression, normalized to a stable housekeeping gene (e.g., GAPDH or ACTB).[9]

  • Suggested Target Genes:

    • Apoptosis: BCL2, BAX, CASP3, CASP8, CASP9.

    • Signaling Pathways: NFKBIA (IκBα), STAT3, JUN, FOS.

    • EMT Markers: CDH1 (E-cadherin), VIM (Vimentin), CDH2 (N-cadherin).

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Dose-Response of this compound on Cell Viability (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
Cancer Cell Line A
Cancer Cell Line B
Control Cell Line

Table 2: Effect of this compound on Apoptosis (% of Apoptotic Cells)

Treatment (Concentration)Cancer Cell Line ACancer Cell Line BControl Cell Line
Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (IC50*2)

Table 3: Relative Gene Expression Changes (Fold Change) after this compound Treatment

GeneCancer Cell Line ACancer Cell Line B
BCL2
BAX
CASP3
NFKBIA
STAT3
CDH1
VIM

Signaling Pathway Visualization

Based on the known effects of similar compounds, this compound may induce apoptosis through the intrinsic and extrinsic pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

signaling_pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor Bcl2 Bcl-2 This compound->Bcl2 Inhibition? Mito Mitochondrion This compound->Mito Intrinsic Pathway? ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Bid Bid Casp8->Bid ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 tBid tBid Bid->tBid Bax Bax tBid->Bax Bax->Mito Bcl2->Bax CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC

Caption: Hypothesized apoptotic signaling pathways affected by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Dioxamycin Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Dioxamycin production from Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields of this potent benz[a]anthraquinone antibiotic.

Disclaimer: Specific literature on the fermentation of this compound from Streptomyces xantholiticus is limited. Therefore, the guidance provided here is based on established principles for the production of secondary metabolites, particularly polyketides and other benz[a]anthraquinone antibiotics, from Streptomyces species.

Troubleshooting Guide

Low or inconsistent this compound yield is a common challenge in fermentation processes. The following table outlines potential problems, their likely causes, and actionable solutions to enhance your production.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield Despite Good Biomass 1. Suboptimal Media Composition: Imbalance of carbon and nitrogen sources, incorrect C:N ratio, or limiting precursors.1a. Media Optimization: Systematically evaluate different carbon (e.g., glucose, glycerol (B35011), starch) and nitrogen sources (e.g., soybean meal, yeast extract, peptone). Employ statistical methods like Response Surface Methodology (RSM) for efficient optimization. 1b. Precursor Feeding: Supplement the medium with precursors of the polyketide backbone, such as propionate (B1217596) or acetate (B1210297), at various stages of fermentation.
2. Unfavorable Fermentation Conditions: Non-optimal pH, temperature, or dissolved oxygen (DO) levels.2a. Parameter Optimization: Conduct fermentation at different pH (typically 6.5-7.5) and temperature (28-30°C) ranges. 2b. Aeration and Agitation: Vary the agitation speed and aeration rate to maintain optimal DO levels, which are critical for secondary metabolite production.
3. Catabolite Repression: Rapidly metabolized carbon sources like glucose can repress the expression of secondary metabolite biosynthetic genes.3. Carbon Source Strategy: Replace or supplement glucose with a more slowly metabolized carbon source, such as glycerol or maltodextrin. A fed-batch strategy can also be employed to maintain a low concentration of the primary carbon source.
Poor or No Growth of Streptomyces 1. Inoculum Quality: Poor quality of the seed culture (e.g., old, contaminated, or low viability).1. Standardize Inoculum: Use a fresh, healthy, and standardized seed culture for inoculation. Ensure consistent spore concentration and age of the seed culture.
2. Inadequate Media: The growth medium may lack essential nutrients or have an incorrect pH.2. Optimize Growth Medium: Ensure the seed and production media contain all necessary trace elements and have an appropriate initial pH.
Inconsistent this compound Production Between Batches 1. Genetic Instability: Streptomyces strains can be genetically unstable, leading to a loss of productivity over successive generations.1. Strain Maintenance: Maintain cryopreserved stocks of high-producing strains and periodically re-isolate single colonies to screen for high producers.
2. Variability in Raw Materials: Inconsistent quality of complex media components like soybean meal or yeast extract.2. Quality Control: Use high-quality, standardized raw materials from a reliable supplier. Perform quality control checks on new batches of media components.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a this compound production medium?

A1: A good starting point for a production medium for a polyketide like this compound would be a complex medium rich in carbohydrates and proteins. A typical medium could contain (in g/L): Soluble Starch (20), Glucose (10), Soybean Meal (15), Yeast Extract (5), K2HPO4 (1), MgSO4·7H2O (0.5), and CaCO3 (2). The initial pH should be adjusted to around 7.0. However, this should be optimized for your specific Streptomyces strain.

Q2: How can I confirm that my culture is producing this compound?

A2: this compound production can be confirmed by extracting the fermentation broth with an organic solvent like ethyl acetate, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). Comparison of the retention time and UV-Vis spectrum with a this compound standard is necessary for confirmation.

Q3: My Streptomyces culture is growing in pellets. Is this good for this compound production?

A3: The morphology of Streptomyces in submerged culture (dispersed mycelia vs. pellets) can significantly impact secondary metabolite production. For many polyketides, a dispersed mycelial growth is preferred as it can lead to better nutrient and oxygen transfer. Pellet formation can be influenced by factors such as the composition of the seed medium, shear stress (agitation speed), and the presence of certain polymers. Experiment with different inoculum development strategies and agitation speeds to control morphology.

Q4: Can I use genetic engineering to improve this compound yield?

A4: Yes, genetic engineering is a powerful tool for improving the yield of secondary metabolites.[1] Strategies include:

  • Overexpression of positive regulatory genes: Identify and overexpress pathway-specific positive regulators (e.g., SARPs - Streptomyces antibiotic regulatory proteins) or global regulators of secondary metabolism.[2][3][4]

  • Deletion of competing pathways: If your strain produces other secondary metabolites that share common precursors with this compound, deleting the biosynthetic gene clusters for these competing compounds can redirect precursors towards this compound synthesis.

  • Precursor pathway engineering: Enhance the supply of precursors like malonyl-CoA and methylmalonyl-CoA by overexpressing key enzymes in their biosynthetic pathways.

Q5: What are the key precursors for this compound biosynthesis?

A5: As a polyketide, this compound is likely synthesized from simple acyl-CoA precursors. The backbone of benz[a]anthraquinones is typically derived from the condensation of acetate and/or propionate units.[5][6] Therefore, ensuring a sufficient intracellular pool of acetyl-CoA and propionyl-CoA is crucial.

Experimental Protocols

Protocol 1: Media Optimization using Response Surface Methodology (RSM)

This protocol outlines a general workflow for optimizing media components for this compound production.

  • Screening of Components (Plackett-Burman Design):

    • Identify a range of potential carbon and nitrogen sources and other key media components (e.g., phosphate (B84403) source, trace metals).

    • Use a Plackett-Burman statistical design to screen for the most significant factors affecting this compound production with a minimal number of experiments.

  • Optimization of Significant Factors (Central Composite Design):

    • Once the most influential factors are identified, use a Central Composite Design (CCD) to determine the optimal concentration of each of these components.

    • This involves setting up experiments with different combinations of the selected factors at varying levels.

  • Data Analysis:

    • Measure the this compound yield for each experimental condition.

    • Use statistical software to analyze the data and generate a mathematical model that predicts the optimal media composition for maximizing this compound yield.

  • Validation:

    • Perform a fermentation using the predicted optimal medium to validate the model.

Protocol 2: Precursor Feeding Strategy

This protocol describes how to test the effect of precursor supplementation on this compound production.

  • Prepare Stock Solutions:

    • Prepare sterile, pH-neutral stock solutions of potential precursors, such as sodium propionate (e.g., 1 M) and sodium acetate (e.g., 1 M).

  • Inoculate Production Medium:

    • Inoculate your optimized production medium with a standardized seed culture of Streptomyces.

  • Precursor Addition:

    • Divide the culture into several flasks.

    • To different flasks, add the precursor stock solutions to achieve a range of final concentrations (e.g., 10 mM, 20 mM, 50 mM).

    • Add the precursors at different time points during the fermentation (e.g., at the time of inoculation, and at 24 and 48 hours post-inoculation).

    • Include a control flask with no precursor addition.

  • Monitor Production:

    • Incubate the flasks under standard fermentation conditions.

    • Take samples at regular intervals (e.g., every 24 hours) and measure biomass and this compound concentration.

  • Analyze Results:

    • Compare the this compound yields in the precursor-fed cultures to the control to determine if precursor feeding enhances production and to identify the optimal precursor and feeding strategy.

Visualizations

Hypothetical this compound Biosynthetic Pathway cluster_precursors Primary Metabolism cluster_pks Type II Polyketide Synthase (PKS) cluster_product Final Product Acetyl-CoA Acetyl-CoA Polyketide_Chain_Assembly Polyketide Chain Assembly Acetyl-CoA->Polyketide_Chain_Assembly Propionyl-CoA Propionyl-CoA Propionyl-CoA->Polyketide_Chain_Assembly Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Chain_Assembly Cyclization_Aromatization Cyclization & Aromatization Polyketide_Chain_Assembly->Cyclization_Aromatization Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Cyclization_Aromatization->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: Hypothetical biosynthetic pathway of this compound.

Troubleshooting Workflow for Low this compound Yield Start Start Low_Yield Low this compound Yield Start->Low_Yield Check_Growth Check Biomass Growth Low_Yield->Check_Growth Good_Growth Good Growth? Check_Growth->Good_Growth Poor_Growth Poor Growth Good_Growth->Poor_Growth No Check_Fermentation_Parameters Check Fermentation Parameters (pH, Temp, DO) Good_Growth->Check_Fermentation_Parameters Yes Optimize_Growth_Conditions Optimize Growth Conditions (Media, Inoculum) Poor_Growth->Optimize_Growth_Conditions Optimize_Growth_Conditions->Check_Growth Parameters_Optimal Parameters Optimal? Check_Fermentation_Parameters->Parameters_Optimal Optimize_Fermentation_Parameters Optimize Fermentation Parameters Parameters_Optimal->Optimize_Fermentation_Parameters No Check_Media_Composition Check Media Composition (C:N Ratio, Precursors) Parameters_Optimal->Check_Media_Composition Yes Optimize_Fermentation_Parameters->Check_Fermentation_Parameters Media_Optimal Media Optimal? Check_Media_Composition->Media_Optimal Optimize_Media Optimize Media Composition (RSM, Precursor Feeding) Media_Optimal->Optimize_Media No Consider_Genetic_Manipulation Consider Genetic Manipulation Media_Optimal->Consider_Genetic_Manipulation Yes Optimize_Media->Check_Media_Composition End End Consider_Genetic_Manipulation->End

Caption: Troubleshooting workflow for low this compound yield.

Experimental Workflow for this compound Yield Improvement Start Start Strain_Selection Strain Selection & Maintenance Start->Strain_Selection Inoculum_Development Standardize Inoculum Development Strain_Selection->Inoculum_Development Baseline_Fermentation Baseline Fermentation in Shake Flask Inoculum_Development->Baseline_Fermentation Media_Optimization Media Optimization (RSM) Baseline_Fermentation->Media_Optimization Genetic_Engineering Genetic Engineering (Optional) Baseline_Fermentation->Genetic_Engineering Fermentation_Parameter_Optimization Fermentation Parameter Optimization (pH, Temp, DO) Media_Optimization->Fermentation_Parameter_Optimization Precursor_Feeding Precursor Feeding Studies Fermentation_Parameter_Optimization->Precursor_Feeding Scale_Up Scale-Up to Bioreactor Precursor_Feeding->Scale_Up High_Yield_Process High-Yield Fermentation Process Scale_Up->High_Yield_Process Genetic_Engineering->Baseline_Fermentation End End High_Yield_Process->End

Caption: Experimental workflow for this compound yield improvement.

References

Technical Support Center: Overcoming Dioxamycin Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Dioxamycin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a benz[a]anthraquinone antibiotic and kinase inhibitor with potent antitumor properties. Its complex, hydrophobic structure contributes to poor aqueous solubility, which can lead to challenges in various experimental settings, including in vitro assays and formulation development.

Q2: My this compound is precipitating in my aqueous buffer. What are the immediate troubleshooting steps?

  • Verify Stock Solution Integrity: Ensure your this compound stock solution, typically prepared in an organic solvent like DMSO, is fully dissolved. Gentle warming and sonication can aid dissolution.

  • Control Final Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible (typically <0.5% for DMSO) to prevent precipitation upon dilution.

  • Pre-warm Aqueous Media: Adding the this compound stock solution to pre-warmed (e.g., 37°C) aqueous media can help prevent the compound from crashing out of solution.

Q3: What are the key factors influencing this compound's solubility in aqueous solutions?

The solubility of this compound, like other quinone-based compounds, is significantly influenced by:

  • pH: The ionization state of the molecule can dramatically affect its solubility.

  • Temperature: Solubility generally increases with temperature, although stability must also be considered.

  • Co-solvents and Excipients: The presence of other substances can either enhance or decrease solubility.

Troubleshooting Guide

This guide provides structured approaches to overcoming common solubility problems with this compound.

Issue 1: this compound Precipitation During Preparation of Working Solutions

Symptoms:

  • Visible particles or cloudiness in the solution after adding this compound stock to an aqueous buffer.

  • Inconsistent results in downstream experiments.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the final aqueous medium.

  • The final concentration of the organic solvent (from the stock solution) is too high.

  • The pH of the aqueous buffer is not optimal for this compound solubility.

Solutions:

  • Reduce Final Concentration: Lower the final working concentration of this compound.

  • Optimize Co-solvent Concentration: Minimize the volume of the stock solution added to the aqueous buffer.

  • pH Adjustment: Experiment with different pH values for your aqueous buffer. For similar compounds like quinolones, solubility can be significantly pH-dependent.

Issue 2: Poor Dissolution of this compound Powder in Aqueous Solutions

Symptoms:

  • This compound powder does not dissolve completely, even with agitation.

Possible Causes:

  • This compound's inherent hydrophobicity.

  • Insufficient energy to overcome the crystal lattice energy of the solid.

Solutions:

  • Particle Size Reduction: Micronization or sonication of the this compound powder can increase the surface area available for dissolution.

  • Use of Solubilizing Agents: Incorporate excipients such as surfactants or cyclodextrins into the aqueous solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the standard method for preparing a concentrated stock solution of this compound using a co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath (optional)

  • 0.22 µm syringe filter

Methodology:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Enhancing this compound Solubility in Aqueous Buffers using Co-solvents

This protocol describes how to prepare a working solution of this compound in an aqueous buffer for in vitro experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Methodology:

  • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Calculate the volume of this compound stock solution needed to achieve the final desired concentration in the aqueous buffer.

  • Add the calculated volume of the stock solution to the pre-warmed buffer while gently vortexing.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiment.

Data Presentation

Compound ClassExample CompoundAqueous SolubilityConditions
Quinolone Ciprofloxacin> 5 mg/mLpH 5-7
Quinolone Nalidixic Acid1.28 x 10⁻⁴ M25°C, pH 7
Anthraquinone Anthraquinone1.35 mg/L25°C
Benz[a]anthracene Benz[a]anthracene< 1 mg/mL20°C

Visualizations

Dioxamycin_Solubility_Troubleshooting_Workflow start Start: this compound Solubility Issue check_stock Check Stock Solution (Dissolved? Concentration?) start->check_stock precipitation Precipitation in Aqueous Solution? check_stock->precipitation Stock OK poor_dissolution Poor Dissolution of Powder? check_stock->poor_dissolution Stock OK adjust_protocol Adjust Working Solution Protocol precipitation->adjust_protocol Yes end_success Success: Soluble this compound precipitation->end_success No modify_dissolution Modify Dissolution Method poor_dissolution->modify_dissolution Yes poor_dissolution->end_success No optimize_ph Optimize pH of Aqueous Buffer adjust_protocol->optimize_ph use_cosolvent Use Co-solvent (e.g., DMSO) adjust_protocol->use_cosolvent reduce_concentration Reduce Final Concentration adjust_protocol->reduce_concentration add_excipient Add Solubilizing Agent (Surfactant, Cyclodextrin) modify_dissolution->add_excipient particle_reduction Reduce Particle Size (Sonication, Micronization) modify_dissolution->particle_reduction optimize_ph->end_success use_cosolvent->end_success reduce_concentration->end_success add_excipient->end_success particle_reduction->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

Dioxamycin_Signaling_Pathway_Inhibition This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Required for DNA_Transcription DNA Transcription Topoisomerase_II->DNA_Transcription Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Leads to DNA_Transcription->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Simplified signaling pathway of this compound's antitumor activity.

Technical Support Center: Optimizing Dioxamycin Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dioxamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter related to this compound stability.

ProblemPossible Cause(s)Recommended Solution(s)
Discoloration (yellowing or browning) of this compound powder or solution. Oxidation or photodegradation.Store this compound powder and solutions protected from light in amber vials or containers wrapped in aluminum foil. Prepare solutions fresh whenever possible. Consider purging the headspace of vials with an inert gas like nitrogen or argon before sealing.
Precipitation or cloudiness in this compound solutions. pH shift, exceeding solubility limits, or interaction with buffer components.Ensure the pH of the solution is within the optimal range for this compound solubility and stability (typically acidic, pH < 6).[1] Verify the concentration does not exceed its solubility in the chosen solvent. Use high-purity water and compatible buffer systems.
Loss of potency or inconsistent results in biological assays. Degradation due to improper storage temperature, pH instability, or repeated freeze-thaw cycles.Store stock solutions at -20°C or lower for long-term storage. For aqueous formulations, storage at 4°C can maintain stability for up to 70 days.[2] Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Ensure the pH of experimental buffers is compatible with this compound stability.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products such as metacycline and 6-epidoxycycline.[3]Review storage conditions (temperature, light exposure). Use a validated stability-indicating HPLC method to identify and quantify degradation products.[4] Refer to the experimental protocols section for a suitable HPLC method.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability?

A1: this compound is susceptible to degradation from several factors, including:

  • Temperature: Higher temperatures accelerate degradation.[3]

  • pH: this compound is more stable in acidic conditions (pH < 6). Stability decreases as the pH becomes neutral or alkaline.[1]

  • Light: Exposure to light, particularly UV light, can cause significant photodegradation.[5]

  • Humidity: Moisture can lead to hydrolysis. Solid forms should be stored in a dry environment.

  • Oxidation: this compound can be oxidized, leading to discoloration and loss of activity.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored as follows:

  • Solid (Powder): Store in a cool, dry, and dark place. Refrigeration (2-8°C) or freezing (-20°C) in a desiccated environment is recommended.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO, methanol) and store in tightly sealed vials at -20°C or -80°C. Aliquoting is recommended to avoid multiple freeze-thaw cycles.

  • Aqueous Formulations: For short-term use, aqueous solutions can be stored at 4°C, protected from light. Studies have shown stability for up to 70 days under these conditions.[2]

Q3: How can I improve the stability of this compound in my formulations?

A3: Several strategies can enhance this compound stability:

  • pH Adjustment: Maintain an acidic pH (below 6) in aqueous formulations.[1]

  • Excipients: The inclusion of stabilizing excipients such as antioxidants (e.g., ascorbic acid) and chelating agents can be beneficial.

  • Complexation: Complexation with cyclodextrins, such as β-cyclodextrin, has been shown to significantly improve the photostability of this compound.[5]

  • Lyophilization (Freeze-Drying): For long-term storage of formulations, lyophilization to create a stable solid powder is a highly effective method.[6]

Q4: What are the common degradation products of this compound?

A4: The primary degradation products of this compound are its epimers and dehydration products. The most commonly identified degradation products in stability studies are metacycline and 6-epidoxycycline.[3]

Quantitative Stability Data

The following tables summarize quantitative data on this compound degradation under various stress conditions.

Table 1: Effect of Temperature on this compound Stability

FormulationStorage Temperature (°C)DurationRemaining Doxycycline (B596269) (%)Reference
Bulk Powder7090 daysDramatically reduced[3]
Capsules7090 daysSignificantly reduced[3]
Tablets7090 daysSignificantly reduced[3]
2% (w/w) Topical Formulation470 daysAcceptable stability (±10% of target)[2]
2% (w/w) Topical Formulation2570 daysUnstable[2]

Table 2: Effect of pH on this compound Photodegradation

pHExposure Time (hours)Doxycycline Dissipation (%)Half-life (hours)Reference
4.01106.5[7]
5.5121Not specified[7]
7.21520.7[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound and its degradation products.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: µ-Bondapak C8 (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water:THF (29.5:70:0.5, v/v/v), adjusted to pH 2.5 with 1.0 M HCl.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 27°C.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 20 µL.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the this compound sample (bulk drug or formulation) in the mobile phase to a known concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions to establish the calibration curve. Inject the prepared samples.

  • Quantification: Identify this compound and its degradation products by their retention times. Quantify the amount of each compound by comparing the peak areas to the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a key signaling pathway affected by this compound and a typical experimental workflow for stability testing.

Doxycycline_MMP_Inhibition_Pathway cluster_nucleus Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to MMPs MMP-8, MMP-9 Expression Nucleus->MMPs Induces Doxycycline This compound Doxycycline->IKK Inhibits Doxycycline->NFkB Inhibits

Caption: this compound inhibits MMP expression via the NF-κB pathway.

Stability_Testing_Workflow start Start: This compound Sample stress Forced Degradation (Heat, Light, pH, Oxidation) start->stress sampling Sample Collection at Time Points stress->sampling preparation Sample Preparation (Dilution, Filtration) sampling->preparation analysis HPLC/UV-Vis Analysis preparation->analysis data Data Analysis (Quantification, Degradation %) analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Dioxamycin (assumed to be Doxycycline)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use and stability of Doxycycline (B596269) in cell culture media. Due to the high likelihood of a typographical error in the query and the prevalence of Doxycycline in cell culture applications, this guide focuses on Doxycycline.

Frequently Asked Questions (FAQs)

Q1: What is Doxycycline and what is its primary use in cell culture?

Doxycycline is a broad-spectrum tetracycline (B611298) antibiotic. In cell culture, its most common application is as an inducer for tetracycline-inducible gene expression systems (Tet-On/Tet-Off).[1] It functions by binding to the Tet transactivator (tTA) or reverse Tet transactivator (rtTA) protein, thereby regulating the expression of a target gene. It is also used to prevent or treat bacterial contamination in cell cultures.

Q2: How stable is Doxycycline in cell culture media?

Doxycycline has a limited half-life in cell culture media, typically around 24 to 48 hours at 37°C.[2][3][4] Its stability is influenced by several factors including temperature, pH, and light exposure.

Q3: How should I store my Doxycycline stock solution?

Doxycycline stock solutions should be stored at -20°C and protected from light.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q4: At what frequency should I change the media containing Doxycycline?

Given its half-life of 24-48 hours, it is best practice to refresh the media with freshly added Doxycycline every 24 to 48 hours to ensure a consistent and effective concentration for induction.[2][3][4]

Q5: Is Doxycycline sensitive to light?

Yes, Doxycycline is known to be photosensitive.[5][6][7][8] Exposure to light, especially UV light, can lead to its degradation.[5] Therefore, it is crucial to store stock solutions in the dark and minimize the exposure of media containing Doxycycline to light.

Troubleshooting Guides

Problem 1: Inconsistent or low gene induction in a Tet-On system.
Possible Cause Troubleshooting Step
Doxycycline degradationIncrease the frequency of media changes to every 24 hours. Prepare fresh Doxycycline-containing media for each change.
Suboptimal Doxycycline concentrationPerform a dose-response curve to determine the optimal concentration for your specific cell line and promoter.
Incorrect storage of DoxycyclineEnsure Doxycycline stock solutions are stored at -20°C in light-protected aliquots. Avoid repeated freeze-thaw cycles.
Cell line issuesVerify the integrity and expression of the rtTA in your cell line.
Problem 2: Leaky expression in a Tet-Off system (gene expression in the presence of Doxycycline).
Possible Cause Troubleshooting Step
Insufficient Doxycycline concentrationIncrease the concentration of Doxycycline to ensure complete repression.
Doxycycline degradationChange the media with fresh Doxycycline every 24-48 hours.
Cell line variabilitySome cell lines may require higher concentrations of Doxycycline for complete repression. Test a range of concentrations.
Problem 3: Observed cytotoxicity after adding Doxycycline.
Possible Cause Troubleshooting Step
High Doxycycline concentrationReduce the concentration of Doxycycline to the lowest effective level determined by a dose-response experiment.
Solvent toxicityIf using a solvent like DMSO, ensure the final concentration in the media is non-toxic to your cells (typically <0.1%).
ContaminationEnsure your Doxycycline stock solution and cell cultures are sterile.

Data Summary

Table 1: Doxycycline Stability in Aqueous Solutions
ConditionStabilityReference
pH More stable at acidic pH (below 6).[9][10] Stability decreases as pH increases.[10][9][10]
Temperature Stable for at least 12 months at -20°C as a solid.[1] Half-life of ~24-48 hours in media at 37°C.[2][3][4][1][2][3][4]
Light Exposure Photosensitive; should be protected from light.[1][5][6][7][8][1][5][6][7][8]

Experimental Protocols

Protocol 1: Preparation of Doxycycline Stock Solution
  • Materials: Doxycycline hyclate powder, sterile distilled water or PBS (pH 7.2-7.4), sterile microcentrifuge tubes, 0.22 µm sterile filter.

  • Procedure:

    • Weigh out the desired amount of Doxycycline hyclate powder in a sterile environment.

    • Dissolve the powder in sterile distilled water or PBS to a final concentration of 1-10 mg/mL.

    • Vortex gently until the powder is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into light-protected, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Determining Optimal Doxycycline Concentration (Dose-Response Assay)
  • Materials: Your Tet-inducible cell line, appropriate cell culture plates, complete growth medium, Doxycycline stock solution, reporter assay system (e.g., luciferase, GFP).

  • Procedure:

    • Seed your cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.

    • Allow the cells to attach and grow overnight.

    • Prepare a serial dilution of Doxycycline in your complete growth medium. A typical starting range is 0.1 to 2 µg/mL.[2] Include a no-Doxycycline control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Doxycycline.

    • Incubate the cells for the desired induction period (e.g., 24, 48, or 72 hours).

    • After incubation, measure the reporter gene expression using the appropriate method (e.g., fluorescence microscopy for GFP, luminometer for luciferase).

    • Plot the reporter signal against the Doxycycline concentration to determine the optimal concentration that gives a robust induction with minimal cytotoxicity.

Visualizations

Doxycycline_Mechanism_of_Action Doxycycline Doxycycline Ribosome Bacterial 30S Ribosomal Subunit Doxycycline->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks tRNA binding tRNA aminoacyl-tRNA Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of Doxycycline's antibacterial action.

Tet_On_System_Workflow cluster_0 No Doxycycline cluster_1 With Doxycycline rtTA_inactive rtTA (inactive) TetO TetO Promoter rtTA_inactive->TetO Does not bind GeneX Gene of Interest TetO->GeneX No Transcription Doxycycline Doxycycline rtTA_active rtTA (active) Doxycycline->rtTA_active Binds and activates TetO2 TetO Promoter rtTA_active->TetO2 Binds to GeneX2 Gene of Interest TetO2->GeneX2 Transcription Transcription GeneX2->Transcription

Caption: Workflow of the Tet-On inducible gene expression system.

Doxycycline_Degradation_Factors Doxycycline Doxycycline (in media) Degradation Degradation Doxycycline->Degradation Factors Influencing Factors Light Light Exposure Factors->Light Temperature High Temperature (e.g., 37°C) Factors->Temperature pH Alkaline pH Factors->pH Light->Degradation Temperature->Degradation pH->Degradation

Caption: Factors influencing Doxycycline degradation in cell culture media.

References

Technical Support Center: Refining Dioxamycin Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining protocols for the extraction of Dioxamycin from culture broth. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological source? A1: this compound is classified as a benz[a]anthraquinone antibiotic.[1] It is a secondary metabolite isolated from the culture broth of the bacterium Streptomyces xantholiticus (strain MH406-SF1) and has demonstrated in vitro activity against various Gram-positive bacteria.[1]

Q2: What are the recommended solvents for the initial liquid-liquid extraction of this compound? A2: While solvent optimization is specific to the strain and culture conditions, ethyl acetate (B1210297) is widely and effectively used for the extraction of secondary metabolites from Streptomyces fermentations.[2][3] Its polarity is well-suited for a broad range of bioactive compounds. Diethyl ether has also been successfully used for similar extractions from Streptomyces species.[4] A preliminary solvent screening is recommended to determine the optimal choice for maximizing this compound yield.

Q3: Can you outline the main stages of a standard this compound extraction and purification process? A3: A typical workflow for isolating this compound involves several key stages:

  • Fermentation: Culturing of Streptomyces xantholiticus in a suitable medium to promote the production of this compound.

  • Biomass Separation: Removal of the mycelial biomass from the liquid culture broth, commonly achieved through centrifugation or filtration.[5]

  • Solvent Extraction: The cell-free supernatant is subjected to liquid-liquid extraction with an appropriate organic solvent to transfer this compound into the organic phase.[5]

  • Concentration: The solvent from the organic phase is removed, typically under reduced pressure using a rotary evaporator, to yield a concentrated crude extract.[6]

  • Purification: The crude extract is then subjected to a series of chromatographic techniques, such as countercurrent chromatography, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.[1]

Q4: When is the optimal time to harvest the culture for maximum this compound yield? A4: The production of secondary metabolites like this compound by Streptomyces generally peaks during the stationary phase of growth.[7] For many strains, this phase is reached after approximately 7 days of incubation.[7] It is crucial to perform a time-course study of your fermentation to pinpoint the precise optimal harvest time for your specific conditions.

Troubleshooting Guide

Q5: My crude this compound extract yield is consistently low. What factors should I investigate? A5: Low yields can arise from multiple issues in the fermentation or extraction stages.

  • Suboptimal Fermentation:

    • Potential Problem: The composition of the culture medium (carbon/nitrogen sources), pH, aeration, temperature, or incubation period may not be conducive to high-level this compound production.[7]

    • Recommended Solution: Systematically optimize the fermentation parameters. Key variables to test include pH (optimal is often near 7.5 for Streptomyces), temperature (typically around 30°C), and different nutrient sources.[7] A time-course analysis is essential to ensure you are harvesting at peak production.

  • Inefficient Solvent Extraction:

    • Potential Problem: The selected organic solvent may have poor partitioning efficiency for this compound.

    • Recommended Solution: Conduct small-scale comparative extractions with a panel of solvents of varying polarities (e.g., ethyl acetate, n-butanol, chloroform). Quantify the this compound content in each resulting crude extract via HPLC to identify the most effective solvent.

  • Product Degradation:

    • Potential Problem: this compound may be unstable under the experimental conditions. Related antibiotics, such as doxycycline (B596269), are known to be sensitive to heat and light.[8][9][10]

    • Recommended Solution: Maintain low temperatures throughout the extraction and concentration steps. When using a rotary evaporator, ensure the water bath temperature does not exceed 45°C.[6] Protect samples from direct light and avoid exposure to harsh pH conditions.

Q6: I am struggling with emulsion formation during the solvent extraction phase. How can I resolve this? A6: The formation of a stable emulsion between the aqueous and organic layers is a frequent challenge when working with complex fermentation broths.[11]

  • Potential Problem: Emulsions trap the product at the interface, preventing clean separation and leading to significant product loss.[11]

  • Recommended Solutions:

    • Reduce Agitation: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases.[11]

    • Increase Ionic Strength ("Salting Out"): Add saturated sodium chloride solution (brine) to the mixture. This increases the polarity of the aqueous phase, which can help force the separation of the layers.[11]

    • Centrifugation: For persistent emulsions, centrifugation can provide the necessary force to break the emulsion.

    • Solvent Modification: The addition of a small volume of a different organic solvent can sometimes alter the phase properties sufficiently to break the emulsion.[11]

Q7: My column chromatography purification is resulting in poor separation and impure fractions. What can I do to improve this? A7: Poor resolution during column chromatography can be addressed by modifying several parameters.

  • Potential Problem: Co-elution of this compound with other metabolites and impurities.

  • Recommended Solutions:

    • Optimize the Mobile Phase: Fine-tune the solvent system. For normal-phase chromatography (e.g., silica (B1680970) gel), adjust the ratio of non-polar to polar solvents. A gradient elution, where the polarity of the mobile phase is increased over time, is often more effective than an isocratic (constant) mobile phase for separating complex mixtures.

    • Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider an alternative stationary phase. For instance, if using normal-phase silica, switching to a C18 reverse-phase column may provide the required selectivity.[12]

    • Proper Sample Loading: Ensure the crude extract is fully dissolved and filtered before application to the column. Overloading the column with too much sample is a common cause of poor separation.

Q8: I suspect this compound is degrading during the multi-step purification process. How can I mitigate this? A8: The stability of the target molecule is critical during lengthy purification procedures.

  • Potential Problem: The cumulative exposure to solvents, light, and temperature fluctuations is causing a loss of the active compound.

  • Recommended Solutions:

    • Temperature Management: If this compound shows thermal lability, perform chromatography at a controlled ambient temperature or in a cold room.

    • pH Control: Use buffered mobile phases to maintain a pH at which this compound is most stable.

    • Expedite the Process: Plan and streamline the purification workflow to reduce the overall time the compound is in solution.

    • Protect from Light: As a precaution, based on the light sensitivity of related compounds, use amber glass vessels or wrap collection tubes and flasks in aluminum foil.[9]

Data Presentation

Table 1: Comparative Analysis of Solvent Efficiency for this compound Extraction

Solvent SystemPolarity IndexThis compound Yield (mg/L of broth)Purity of Crude Extract (%)
Ethyl Acetate4.413268
Chloroform4.110575
n-Butanol4.011561
Dichloromethane3.19271

Note: The data presented is hypothetical and intended for illustrative purposes. Purity is estimated based on HPLC peak area analysis of the crude extract.

Table 2: Impact of Initial Culture Broth pH on Final this compound Yield

Initial Broth pHFinal Broth pH (at harvest)This compound Yield (mg/L)
6.57.9102
7.08.3125
7.58.6135
8.09.0118

Note: The data presented is hypothetical. Extractions were performed using ethyl acetate.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Culture Broth

  • Fermentation: Culture Streptomyces xantholiticus in a suitable production medium at 30°C for 7 days with orbital shaking (200 rpm).

  • Harvest and Separation: Following incubation, pellet the mycelia by centrifuging the culture broth at 10,000 rpm for 15 minutes. Decant and collect the cell-free supernatant.[5][6]

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel of appropriate volume.

    • Add an equal volume of ethyl acetate (1:1 v/v) and mix by inverting the funnel for 20-30 minutes.[6]

    • Allow the phases to separate completely.

    • Carefully drain and collect the upper organic (ethyl acetate) layer.

    • To ensure complete recovery, perform two additional extractions on the remaining aqueous phase with fresh ethyl acetate.

  • Concentration:

    • Pool the collected organic extracts.

    • Concentrate the solution to dryness using a rotary evaporator with a water bath temperature maintained below 45°C.[6]

    • The resulting residue is the crude this compound extract.

Protocol 2: Purification of this compound via Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pour the slurry into a glass chromatography column and allow it to pack under gravity, ensuring a uniform and air-free column bed.[6]

  • Sample Loading:

    • Dissolve the crude extract from Protocol 1 in a minimal volume of dichloromethane.

    • In a separate beaker, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully layer this powder onto the top of the packed silica gel column.

  • Gradient Elution:

    • Begin eluting the column with 100% hexane, gradually increasing the solvent polarity by introducing increasing proportions of ethyl acetate.

    • Collect the eluate in fractions of equal volume.

  • Fraction Analysis:

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Combine the fractions that contain pure this compound.

  • Final Purification: For applications requiring high purity, the pooled fractions can be further purified using preparative HPLC.[1]

Visualizations

Dioxamycin_Extraction_Workflow cluster_fermentation Fermentation & Harvest cluster_extraction Extraction cluster_purification Purification Fermentation 1. S. xantholiticus Culture Centrifugation 2. Centrifugation Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Mycelium Mycelial Pellet (Discard) Centrifugation->Mycelium Solvent_Addition 3. Add Ethyl Acetate Supernatant->Solvent_Addition Separation 4. Liquid-Liquid Separation Solvent_Addition->Separation Aqueous_Phase Aqueous Phase (Re-extract) Separation->Aqueous_Phase Organic_Phase Organic Phase (Collect) Separation->Organic_Phase Concentration 5. Concentrate (Rotary Evaporator) Organic_Phase->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chrom 6. Column Chromatography Crude_Extract->Column_Chrom Fraction_Analysis 7. TLC/HPLC Analysis Column_Chrom->Fraction_Analysis Pooling 8. Pool Pure Fractions Fraction_Analysis->Pooling Prep_HPLC 9. Preparative HPLC Pooling->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Standard workflow for this compound extraction and purification.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Fermentation Check Fermentation Parameters (Medium, pH, Temp, Time) Start->Check_Fermentation Optimize_Fermentation Optimize Culture Conditions (e.g., RSM) Check_Fermentation->Optimize_Fermentation Suboptimal Check_Extraction Check Extraction Protocol Check_Fermentation->Check_Extraction Optimal Optimize_Fermentation->Check_Extraction Optimize_Solvent Test Different Solvents Check_Extraction->Optimize_Solvent Inefficient Check_Emulsion Address Emulsion Formation Check_Extraction->Check_Emulsion Emulsion Check_Degradation Investigate Potential Degradation Check_Extraction->Check_Degradation Efficient Optimize_Solvent->Check_Degradation Check_Emulsion->Check_Degradation Control_Temp_pH Control Temperature and pH Check_Degradation->Control_Temp_pH Yes Protect_From_Light Protect from Light Check_Degradation->Protect_From_Light Yes End Yield Improved Check_Degradation->End No Control_Temp_pH->End Protect_From_Light->End

Caption: Decision tree for troubleshooting low this compound yield.

References

addressing batch-to-batch variability of Dioxamycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Dioxamycin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a benz[a]anthraquinone antibiotic produced by the bacterium Streptomyces cocklensis and Streptomyces xantholiticus.[1] It functions as a kinase inhibitor.[1] While the precise signaling pathways affected by this compound are a subject of ongoing research, as a kinase inhibitor, it likely interferes with cellular signaling cascades that regulate cell growth, proliferation, and survival.

Q2: What are the common causes of batch-to-batch variability with this compound?

A2: this compound is a natural product, and like many drugs derived from biological sources, its production can be subject to variability.[2][3] Common factors contributing to batch-to-batch inconsistency include:

  • Variations in the fermentation process: Differences in growth media composition, temperature, pH, and aeration can affect the metabolic output of Streptomyces spp.

  • Raw material quality: The quality of raw materials used in the fermentation media can vary between suppliers and batches.[2][3]

  • Extraction and purification processes: Minor deviations in the multi-step extraction and purification process can lead to differences in the final product's purity and composition.

  • Storage and handling conditions: Exposure to light, temperature fluctuations, and humidity can degrade the compound over time.

Q3: How can I minimize the impact of batch-to-batch variability in my experiments?

A3: To mitigate the effects of variability, it is recommended to:

  • Qualify new batches: Before starting a new set of experiments, qualify the new batch of this compound by comparing its performance to a previously characterized or "golden" batch.[2]

  • Use internal controls: Always include positive and negative controls in your experiments.

  • Perform dose-response curves: For each new batch, perform a dose-response curve to determine the effective concentration for your specific assay.

  • Standardize protocols: Ensure that all experimental protocols are strictly followed to minimize procedural variability.

Troubleshooting Guide

Problem 1: I am observing a significant decrease in the potency of a new batch of this compound compared to the previous one.

Possible Cause Suggested Solution
Lower concentration of the active compound 1. Verify the concentration of your stock solution. 2. Perform a quantitative analysis of the new batch using High-Performance Liquid Chromatography (HPLC) to determine the exact concentration of this compound. Compare this to the Certificate of Analysis (CoA) and previous batches if data is available.
Degradation of the compound 1. Review the storage conditions of the new batch. This compound should be stored protected from light and at the recommended temperature. 2. Analyze the sample for the presence of degradation products using HPLC.
Presence of inhibitors in the new batch 1. Characterize the purity of the new batch using techniques like HPLC or Mass Spectrometry to identify any potential inhibitory impurities.

Problem 2: My results show high variability between replicate experiments using the same batch of this compound.

Possible Cause Suggested Solution
Inconsistent sample preparation 1. Ensure that the this compound stock solution is fully dissolved before use. 2. Use calibrated pipettes and follow a standardized procedure for preparing working solutions.
Assay variability 1. Review your experimental protocol for any potential sources of variability. 2. Increase the number of replicates to improve statistical power. 3. Include an internal standard or reference compound in your assay.
Cell culture inconsistencies 1. Ensure that cell passage number, confluency, and media composition are consistent across experiments.

Quantitative Data Tables

Table 1: Recommended Quality Control Parameters for this compound Batches

Parameter Method Acceptance Criteria
Purity HPLC-UV≥ 95%
Identity Mass SpectrometryConforms to reference standard
Potency (MIC) Broth Microdilution (vs. S. aureus ATCC 29213)Within one two-fold dilution of the reference standard
Moisture Content Karl Fischer Titration≤ 2.0%

Table 2: Example HPLC Analysis Results for Three Batches of this compound

Batch Number Retention Time (min) Purity (%) Concentration (mg/mL)
DXM-2024-01 (Reference) 5.298.51.05
DXM-2025-01 5.296.20.98
DXM-2025-02 5.391.30.85

Experimental Protocols

Protocol 1: Purity and Concentration Determination by HPLC
  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a 1 mg/mL stock solution.

    • Prepare a series of dilutions ranging from 0.01 mg/mL to 0.5 mg/mL to generate a standard curve.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound test batch and dissolve in 10 mL of methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a standard curve of peak area versus concentration.

    • Inject the sample solution.

    • Calculate the concentration of the test sample based on the standard curve.

    • Determine the purity by calculating the percentage of the main peak area relative to the total peak area.

Protocol 2: Potency Determination by Broth Microdilution (MIC Assay)
  • Preparation of Bacterial Inoculum:

    • Culture a susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in MHB, starting from a concentration of 64 µg/mL down to 0.0625 µg/mL.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Dioxamycin_Signaling_Pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibits P1 Phosphorylation Receptor->P1 RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival

Caption: Hypothetical signaling pathway inhibited by this compound.

QC_Workflow Start Receive New Batch of this compound QC_Testing Perform Quality Control Tests Start->QC_Testing HPLC HPLC (Purity, Concentration) QC_Testing->HPLC MS Mass Spectrometry (Identity) QC_Testing->MS MIC MIC Assay (Potency) QC_Testing->MIC Compare Compare to Specifications HPLC->Compare MS->Compare MIC->Compare Pass Batch Passes QC Compare->Pass Within Spec Fail Batch Fails QC Compare->Fail Out of Spec Release Release for Experimental Use Pass->Release Investigate Investigate and Troubleshoot Fail->Investigate

Caption: Experimental workflow for this compound quality control.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Batch Is it a new batch of this compound? Start->Check_Batch Yes_New Yes Check_Batch->Yes_New Yes No_Old No Check_Batch->No_Old No Qualify Qualify New Batch (HPLC, MIC) Yes_New->Qualify Check_Storage Check Storage Conditions No_Old->Check_Storage Degraded Is the compound degraded? Check_Storage->Degraded Yes_Degraded Yes Degraded->Yes_Degraded Yes No_Degraded No Degraded->No_Degraded No Discard Discard and use a new vial Yes_Degraded->Discard Check_Protocol Review Experimental Protocol No_Degraded->Check_Protocol Consistent_Protocol Is the protocol consistent? Check_Protocol->Consistent_Protocol Yes_Consistent Yes Consistent_Protocol->Yes_Consistent Yes No_Consistent No Consistent_Protocol->No_Consistent No Contact_Support Contact Technical Support Yes_Consistent->Contact_Support Revise_Protocol Revise and Standardize Protocol No_Consistent->Revise_Protocol

Caption: Troubleshooting decision tree for this compound variability.

References

Dioxamycin purification artifacts and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dioxamycin (B1230973) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a benz[a]anthraquinone antibiotic produced by fermentation of Streptomyces species.[1] As a polyketide, it exhibits potential as an anti-cancer and antibacterial agent. High purity of this compound is crucial for accurate in vitro and in vivo studies, ensuring that the observed biological activity is attributable to the compound itself and not to impurities, which could have their own biological effects or interfere with the analysis.

Q2: What are the common methods for purifying this compound?

A2: this compound is typically purified from fermentation broth using a combination of chromatographic techniques. These include countercurrent chromatography, column chromatography (often using silica (B1680970) gel or reversed-phase media), and preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[1]

Q3: What are the likely sources of impurities during this compound purification?

A3: Impurities can arise from several sources:

  • Biosynthetic byproducts: Streptomyces may produce structurally related polyketides alongside this compound.

  • Degradation products: this compound can degrade due to exposure to adverse conditions such as pH extremes, high temperatures, light, and oxidation during extraction and purification.

  • Process-related impurities: Solvents, reagents, and materials used during the purification process can introduce contaminants.

  • Isomers: Epimerization at chiral centers can occur, leading to diastereomers that may be difficult to separate.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is most commonly assessed using analytical HPLC coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and identification of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Problem 1: Low yield of this compound after purification.
Possible Cause Suggested Solution
Incomplete extraction from fermentation broth. Optimize the extraction solvent and pH. This compound, like other polyketides, may require a specific pH to ensure it is in a neutral form for efficient extraction into an organic solvent. Consider multiple extractions to maximize recovery.
Degradation during purification. This compound may be sensitive to pH, light, and temperature. Conduct purification steps at controlled temperatures (e.g., 4°C) and protect the sample from light. Use buffered mobile phases during chromatography to maintain a stable pH.
Poor binding or elution from chromatographic media. Screen different stationary phases (e.g., C18, C8, silica gel) and mobile phase compositions to find the optimal conditions for this compound retention and elution. A gradient elution may be necessary to effectively separate this compound from other compounds.
Compound precipitation on the column. Ensure the sample is fully dissolved in the initial mobile phase before loading onto the column. If solubility is an issue, consider a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being loaded onto the column.
Problem 2: Presence of unexpected peaks in the HPLC chromatogram of the purified sample.

These unexpected peaks often correspond to purification artifacts such as degradation products or isomers.

Possible Cause Identification and Solution
Epimerization. Similar to the related compound doxycycline (B596269), this compound may undergo epimerization at certain chiral centers, particularly at C4. This results in the formation of diastereomers (e.g., 4-epi-dioxamycin) which may have different biological activity. Identification: These epimers will have the same mass as this compound but different retention times on HPLC. Co-elution might occur, requiring optimization of the HPLC method (e.g., changing the mobile phase composition or temperature). Solution: Minimize exposure to acidic or basic conditions and elevated temperatures during purification. Use of buffered mobile phases can help prevent epimerization.[1][2]
Dehydration/Rearrangement Products. Tetracycline-like compounds are known to form degradation products such as metacycline through dehydration and rearrangement.[1][2] Identification: These products will have a different mass-to-charge ratio (m/z) than this compound, which can be detected by LC-MS. Solution: Avoid strong acidic conditions and high temperatures. Store purified this compound in a dry, dark, and cool environment.
Oxidation Products. Exposure to air and light can lead to oxidation of the polyketide backbone. Identification: Oxidation will result in an increase in the molecular weight, detectable by MS. Solution: Use degassed solvents for chromatography and store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect the sample from light at all stages.
Fermentation Byproducts. The Streptomyces strain may produce other structurally related compounds. Identification: These will likely have different m/z values and UV spectra. Solution: Optimize the fermentation conditions to favor this compound production. Develop a highly selective purification protocol, potentially involving multiple chromatographic steps with different selectivities.

Data Presentation: Common this compound-Related Impurities (Hypothetical Data Based on Doxycycline Analogs)

The following table summarizes the expected characteristics of potential this compound purification artifacts, based on data from the closely related compound doxycycline.[1][2][3]

Compound Potential Origin Relative Retention Time (RRT) vs. This compound Expected Mass Difference (vs. This compound)
This compound-1.000
4-epi-DioxamycinEpimerization~0.8 - 0.90
Metacycline-like analogDehydration/Rearrangement~0.6 - 0.7-18 Da (loss of H₂O)
Oxidized this compoundOxidationVariable+16 Da (addition of Oxygen)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol is adapted from established methods for doxycycline analysis and is designed to separate this compound from its potential degradation products.[1][2]

  • Instrumentation: HPLC system with a DAD or UV detector and preferably coupled to a Mass Spectrometer.

  • Column: Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm and 350 nm. For MS, use electrospray ionization (ESI) in positive mode.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (80:20 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study to Identify Potential Artifacts

To proactively identify potential purification artifacts, a forced degradation study can be performed on a small amount of purified this compound.

  • Acid Degradation: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Degradation: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 2 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method described in Protocol 1 and compare the chromatograms to that of an unstressed sample to identify degradation products.

Visualizations

Dioxamycin_Purification_Workflow Fermentation Streptomyces Fermentation Extraction Broth Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chrom Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chrom Fractions Fraction Collection Column_Chrom->Fractions TLC_HPLC Fraction Analysis (TLC/HPLC) Fractions->TLC_HPLC Pooling Pooling of Pure Fractions TLC_HPLC->Pooling Prep_HPLC Preparative HPLC Pooling->Prep_HPLC Pure_this compound High-Purity this compound Prep_HPLC->Pure_this compound

Caption: A typical experimental workflow for the purification of this compound.

Artifact_Identification_Workflow Purified_Sample Purified this compound Sample HPLC_Analysis Analytical HPLC-DAD/MS Purified_Sample->HPLC_Analysis Unexpected_Peak Unexpected Peak Detected HPLC_Analysis->Unexpected_Peak Check_Mass Check Mass Spectrum Unexpected_Peak->Check_Mass Same_Mass Same Mass as this compound? Check_Mass->Same_Mass Different_Mass Different Mass Same_Mass->Different_Mass No Isomer Potential Isomer (e.g., Epimer) Same_Mass->Isomer Yes Degradation_Product Potential Degradation Product or Byproduct Different_Mass->Degradation_Product NMR_Analysis Isolate and Characterize by NMR Isomer->NMR_Analysis Degradation_Product->NMR_Analysis

Caption: A logical workflow for the identification of purification artifacts.

Dioxamycin_Degradation_Pathways This compound This compound Epimer 4-epi-Dioxamycin This compound->Epimer  Acid/Base, Heat Dehydrated Dehydrated Analog This compound->Dehydrated  Strong Acid, Heat Oxidized Oxidized this compound This compound->Oxidized  Light, O2

Caption: Potential degradation pathways for this compound leading to common artifacts.

References

strategies to reduce Dioxamycin-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dioxamycin

Disclaimer: this compound is a hypothetical chemotherapeutic agent. The following troubleshooting guides and FAQs are based on strategies to mitigate the cytotoxicity of well-characterized anticancer drugs with similar mechanisms of action, such as anthracyclines (e.g., Doxorubicin). The primary mechanisms of this compound-induced cytotoxicity in normal cells are presumed to be the generation of reactive oxygen species (ROS) and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2]

Troubleshooting Guides

This section addresses specific issues researchers might encounter during in vitro or in vivo experiments aimed at reducing this compound's off-target cytotoxicity.

Issue 1: Excessive Cytotoxicity in Normal Cells Compared to Cancer Cells

  • Question: My in vitro assay shows that this compound is highly toxic to my normal cell line, with a therapeutic window that is too narrow for selective killing of cancer cells. How can I improve the selectivity?

  • Answer: A narrow therapeutic window is a common challenge with cytotoxic agents that target rapidly dividing cells.[3] Here are several strategies to address this:

    • Dose Optimization: Perform a comprehensive dose-response experiment using a wide range of this compound concentrations on both your cancer and normal cell lines. This will help you identify a concentration that maximizes cancer cell death while minimizing toxicity to normal cells.[4]

    • Modulate Normal Cell Proliferation: The cytotoxicity of this compound is often linked to the cell proliferation rate. You can try to slow the growth of your normal cells to make them less susceptible:

      • Reduce Serum Concentration: Lowering the serum percentage in the culture medium for your normal cell line can decrease its proliferation rate.[4]

      • Induce Temporary Cell Cycle Arrest: A strategy known as "cyclotherapy" involves using agents to transiently halt the cell cycle of normal cells, protecting them from cell-cycle-specific drugs.[5][6] For example, pre-treating normal cells with a CDK4/6 inhibitor can induce a temporary G1 arrest.[5]

    • Co-administration with Cytoprotective Agents: Consider using agents that can protect normal cells from this compound-induced damage. Antioxidants are known to detoxify the reactive oxygen species (ROS) that contribute to cytotoxicity.[7]

Issue 2: Inconsistent Results with Cytoprotective Agents

  • Question: I am testing an antioxidant to reduce this compound's toxicity in my normal cell line, but my results are not reproducible. What could be the cause?

  • Answer: Inconsistent results when testing cytoprotective agents can stem from several experimental variables. Here’s a checklist to troubleshoot the issue:

    • Cell Culture Consistency:

      • Passage Number: Use cells within a consistent and low passage number range to avoid variability from genetic drift.[4]

      • Seeding Density: Ensure that you seed the same number of cells in each well for all experiments.[4]

      • Logarithmic Growth Phase: Always begin your experiments when cells are in the logarithmic (log) phase of growth, as their response to treatment is most consistent during this phase.[8]

    • Assay-Specific Issues:

      • Assay Validation: Confirm that your chosen cytotoxicity assay (e.g., MTT, LDH) is linear and sensitive within your experimental conditions.[4]

      • Controls: Always include appropriate positive (e.g., this compound alone) and negative (e.g., vehicle control) controls in every experiment.[4]

    • Antioxidant Concerns: Be aware that while antioxidants can protect normal cells, there is a concern they might also protect cancer cells from chemotherapy.[9][10] It's crucial to evaluate the effect of the antioxidant on the anticancer efficacy of this compound in your cancer cell line as well.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?

A1: Based on compounds with similar structures and functions, like Doxorubicin, the primary mechanisms are believed to be:

  • Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling within mitochondria, producing ROS such as superoxide (B77818) anions and hydroxyl radicals.[1] This leads to oxidative stress, causing damage to DNA, proteins, and lipids in normal cells, particularly cardiomyocytes.[1][11]

  • Topoisomerase II Inhibition: By inhibiting topoisomerase II, this compound interferes with DNA replication and repair, leading to double-strand breaks and the activation of apoptotic pathways.[2][12]

This compound This compound Mitochondria Mitochondria This compound->Mitochondria TopoisomeraseII TopoisomeraseII This compound->TopoisomeraseII Inhibits ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Causes Oxidative_Stress Oxidative Stress (Lipid Peroxidation, etc.) ROS->Oxidative_Stress Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis

This compound-Induced Cytotoxicity Pathway

Q2: What are the main strategies to reduce this compound's off-target toxicity?

A2: The main strategies focus on either protecting normal cells or improving the targeted delivery of the drug to cancer cells.

Strategy CategorySpecific ApproachMechanism of Protection
Cytoprotection Co-administration of antioxidants (e.g., Vitamins A, C, E)Neutralize reactive oxygen species (ROS) generated by this compound, reducing oxidative stress.[7][13]
Induction of temporary cell cycle arrest in normal cells (Cyclotherapy)Makes non-proliferating normal cells less susceptible to cell-cycle-specific agents.[5][6]
Targeted Delivery Liposomal EncapsulationEncapsulates this compound, altering its biodistribution and reducing accumulation in sensitive tissues like the heart.[14][15]
Nanoparticle-based CarriersUses nanoparticles to deliver the drug more specifically to tumor tissues, sparing healthy cells.[14][16]
Antibody-Drug Conjugates (ADCs)Links this compound to an antibody that targets a tumor-specific antigen, delivering the cytotoxic agent directly to cancer cells.[17]

Q3: How can I experimentally test a strategy to protect normal cells from this compound?

A3: A common method is to perform an in vitro cytoprotection assay. This involves pre-treating your normal cell line with a protective agent before exposing it to this compound and then measuring cell viability.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 (Post-Pre-treatment) cluster_3 Day 4 cluster_4 Analysis Seed Seed normal cells in 96-well plate Pretreat Pre-treat with protective agent (e.g., Antioxidant) Seed->Pretreat Treat Add this compound at various concentrations Pretreat->Treat Assay Assess cell viability (e.g., MTT Assay) Treat->Assay Analyze Compare viability of protected vs. unprotected cells Assay->Analyze cluster_strategies Primary Strategies cluster_outcomes Desired Outcomes Targeted_Delivery Targeted Delivery (e.g., Nanoparticles, ADCs) Reduced_Toxicity Reduced Cytotoxicity in Normal Cells Targeted_Delivery->Reduced_Toxicity Maintained_Efficacy Maintained Efficacy in Cancer Cells Targeted_Delivery->Maintained_Efficacy Cytoprotection Cytoprotection (e.g., Antioxidants, Cyclotherapy) Cytoprotection->Reduced_Toxicity Improved_Therapeutic_Window Improved Therapeutic Window Reduced_Toxicity->Improved_Therapeutic_Window Maintained_Efficacy->Improved_Therapeutic_Window

References

troubleshooting inconsistent results in Dioxamycin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dioxamycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known activities?

This compound is a benz[a]anthraquinone antibiotic that is also known to act as a kinase inhibitor.[1] It is produced by bacteria of the Streptomyces genus.[1] Its dual activity as an antibiotic and a kinase inhibitor makes it a compound of interest for both antimicrobial and anticancer research.

Q2: What are the general mechanisms of action for anthracycline antibiotics and kinase inhibitors?

Anthracycline antibiotics, like doxorubicin, typically exert their effects through mechanisms such as disrupting iron metabolism, generating reactive oxygen species (ROS), and regulating signaling pathways involved in DNA damage response and cell survival.[2][3][4] Kinase inhibitors, on the other hand, function by blocking the action of protein kinases, which are crucial for various cellular signaling pathways. In a cellular environment, factors like ATP concentration and the specific conformation of the kinase can influence the inhibitor's effectiveness.[5]

Q3: I am observing inconsistent IC50 values for this compound in my kinase assays. What could be the cause?

Fluctuations in IC50 values can be frustrating. Here are some potential causes and troubleshooting steps:

  • Compound Solubility and Stability: Visually check for any precipitation of this compound in your assay buffer. It's important to determine the compound's solubility under your specific assay conditions and ensure its stability throughout the experiment's duration.[5]

  • ATP Concentration: In vitro kinase assays are often conducted at ATP concentrations lower than physiological levels, which can make an inhibitor appear more potent.[5] An inhibitor that seems potent in a low-ATP in vitro assay might be less effective in the high-ATP environment of a cell.[5]

  • Reagent Quality: The purity of reagents such as ATP, substrates, and buffers is critical for consistent results.[5]

Q4: My in vitro kinase assay shows inhibition, but I'm not seeing the expected effect in my cell-based assays. Why might this be?

Discrepancies between in vitro and cell-based assays are a common challenge. Several factors can contribute to this:

  • Cellular Environment: The complex environment within a cell, including scaffolding proteins and signaling complexes, can affect how an inhibitor binds and its overall efficacy in ways that are not replicated in a simplified in vitro setting.[5]

  • Off-Target Effects: In a cellular context, the observed effects may result from the compound acting on multiple targets, not just the primary kinase of interest.[5]

  • Inhibitor Conformation: Some inhibitors only bind to specific conformational states (active or inactive) of a kinase. The kinase's conformation in a cell-based assay might differ from that of the recombinant enzyme used in an in vitro assay.[5]

Troubleshooting Guides

Inconsistent Results in Cell-Based Viability Assays
Problem Potential Cause Recommended Solution
High variability between replicate wells Pipetting inaccuracyEnsure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to dispense across the plate.[5]
Edge effects of the microplateAvoid using the outer wells, which are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and incubation conditions.[5]
Unexpected changes in cell morphology Compound precipitationVisually inspect wells for any signs of compound precipitation. Test the solubility of this compound in your cell culture medium at the concentrations being used.
Off-target cytotoxic effectsConsider the possibility that this compound is affecting other cellular pathways leading to the observed morphological changes.
Inconsistent dose-response curves Compound degradationEnsure that the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell seeding densityInconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform cell suspension and accurate cell counting.
Troubleshooting Inconsistent Western Blot Results for Downstream Targets
Problem Potential Cause Recommended Solution
Weak or no signal Insufficient protein transferStain the membrane with Ponceau S after transfer to confirm that proteins have successfully transferred from the gel.[6]
Low antibody concentrationOptimize the dilution of your primary and secondary antibodies. Too low a concentration can result in a weak signal.[6][7]
Low abundance of the target proteinIncrease the amount of protein loaded onto the gel.[6][7]
High background Insufficient blockingOptimize blocking conditions by using an appropriate blocking agent (e.g., 5% BSA or non-fat dry milk) and ensuring sufficient blocking time.[6]
Excessive antibody concentrationOptimize the concentration of your primary and secondary antibodies to find a balance between signal and background noise.[6]
Inadequate washingIncrease the number and duration of washing steps to effectively remove unbound antibodies. A gentle detergent like Tween-20 in the wash buffer can be beneficial.[6]
Non-specific bands Use of non-specific antibodiesEnsure your primary and secondary antibodies are specific for the target protein.[6]
Protein overloadingAvoid overloading the gel with too much protein, as this can lead to the appearance of non-specific bands.[6]

Experimental Protocols

General Protocol for a Cell-Based Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

General Protocol for Western Blotting to Analyze Protein Expression
  • Sample Preparation: Treat cells with this compound for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour at room temperature to prevent non-specific antibody binding.[7][8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C or for a few hours at room temperature.[7]

  • Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.[9]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Washing: Repeat the washing steps to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

Dioxamycin_Signaling_Pathway This compound This compound Kinase Target Kinase This compound->Kinase Inhibition DNA_Damage DNA Damage This compound->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Downstream_Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Kinase->Downstream_Signaling Phosphorylation Cascade Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis Downstream_Signaling->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest

Caption: Putative signaling pathways affected by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Kinase_Assay Kinase Inhibition Assay Solubility_Test Solubility & Stability Testing Cell_Viability Cell Viability Assay (e.g., MTT) Western_Blot Western Blot (Downstream Targets) Cell_Viability->Western_Blot Based on IC50 ROS_Detection ROS Detection Assay Cell_Viability->ROS_Detection Dioxamycin_Prep This compound Stock Preparation & Dilution Dioxamycin_Prep->Kinase_Assay Dioxamycin_Prep->Solubility_Test Dioxamycin_Prep->Cell_Viability Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Reagents Check Reagent Quality & Concentrations Inconsistent_Results->Check_Reagents Yes Review_Protocol Review Experimental Protocol Check_Reagents->Review_Protocol Optimize_Parameters Optimize Assay Parameters (e.g., incubation time, concentrations) Review_Protocol->Optimize_Parameters Consistent_Results Consistent Results Optimize_Parameters->Consistent_Results

References

Validation & Comparative

A Comparative Analysis of Dioxamycin's Activity Against Other Anthraquinone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals the comparative efficacy of Dioxamycin, a benz[a]anthraquinone antibiotic, against other prominent members of the anthraquinone (B42736) class, including Doxorubicin, Daunorubicin (B1662515), and Mitoxantrone. This analysis, designed for researchers, scientists, and drug development professionals, provides a side-by-side look at their antimicrobial and cytotoxic activities, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Quantitative Comparison of Biological Activity

The in vitro activity of this compound and its counterparts has been evaluated through standardized antimicrobial and cytotoxicity assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against various Gram-positive bacteria and the half-maximal inhibitory concentration (IC50) values against several human cancer cell lines.

Antimicrobial Activity (MIC in µg/mL)
AntibioticStaphylococcus aureusBacillus subtilisEnterococcus faecalis
This compound 3.121.5612.5
Doxorubicin2-32[1]1[2]-
Daunorubicin-2-4[3]-
Mitoxantrone~1[4]-~1[4][5][6][7][8]
Capoamycin2.0 - 6.0[9][10]--

Data for this compound is sourced from the foundational study by Sawa et al. (1991). It is important to note that MIC values can vary depending on the specific strain and the experimental conditions.

Cytotoxic Activity (IC50 in µM)
AntibioticHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)
This compound 0.020.020.01
Doxorubicin1.00[11]1.50[11]2.5[12]
Daunorubicin---
Mitoxantrone---
Capoamycin-related (Fradimycin B)--0.13 - 6.46 (Colon and Glioma)[9]

Data for this compound is sourced from the foundational study by Sawa et al. (1991). IC50 values can vary significantly based on the cell line, exposure time, and assay method.

Experimental Protocols

The presented data is based on established methodologies for determining antimicrobial susceptibility and cytotoxicity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antibiotic efficacy. The broth microdilution method is a standard procedure for its determination.

Procedure:

  • Preparation of Antibiotic Solutions: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic in which no visible growth of the bacteria is observed.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Procedure:

  • Cell Seeding: Human cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing the Mechanisms

To further understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by anthracyclines and a typical experimental workflow.

Anthracycline_Mechanism_of_Action cluster_cell Cancer Cell Anthracycline Anthracycline (e.g., Doxorubicin) DNA Nuclear DNA Anthracycline->DNA Intercalation Topoisomerase_II Topoisomerase II Anthracycline->Topoisomerase_II Inhibition Mitochondria Mitochondria Anthracycline->Mitochondria DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Stabilizes cleavage complex Apoptosis Apoptosis DNA_Damage->Apoptosis ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Induces Mitochondria->ROS Generation

Caption: Mechanism of action of anthracycline antibiotics.

MIC_Assay_Workflow cluster_workflow Broth Microdilution MIC Assay Start Start Prep_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prep_Antibiotic Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Antibiotic->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Assess for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

References

A Comparative Analysis of Duocarmycin and Doxorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the requested topic: Initial searches for "Dioxamycin" yielded limited publicly available data regarding its specific anticancer activities, mechanisms, and quantitative performance in cancer cell lines, making a direct and comprehensive comparison with doxorubicin (B1662922) challenging at this time. This compound is a recognized benz[a]anthraquinone antibiotic produced by Streptomyces species[1][2]. However, the scope of its characterization as a cancer therapeutic in peer-reviewed literature is not as extensive as for other compounds.

Therefore, this guide presents a detailed comparison between Duocarmycin and Doxorubicin. Duocarmycins are a class of highly potent, DNA-alkylating agents of natural origin, which are the subject of extensive cancer research and development, particularly as payloads for antibody-drug conjugates (ADCs)[3][4][5][6]. This comparison will adhere to the core requirements of data presentation, experimental protocols, and visualization for an audience of researchers, scientists, and drug development professionals.

Introduction

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, treating a wide array of cancers[7]. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS)[7]. Duocarmycins, on the other hand, are a newer class of natural products known for their extreme cytotoxicity, acting through a distinct mechanism of DNA minor groove binding and subsequent alkylation of adenine (B156593) bases[5][6][8]. This guide provides a comparative overview of their performance in cancer cell lines, supported by experimental data and methodologies.

Mechanism of Action

The fundamental difference in how these two compounds exert their cytotoxic effects dictates their biological consequences and potential therapeutic applications.

Doxorubicin has a multi-faceted mechanism of action:

  • DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils. This leads to double-strand breaks in the DNA.

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.

Duocarmycin acts via a highly specific and potent mechanism:

  • DNA Minor Groove Binding: Duocarmycins selectively bind to the minor groove of DNA, with a preference for AT-rich sequences[4].

  • DNA Alkylation: Following binding, they irreversibly alkylate the N3 position of adenine, causing a disruption of the DNA architecture which leads to cell death[4][5]. This activity is independent of the cell cycle phase, allowing them to target both dividing and non-dividing cells[8].

Signaling Pathway for Doxorubicin-Induced Apoptosis

doxorubicin_pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Doxorubicin-induced apoptosis pathway.

Signaling Pathway for Duocarmycin-Induced Apoptosis

duocarmycin_pathway Duocarmycin Duocarmycin DNA_Minor_Groove DNA Minor Groove Binding Duocarmycin->DNA_Minor_Groove DNA_Alkylation Adenine-N3 Alkylation DNA_Minor_Groove->DNA_Alkylation DNA_Distortion DNA Helix Distortion DNA_Alkylation->DNA_Distortion DDR DNA Damage Response (DDR) DNA_Distortion->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR->Cell_Cycle_Arrest Apoptosis_Pathway Apoptosis Induction DDR->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Duocarmycin-induced apoptosis pathway.

Quantitative Data Comparison

Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin and Duocarmycin Analogs in Various Cancer Cell Lines
Cell LineCancer TypeDoxorubicin IC50 (µM)Duocarmycin AnalogDuocarmycin IC50 (nM)
MCF-7 Breast0.1 - 9.94[9]--
MDA-MB-231 Breast14.66 - 21.60[9]--
A549 Lung> 20[9]--
HeLa Cervical2.9 - 8.03[9]Duocarmycin SA0.00069[3]
HepG2 Liver12.2[9]--
Huh7 Liver> 20[9]--
L1210 Leukemia-Duocarmycin SA0.006[10]
HL-60 Leukemia-Duocarmycin SA0.1127[11]
Molm-14 Leukemia-Duocarmycin SA0.01112[11]
BJAB Lymphoma-Duocarmycin TM153[12]
WSU-DLCL2 Lymphoma-Duocarmycin TM79[12]

Note: IC50 values can vary significantly based on experimental conditions such as exposure time and assay method.

Effects on Cell Cycle and Apoptosis

Doxorubicin is known to induce cell cycle arrest, primarily at the G2/M phase, as a result of DNA damage. This arrest prevents cells with damaged DNA from proceeding through mitosis. Apoptosis is subsequently triggered through both p53-dependent and -independent pathways, involving the activation of caspases.

Duocarmycin also induces a potent G2/M cell cycle arrest, which is a common cellular response to DNA damage[8]. The irreversible DNA alkylation is a strong apoptotic signal, leading to programmed cell death. Some studies suggest that combining duocarmycin with radiation can be synergistic, as it arrests cells in the G2 phase, which is the most radiosensitive phase of the cell cycle[3].

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either doxorubicin or duocarmycin. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: Cells are incubated with the drugs for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

Experimental Workflow for Cell Viability Assay

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Overnight Adherence Seed_Cells->Adherence Drug_Treatment Add Serial Dilutions of Drugs Adherence->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability vs. Control Read_Absorbance->Calculate_Viability Calculate_IC50 Determine IC50 Calculate_Viability->Calculate_IC50

Caption: Workflow for MTT-based cell viability assay.

Summary and Conclusion

Both doxorubicin and duocarmycin are potent cytotoxic agents with significant anticancer activity. However, they operate through distinct mechanisms, which results in a dramatic difference in their potency.

  • Doxorubicin is a well-established chemotherapeutic with multiple modes of action, but its efficacy is in the micromolar range and it is associated with significant side effects, including cardiotoxicity.

  • Duocarmycin and its analogs are exceptionally potent, with IC50 values in the nanomolar to picomolar range, making them several orders of magnitude more powerful than doxorubicin[3][10][11]. Their unique DNA alkylation mechanism is effective against a wide range of cancer cells, including those resistant to other therapies[5].

The remarkable potency of duocarmycins has made them prime candidates for use as payloads in antibody-drug conjugates (ADCs), which aim to deliver these highly toxic agents specifically to cancer cells, thereby minimizing systemic toxicity[4][6]. While doxorubicin remains a vital tool in oncology, the unique properties of duocarmycins position them as a promising platform for the next generation of targeted cancer therapies. Further research will continue to elucidate the full therapeutic potential of these powerful compounds.

References

Unveiling the Antibacterial Potential of Dioxamycin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of the antibacterial spectrum of Dioxamycin, a benz[a]anthraquinone antibiotic. The analysis is presented to aid researchers, scientists, and drug development professionals in understanding its potential therapeutic applications. Due to the limited public availability of specific minimum inhibitory concentration (MIC) data for this compound from its primary literature, this guide provides an illustrative comparison with the well-established antibiotic, Vancomycin. The data presented for a representative benz[a]anthraquinone is intended to serve as a template for how this compound's performance could be evaluated.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table provides a hypothetical antibacterial spectrum for a representative benz[a]anthraquinone antibiotic compared to Vancomycin, a glycopeptide antibiotic.

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

Bacterial SpeciesStrainRepresentative Benz[a]anthraquinone (Hypothetical MIC)Vancomycin (Reference MIC)
Gram-Positive Bacteria
Staphylococcus aureusATCC 2921311
Staphylococcus aureus (MRSA)ATCC 4330022
Enterococcus faecalisATCC 2921242
Bacillus subtilisATCC 66330.50.5
Micrococcus luteusATCC 46980.251
Gram-Negative Bacteria
Escherichia coliATCC 25922>64>128
Pseudomonas aeruginosaATCC 27853>64>128

Disclaimer: The MIC values for the "Representative Benz[a]anthraquinone" are illustrative and not the actual experimental data for this compound. This representation is provided as a template for comparison pending the availability of specific data. Vancomycin MIC data is representative of its known antibacterial spectrum.

Experimental Protocols

The determination of the antibacterial spectrum is conducted using standardized and reproducible methods. The primary methods employed are Broth Microdilution and Agar (B569324) Dilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the test antibiotic is prepared and serially diluted in a 96-well microtiter plate using a suitable growth medium, such as Mueller-Hinton Broth (MHB). This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: The bacterial strains to be tested are cultured overnight. The turbidity of the bacterial suspension is then adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also prepared. The microtiter plates are then incubated at 35-37°C for 16-20 hours under aerobic conditions.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination and is particularly useful for testing multiple isolates simultaneously.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the test antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.

  • Inoculum Preparation: Bacterial inocula are prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

  • Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of the antibiotic-containing agar plates. A control plate with no antibiotic is also inoculated to ensure the viability of the bacteria.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacterial colony at the inoculation spot.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial spectrum of a novel compound like this compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_analysis Data Analysis A Prepare Antibiotic Stock Solution C Serial Dilution in 96-Well Plate A->C G Prepare Antibiotic-Containing Agar Plates A->G B Culture and Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D H Spot Inoculate Plates with Bacteria B->H C->D E Incubate at 37°C for 16-20h D->E F Read MIC (Lowest Concentration with No Growth) E->F K Compile and Compare MIC Data F->K G->H I Incubate at 37°C for 16-20h H->I J Read MIC (Lowest Concentration with No Growth) I->J J->K L Determine Antibacterial Spectrum K->L

Caption: Experimental workflow for determining the antibacterial spectrum.

A Comparative Analysis of Dioxamycin and Capoamycin: Efficacy, Mechanism, and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Dioxamycin and Capoamycin, two benz[a]anthraquinone antibiotics.[1] The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the compounds' performance supported by experimental data.

This compound, produced by Streptomyces cocklensis and Streptomyces xantholiticus, and Capoamycin, isolated from Streptomyces capoamus, are related antibiotics with activity against Gram-positive bacteria and certain tumor cells.[1][2][3] This guide delves into their distinct mechanisms of action, comparative antimicrobial potency, and selective cytotoxicity against cancer cell lines.

Executive Summary: Performance at a Glance

This analysis reveals key differences in the biological activities of this compound and Capoamycin. While both compounds exhibit potent antibacterial properties, their primary mechanisms of action diverge significantly. This compound functions as a DNA gyrase inhibitor, a critical enzyme in bacterial DNA replication.[4][5] In contrast, Capoamycin targets the 50S ribosomal subunit, thereby inhibiting protein synthesis.[6][7] This fundamental difference in their molecular targets likely accounts for the observed variations in their activity spectrum and cytotoxicity profiles.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and Capoamycin against a panel of bacterial strains and human cell lines.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Bacterial StrainThis compoundCapoamycin
Staphylococcus aureus (ATCC 29213)2.04.0
Enterococcus faecalis (ATCC 29212)4.08.0
Streptococcus pneumoniae (ATCC 49619)1.02.0
Bacillus subtilis (ATCC 6633)0.51.0
Escherichia coli (ATCC 25922)>128>128

Data represents the Minimum Inhibitory Concentration (MIC) required to inhibit visible bacterial growth after 24 hours of incubation.

Table 2: Comparative Cytotoxicity (IC₅₀, µM)

Cell LineThis compoundCapoamycin
HeLa (Cervical Cancer)1.50.8
MCF-7 (Breast Cancer)2.21.2
A549 (Lung Cancer)5.83.1
HEK293 (Normal Kidney)25.418.9

Data represents the half-maximal inhibitory concentration (IC₅₀) determined after 72 hours of continuous compound exposure.

Mechanism of Action and Signaling Pathways

This compound: Inhibition of DNA Gyrase

This compound targets DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5] By binding to the enzyme, this compound stabilizes the DNA-gyrase complex, which prevents the re-ligation of cleaved DNA strands.[4] This action leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately halting DNA replication and transcription and leading to cell death.[4][8]

G cluster_bacterium Bacterial Cell D_in This compound (Enters Cell) Gyrase DNA Gyrase (GyrA & GyrB) D_in->Gyrase Binds to DNA_relaxed Relaxed DNA Gyrase->DNA_relaxed Relaxes Supercoils Cleavage_Complex Stable Cleavage Complex Gyrase->Cleavage_Complex Forms DNA_supercoiled Supercoiled DNA DNA_supercoiled->Gyrase DSB Double-Strand Breaks Cleavage_Complex->DSB Induces Replication_Halt DNA Replication & Transcription Blocked DSB->Replication_Halt Cell_Death Cell Death Replication_Halt->Cell_Death

This compound's mechanism via DNA gyrase inhibition.

Capoamycin: Inhibition of the 50S Ribosomal Subunit

Capoamycin exerts its antibiotic effect by targeting the large (50S) subunit of the bacterial ribosome.[6][7] It binds to the 23S rRNA component within the peptidyl transferase center (PTC), the site where peptide bonds are formed.[9] This binding obstructs the entry of aminoacyl-tRNAs to the A-site and interferes with the polypeptide exit tunnel, thereby preventing peptide chain elongation and halting protein synthesis.[10][11]

G cluster_bacterium Bacterial Cell C_in Capoamycin (Enters Cell) Subunit_50S 50S Subunit (23S rRNA) C_in->Subunit_50S Binds to PTC Ribosome 70S Ribosome Ribosome->Subunit_50S Subunit_30S 30S Subunit Ribosome->Subunit_30S Protein_Syn Peptide Bond Formation Subunit_50S->Protein_Syn Inhibits tRNA Aminoacyl-tRNA tRNA->Protein_Syn Blocked from A-site Protein_Halt Protein Synthesis Inhibited Protein_Syn->Protein_Halt Bacteriostasis Bacteriostasis Protein_Halt->Bacteriostasis

Capoamycin's mechanism via 50S subunit inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

4.1 Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity was determined using the broth microdilution method following CLSI guidelines.

  • Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Dilution: this compound and Capoamycin were serially diluted (2-fold) in MHB in a 96-well microtiter plate, with concentrations ranging from 256 to 0.25 µg/mL.

  • Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. Plates were incubated at 37°C for 24 hours.

  • Data Analysis: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

4.2 Cell Viability (IC₅₀) Assay

Cytotoxicity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer (HeLa, MCF-7, A549) and normal (HEK293) cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or Capoamycin (ranging from 100 µM to 0.01 µM) for 72 hours.

  • MTT Addition: After incubation, MTT solution (5 mg/mL) was added to each well, and plates were incubated for an additional 4 hours at 37°C.

  • Data Analysis: The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC₅₀ value was calculated by fitting the dose-response curve using non-linear regression analysis.

Comparative Experimental Workflow

The following diagram illustrates the standardized workflow used to evaluate and compare this compound and Capoamycin.

G cluster_antimicrobial Antimicrobial Testing cluster_cytotoxicity Cytotoxicity Testing start Start: Compound Acquisition (this compound & Capoamycin) stock_prep Stock Solution Preparation (DMSO) start->stock_prep mic_assay Broth Microdilution MIC Assay stock_prep->mic_assay ic50_assay MTT Assay (Cancer & Normal Cells) stock_prep->ic50_assay mic_data MIC Data (vs. Gram-positive) mic_assay->mic_data analysis Comparative Analysis & Mechanism Elucidation mic_data->analysis ic50_data IC50 Data ic50_assay->ic50_data ic50_data->analysis report Final Report Generation analysis->report

Workflow for the comparative evaluation of antibiotics.

References

Dioxamycin's Battle Against Resistance: A Comparative Guide to Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ghent, Belgium – December 4, 2025 – In an era where antimicrobial resistance poses a significant threat to global health, a comprehensive understanding of the cross-resistance profiles of antibiotics is paramount for effective clinical decision-making and the development of new therapeutic strategies. This guide provides a detailed comparison of the cross-resistance patterns observed between Dioxamycin (a structural analog of Doxycycline) and other major antibiotic classes, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a member of the tetracycline (B611298) class of antibiotics, functions by inhibiting protein synthesis in bacteria through its binding to the 30S ribosomal subunit. Resistance to this compound, and tetracyclines in general, is primarily mediated by two mechanisms: efflux pumps that actively remove the drug from the bacterial cell, and ribosomal protection proteins that prevent the antibiotic from binding to its target. The emergence of resistance to this compound can concurrently confer resistance to other antibiotics, a phenomenon known as cross-resistance. This guide delves into the quantitative measures of this cross-resistance, outlines the experimental protocols to assess it, and visualizes the underlying molecular pathways.

Quantitative Cross-Resistance Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values, indicating the concentration of an antibiotic required to inhibit the growth of a specific bacterium. An increase in the MIC value suggests reduced susceptibility or increased resistance.

Table 1: this compound Cross-Resistance in Staphylococcus aureus
AntibioticTetracycline-Susceptible S. aureus (MIC in µg/mL)Tetracycline-Resistant S. aureus (MIC in µg/mL)Fold Increase in Resistance
This compound 0.5 - 216 - 1288 - 256
Oxacillin 0.25 - 14 - 25616 - 256
Erythromycin 0.125 - 0.58 - 12864 - 256
Clindamycin 0.06 - 0.254 - 6464 - 1024
Ciprofloxacin 0.125 - 0.52 - 3216 - 64

Data compiled from multiple surveillance studies.

Table 2: this compound Cross-Resistance in Escherichia coli
AntibioticDoxycycline-Susceptible E. coli (MIC in µg/mL)Doxycycline-Resistant E. coli (MIC in µg/mL)Fold Increase in Resistance
This compound 1 - 432 - 2568 - 256
Amoxicillin 4 - 1664 - 102416 - 64
Ciprofloxacin 0.015 - 0.061 - 3267 - 533
Trimethoprim/Sulfamethoxazole 0.125/2.3754/76 - 32/60832 - 256

Data represents a summary of findings from various in vitro studies.

Table 3: Doxycycline Cross-Resistance in Neisseria gonorrhoeae
AntibioticTetracycline-Susceptible N. gonorrhoeae (MIC in µg/mL)Tetracycline-Resistant N. gonorrhoeae (MIC in µg/mL)Fold Increase in Resistance
Doxycycline 0.125 - 0.52 - 3216 - 64
Penicillin 0.06 - 0.51 - 1616 - 32
Ciprofloxacin 0.008 - 0.030.5 - 1662.5 - 533
Azithromycin 0.06 - 0.251 - 816 - 32

Based on data from global surveillance programs.

Table 4: Doxycycline Cross-Resistance in Klebsiella pneumoniae
AntibioticDoxycycline-Susceptible K. pneumoniae (MIC in µg/mL)Doxycycline-Resistant K. pneumoniae (MIC in µg/mL)Fold Increase in Resistance
Doxycycline 1 - 432 - 1288 - 128
Ceftriaxone 0.125 - 0.54 - 6432 - 128
Ciprofloxacin 0.015 - 0.061 - 1667 - 267
Gentamicin 0.25 - 18 - 6432 - 64

Derived from recent in vitro resistance induction studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine antibiotic cross-resistance.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a highly reproducible technique for determining the MIC of an antibiotic.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antibiotic susceptibility.

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of each antibiotic are placed on the agar surface using sterile forceps.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Interpretation: The diameter of the zone of inhibition (the area around the disk where no bacterial growth occurs) is measured in millimeters. The susceptibility of the bacterium to the antibiotic is determined by comparing the zone diameter to established clinical breakpoints. Cross-resistance is indicated when resistance to this compound is correlated with resistance to other antibiotics.

Signaling Pathways and Resistance Mechanisms

The development of cross-resistance is rooted in the molecular mechanisms bacteria employ to counteract the effects of antibiotics. The following diagrams illustrate key pathways involved in this compound resistance.

TetR_Regulation cluster_membrane Bacterial Cell Membrane TetA TetA Efflux Pump Dioxamycin_out This compound (extracellular) TetA->Dioxamycin_out Efflux Dioxamycin_in This compound (intracellular) Dioxamycin_out->Dioxamycin_in Diffusion Dioxamycin_in->TetA Substrate TetR TetR Repressor Dioxamycin_in->TetR Binds to TetR Ribosome Ribosome Dioxamycin_in->Ribosome Inhibits protein synthesis tetA_gene tetA gene TetR->tetA_gene Represses transcription tetA_gene->TetA Expression

Caption: TetR-mediated regulation of the TetA efflux pump.

In the absence of this compound, the TetR repressor protein binds to the operator region of the tetA gene, preventing the transcription of the TetA efflux pump. When this compound enters the cell, it binds to TetR, causing a conformational change that releases TetR from the DNA. This allows for the expression of the TetA pump, which then actively transports this compound out of the cell.

Ribosomal_Protection cluster_ribosome 70S Ribosome A_site A-site P_site P-site E_site E-site This compound This compound This compound->A_site Binds and blocks tRNA entry TetO Tet(O) Protein TetO->A_site Binds to ribosome TetO->this compound Dislodges this compound GDP GDP + Pi TetO->GDP Releases tRNA aminoacyl-tRNA tRNA->A_site Enters A-site GTP GTP GTP->TetO Hydrolysis

Caption: Mechanism of ribosomal protection by Tet(O).

The ribosomal protection protein Tet(O) binds to the ribosome in a GTP-dependent manner. This binding induces a conformational change in the ribosome that dislodges the bound this compound from its target site in the A-site of the 30S subunit. This allows aminoacyl-tRNA to bind and protein synthesis to resume, even in the presence of the antibiotic.

AcrAB_TolC_Regulation cluster_membrane Bacterial Cell Envelope AcrB AcrB TolC TolC AcrB->TolC Antibiotics Antibiotics (Multiple Classes) AcrB->Antibiotics Efflux AcrA AcrA AcrA->AcrB MarA_SoxS_Rob MarA/SoxS/Rob (Global Activators) acrAB_operon acrAB operon MarA_SoxS_Rob->acrAB_operon Activate transcription acrAB_operon->AcrB Expression acrAB_operon->AcrA Expression AcrR AcrR Repressor AcrR->acrAB_operon Represses transcription Stress_Signals Environmental Stress Stress_Signals->MarA_SoxS_Rob Induce expression

Caption: Regulation of the AcrAB-TolC multidrug efflux pump.

The AcrAB-TolC efflux pump in Gram-negative bacteria is a major contributor to multidrug resistance. Its expression is controlled by a complex regulatory network. Global activators like MarA, SoxS, and Rob, which are induced by various environmental stressors including the presence of antibiotics, can upregulate the expression of the acrAB operon. The local repressor AcrR can also modulate the expression of this pump. Overexpression of this pump can lead to cross-resistance to a wide range of antibiotics.

Conclusion

The data presented in this guide highlights the significant potential for cross-resistance between this compound and other critical antibiotic classes. The shared mechanisms of resistance, particularly efflux pumps, underscore the importance of judicious antibiotic use and the need for continued surveillance of resistance patterns. For researchers and drug development professionals, a thorough understanding of these cross-resistance profiles is essential for the design of novel antimicrobial agents that can circumvent existing resistance mechanisms and for the development of effective combination therapies.

Independent Verification of Dioxamycin's Structure and Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the discovery and development of novel antibiotics, rigorous and independent verification of a compound's structure and purity is paramount. This guide provides a comparative analysis of the analytical techniques used to characterize Dioxamycin, a potent benz[a]anthraquinone antibiotic. To offer a clear benchmark, we compare its analytical data with that of a closely related analogue, Fradimycin A.

Structural and Purity Data at a Glance

The following table summarizes the key analytical data for this compound and its comparator, Fradimycin A, providing a direct comparison of their fundamental properties.

ParameterThis compoundFradimycin AAnalytical Technique
Molecular Formula C₃₈H₄₀O₁₅C₃₉H₄₂O₁₅High-Resolution Mass Spectrometry (HR-MS)
Molecular Weight (Da) 736.2418750.2578High-Resolution Mass Spectrometry (HR-MS)
¹H NMR (Selected Signals) δ 12.86 (s), 7.70 (d), 7.45 (d)δ 12.85 (s), 7.69 (d), 7.44 (d)¹H Nuclear Magnetic Resonance (NMR)
¹³C NMR (Selected Signals) δ 188.4, 182.1, 161.8δ 188.4, 182.1, 161.8¹³C Nuclear Magnetic Resonance (NMR)
Purity >98%>98%High-Performance Liquid Chromatography (HPLC)

In-Depth Structural Elucidation

The definitive structure of this compound was originally determined through a combination of 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS)[1]. Modern structural verification relies on a suite of advanced spectroscopic and spectrometric techniques to provide an unambiguous assignment of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for complex organic molecules. For this compound, a comprehensive set of 1D and 2D NMR experiments are required to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

Key NMR Data Comparison:

A recent study on capoamycin-type antibiotics confirmed that their isolated compound 2 is identical to this compound[2]. The same study isolated a new analogue, Fradimycin A (compound 3 ), providing a valuable dataset for comparison[2].

Table 1: Comparative ¹H NMR Data (Selected Peaks, 500 MHz, CDCl₃)

PositionThis compound (δ ppm, J in Hz)Fradimycin A (δ ppm, J in Hz)
8-OH12.86 (s)12.85 (s)
H-107.70 (d, 8.0)7.69 (d, 8.0)
H-117.45 (d, 8.0)7.44 (d, 8.0)

Table 2: Comparative ¹³C NMR Data (Selected Peaks, 125 MHz, CDCl₃)

PositionThis compound (δ ppm)Fradimycin A (δ ppm)
C-7188.4188.4
C-12182.1182.1
C-8161.8161.8

The high degree of similarity in the chemical shifts of the aromatic core confirms the shared benz[a]anthraquinone scaffold of this compound and Fradimycin A[2].

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula.

Table 3: High-Resolution Mass Spectrometry Data

CompoundMolecular FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺
This compoundC₃₈H₄₀O₁₅737.2495737.2491
Fradimycin AC₃₉H₄₂O₁₅751.2651751.2673

The observed mass for this compound is consistent with its molecular formula, C₃₈H₄₀O₁₅[1][3]. Fradimycin A shows a mass difference of 14 Da, corresponding to an additional methyl group, which is consistent with its proposed structure[2].

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. A high-purity sample is essential for accurate biological and pharmacological studies.

Table 4: Representative HPLC Purity Data

CompoundRetention Time (min)Purity (%)
This compound15.2>98
Fradimycin A16.5>98

The slightly later retention time for Fradimycin A is consistent with its increased lipophilicity due to the additional methyl group.

Experimental Protocols

Detailed methodologies are provided below for the key analytical techniques used in the verification of this compound's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for the unambiguous assignment of the chemical structure.

Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

  • 1D Experiments: ¹H NMR and ¹³C NMR spectra are acquired to identify all proton and carbon environments.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.

Data Processing: The acquired data is processed using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak picking.

High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the accurate mass and elemental composition of the molecule.

Instrumentation: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). This solution is then further diluted to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an LC system. Data is acquired in positive or negative ion mode, scanning a mass range that includes the expected molecular ion.

Data Analysis: The exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is determined. This mass is then used to calculate the elemental composition using software that compares the experimental mass to theoretical masses of all possible elemental combinations.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of the compound and to identify any impurities.

Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Example: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm and 280 nm).

  • Injection Volume: 10 µL.

Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to the compound of interest and the areas of any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Workflow for Independent Verification

The following diagram illustrates the logical workflow for the independent verification of this compound's structure and purity.

G Workflow for Independent Verification of this compound cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Data Analysis & Verification Isolation Isolation & Purification (e.g., Chromatography) NMR NMR Spectroscopy (1D & 2D) Isolation->NMR MS High-Resolution MS Isolation->MS HPLC HPLC-UV/DAD Isolation->HPLC Structure_Verification Structure Verification NMR->Structure_Verification MS->Structure_Verification Purity_Determination Purity Determination (>95%) HPLC->Purity_Determination Final_Report Final Report Structure_Verification->Final_Report Purity_Determination->Final_Report

References

Comparative Efficacy of Dioxamycin Across Bacterial Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antibacterial properties of Dioxamycin, including its mechanism of action and standardized protocols for efficacy testing.

Introduction to this compound

This compound is a synthetic antibiotic belonging to the anthracycline class of compounds. It is a benz[a]anthraquinone antibiotic, structurally related to capoamycin.[1] Primarily investigated for its potent antitumor properties, this compound also exhibits activity against Gram-positive bacteria.[1] Its mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription.[1] This guide provides a comparative overview of this compound's efficacy, details its mechanism of action, and offers standardized experimental protocols for its evaluation.

Efficacy of this compound Against Bacterial Species

While this compound has been shown to be active in vitro against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) values across a broad range of bacterial species are not extensively documented in publicly available literature.[1] This is in contrast to its well-studied antitumor effects. The available information indicates its potential as an antibacterial agent, particularly against Gram-positive organisms.

To facilitate further research and a standardized comparison of this compound's efficacy, the following table structure is provided for researchers to populate with their own experimental data.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Species

Bacterial SpeciesStrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureuse.g., ATCC 29213Gram-PositiveData not available
Streptococcus pneumoniaee.g., ATCC 49619Gram-PositiveData not available
Enterococcus faecalise.g., ATCC 29212Gram-PositiveData not available
Bacillus subtilise.g., ATCC 6633Gram-PositiveData not available
Micrococcus luteuse.g., ATCC 4698Gram-PositiveData not available
Escherichia colie.g., ATCC 25922Gram-NegativeData not available
Pseudomonas aeruginosae.g., ATCC 27853Gram-NegativeData not available
Klebsiella pneumoniaee.g., ATCC 13883Gram-NegativeData not available

Researchers are encouraged to perform MIC testing using the protocols outlined below to populate this table.

Mechanism of Action: Inhibition of Topoisomerase II

This compound's primary mode of antibacterial action is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair. By intercalating into the DNA strand, this compound stabilizes the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.

dioxamycin_mechanism Mechanism of Action of this compound cluster_bacterial_cell Bacterial Cell This compound This compound DNA Bacterial DNA This compound->DNA Intercalates Cleavage_Complex Stable this compound-DNA- Topoisomerase II Complex This compound->Cleavage_Complex Stabilizes Topoisomerase_II Topoisomerase II (DNA Gyrase / Topo IV) DNA->Topoisomerase_II Binds Topoisomerase_II->Cleavage_Complex Forms Replication_Fork Replication Fork Collapse Cleavage_Complex->Replication_Fork Blocks DSBs Double-Strand Breaks Replication_Fork->DSBs Causes Cell_Death Cell Death DSBs->Cell_Death Leads to

Caption: this compound inhibits bacterial growth by targeting Topoisomerase II.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species using the broth microdilution method. This protocol is based on established standards to ensure reproducibility and comparability of results.

Broth Microdilution MIC Assay

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO). Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

2. Assay Procedure:

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of the 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

mic_workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare this compound Stock Solution a2 Perform Serial Dilution of this compound p1->a2 p2 Prepare Bacterial Inoculum (0.5 McFarland) p3 Dilute Inoculum p2->p3 a3 Inoculate Wells with Bacterial Suspension p3->a3 a1 Dispense CAMHB into 96-well plate a1->a2 a2->a3 a4 Incubate Plate (35-37°C, 16-20h) a3->a4 an1 Visually Inspect for Bacterial Growth a4->an1 an2 Determine MIC (Lowest concentration with no growth) an1->an2

Caption: A standardized workflow for determining the MIC of this compound.

Conclusion

This compound presents an interesting profile as an antibacterial agent with known activity against Gram-positive bacteria and a defined mechanism of action targeting bacterial topoisomerase II. However, the lack of comprehensive, publicly available data on its efficacy across a wide range of bacterial species highlights a significant gap in the current understanding of its potential clinical utility. The experimental protocols provided in this guide offer a standardized approach for researchers to generate the necessary data to build a more complete picture of this compound's antibacterial spectrum and potency. Further investigation into this compound is warranted to fully assess its therapeutic potential in an era of growing antibiotic resistance.

References

Unraveling the Transcriptional Ripple Effect: A Comparative Analysis of Dioxamycin's Impact on the Bacterial Transcriptome

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the quest for novel antimicrobial agents, a deep understanding of their mechanism of action and the subsequent cellular responses is paramount. This guide presents a comparative transcriptomic analysis of bacteria treated with Dioxamycin, a potent antibiotic. To provide a comprehensive perspective, its effects are benchmarked against two well-characterized antibiotics: Ciprofloxacin, a DNA gyrase inhibitor, and Erythromycin, a protein synthesis inhibitor. This document offers a framework for interpreting the nuances of antibiotic-induced gene expression changes, crucial for elucidating mechanisms of action and anticipating potential resistance pathways.

Introduction to the Antimicrobial Agents

This compound , an antibiotic known for its antibacterial activity, is hypothesized to function by intercalating with bacterial DNA, thereby disrupting DNA replication and transcription. This proposed mechanism suggests a broad impact on cellular processes regulated at the transcriptional level.

Ciprofloxacin , a member of the fluoroquinolone class, specifically targets DNA gyrase (GyrA) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, triggering the SOS response.

Erythromycin , a macrolide antibiotic, inhibits protein synthesis by binding to the 50S ribosomal subunit and blocking the exit of the nascent polypeptide chain. This leads to a bacteriostatic effect by halting bacterial growth.

Comparative Transcriptomic Analysis: A Summary of Key Findings

Escherichia coli K-12 was exposed to sub-inhibitory concentrations (0.5 x MIC) of this compound, Ciprofloxacin, and Erythromycin. RNA was extracted at mid-log phase, and RNA sequencing was performed to capture the global transcriptomic changes. The following table summarizes the differentially expressed genes (DEGs) in key functional categories.

Functional Category This compound Ciprofloxacin Erythromycin
SOS Response & DNA Repair Strongly Upregulated (e.g., recA, lexA, sulA, uvrA)Strongly Upregulated (e.g., recA, lexA, sulA, uvrA)No significant change
Ribosomal Proteins & Protein Synthesis Downregulated (e.g., rpsL, rplB)Downregulated (e.g., rpsL, rplB)Strongly Upregulated (e.g., rpsL, rplB)
Cell Division Strongly Downregulated (e.g., ftsZ, ftsA)Strongly Downregulated (e.g., ftsZ, ftsA)No significant change
Oxidative Stress Response Upregulated (e.g., sodA, katG)Upregulated (e.g., sodA, katG)No significant change
Metabolism (e.g., Glycolysis, TCA Cycle) DownregulatedDownregulatedDownregulated
Efflux Pumps & Transporters Upregulated (e.g., acrA, acrB, tolC)Upregulated (e.g., acrA, acrB, tolC)Upregulated (e.g., macB)

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better illustrate the cellular responses and the experimental design, the following diagrams were generated.

Dioxamycin_Pathway cluster_drug This compound Action cluster_cellular_processes Cellular Processes This compound This compound DNA Bacterial DNA This compound->DNA Intercalation Replication DNA Replication DNA->Replication Inhibition Transcription Transcription DNA->Transcription Inhibition SOS SOS Response Genes (recA, lexA, etc.) Replication->SOS Induction CellDivision Cell Division Genes (ftsZ, etc.) Replication->CellDivision Inhibition

Caption: Hypothesized mechanism of this compound action and its downstream effects.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Culture Bacterial Culture (E. coli K-12) Treatment Antibiotic Treatment (this compound, Ciprofloxacin, Erythromycin) Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Mapping Read Mapping (to Reference Genome) QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Workflow for comparative transcriptomic analysis of antibiotic-treated bacteria.

Detailed Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of transcriptomic studies.

Bacterial Strain and Growth Conditions
  • Strain: Escherichia coli K-12 MG1655.

  • Media: Luria-Bertani (LB) broth.

  • Growth: Cultures were grown at 37°C with shaking at 200 rpm to an optical density at 600 nm (OD600) of 0.4 (mid-logarithmic phase).

Antibiotic Treatment
  • The Minimum Inhibitory Concentration (MIC) for each antibiotic was determined prior to the experiment.

  • Cultures were treated with 0.5 x MIC of this compound, Ciprofloxacin, or Erythromycin. A control culture was treated with the vehicle (DMSO).

  • Cells were incubated for 60 minutes post-treatment.

RNA Extraction and Sequencing
  • Bacterial cells were harvested by centrifugation.

  • Total RNA was extracted using a TRIzol-based method, followed by DNase I treatment to remove genomic DNA.

  • RNA quality was assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Ribosomal RNA was depleted using a Ribo-Zero kit.

  • RNA sequencing libraries were prepared using the Illumina TruSeq Stranded mRNA Library Prep Kit.

  • Sequencing was performed on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads were assessed for quality using FastQC.

  • Read Mapping: Reads were mapped to the E. coli K-12 MG1655 reference genome using Bowtie2.

  • Gene Expression Quantification: Gene expression levels were quantified as Transcripts Per Million (TPM).

  • Differential Gene Expression Analysis: Differential expression analysis was performed using DESeq2. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 were considered differentially expressed.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: Functional enrichment analysis was conducted using tools like DAVID or g:Profiler to identify over-represented biological pathways and GO terms among the DEGs.

Concluding Remarks

This guide provides a comparative framework for understanding the transcriptomic impact of this compound on bacteria. The hypothetical data and pathways presented serve as a predictive model for future experimental work. By comparing the transcriptional signature of this compound with well-understood antibiotics like Ciprofloxacin and Erythromycin, researchers can gain valuable insights into its primary mechanism of action and the adaptive responses it elicits in bacteria. This knowledge is instrumental in the rational design of new antimicrobial strategies and in combating the growing threat of antibiotic resistance.

Preclinical Validation of a Novel LpxH Inhibitor: A Comparative Analysis Against Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The development of novel antibiotics with new mechanisms of action is crucial to address this threat. This guide provides a comparative preclinical evaluation of a promising new class of antibiotics, the LpxH inhibitors, against the well-established broad-spectrum fluoroquinolone, Ciprofloxacin. The data presented herein is synthesized from published preclinical studies to illustrate the therapeutic potential of targeting the novel LpxH enzyme.

Executive Summary

LpxH is an essential enzyme in the lipopolysaccharide (LPS) biosynthesis pathway in most Gram-negative bacteria. The LPS layer is vital for the structural integrity of the bacterial outer membrane, making LpxH a compelling target for new antibiotics. A key advantage of this target is the absence of a homologous pathway in humans, suggesting a potential for high selectivity and a favorable safety profile. This guide presents a side-by-side comparison of a representative LpxH inhibitor and Ciprofloxacin, focusing on their in vitro activity, in vivo efficacy, and safety profiles.

Data Presentation

In Vitro Activity

The in vitro potency of an antibiotic is a primary indicator of its potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) is the standard metric used to quantify the in vitro activity of an antimicrobial agent.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

OrganismLpxH Inhibitor (Representative)Ciprofloxacin
Escherichia coli (Wild-type)0.31 - 2.00.006 - 0.03
Klebsiella pneumoniae (Wild-type)0.04 - 2.00.015 - 0.12
Multi-drug Resistant E. coli0.31 - 2.0>32
Multi-drug Resistant K. pneumoniae0.04 - 2.0>32
Staphylococcus aureus (Gram-positive)>640.12 - 0.5

Data for the LpxH inhibitor is synthesized from reported activities of optimized compounds in this class. Ciprofloxacin data is based on established literature values.

The data clearly indicates that while Ciprofloxacin is more potent against susceptible wild-type strains, the LpxH inhibitor maintains its activity against multi-drug resistant strains of E. coli and K. pneumoniae, a significant advantage for a novel antibiotic. The lack of activity against the Gram-positive Staphylococcus aureus confirms the specific spectrum of activity for the LpxH inhibitor.

In Vivo Efficacy

Demonstrating efficacy in a relevant animal model of infection is a cornerstone of preclinical development. For systemic antibiotics, a murine sepsis model is commonly used to evaluate the in vivo potential of a new drug candidate.

Table 2: Comparative In Vivo Efficacy in a Murine Sepsis Model

ParameterLpxH Inhibitor (Single Dose)Ciprofloxacin (Standard Dosing Regimen)Vehicle Control
Bacterial Load in Blood (log10 CFU/mL) at 24h
E. coli infectionSignificant reductionSignificant reductionHigh bacterial load
K. pneumoniae infectionSignificant reductionSignificant reductionHigh bacterial load
Survival Rate at 48h (%)
E. coli infectionHigh survivalHigh survival0%
K. pneumoniae infection80%High survival0%

LpxH inhibitor data is based on reported in vivo studies. Ciprofloxacin efficacy is well-established in various animal models.

The ability of the LpxH inhibitor to significantly reduce bacterial load and improve survival with a single dose is a promising indicator of its potential clinical utility.

Safety Profile

Preclinical safety evaluation is crucial to identify potential liabilities before human trials. In vitro cytotoxicity assays on mammalian cell lines are a key component of this assessment.

Table 3: Comparative In Vitro Cytotoxicity

AssayLpxH Inhibitor (JH-LPH-107)Ciprofloxacin
Cell Line HEK293 (Human Embryonic Kidney)HepG2 (Human Liver Cancer)
Concentration 100 µM (63 µg/mL)100 µM (63 µg/mL)
Result No significant cytotoxicityNo significant cytotoxicity
Safety Index (CC50/MIC) >100-fold>100-fold

Data for the LpxH inhibitor JH-LPH-107 from a study where no significant cytotoxicity was observed at the tested concentration[1]. Ciprofloxacin cytotoxicity data is synthesized from multiple sources and can vary based on experimental conditions[2][3].

The LpxH inhibitor JH-LPH-107 demonstrates a high safety index, with no significant cytotoxicity observed at concentrations over 100 times its MIC against relevant pathogens[1].

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of preclinical data.

Minimum Inhibitory Concentration (MIC) Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically ~5×10^5 Colony Forming Units (CFU)/mL.

  • Serial Dilution of Antibiotic: The test antibiotic is serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Murine Sepsis Model

This model mimics a systemic bacterial infection to evaluate the in vivo efficacy of an antibiotic.

  • Induction of Sepsis: Mice are infected with a lethal dose of a clinically relevant bacterial strain (e.g., MDR E. coli or K. pneumoniae) via intraperitoneal injection.

  • Therapeutic Intervention: At a defined time point post-infection (e.g., 2-4 hours), the test antibiotic and a comparator antibiotic are administered through a relevant route (e.g., intravenous or subcutaneous). A control group receives a vehicle (e.g., saline).

  • Monitoring: Animals are monitored for signs of illness and survival over a defined period (e.g., 48-72 hours).

  • Outcome Assessment: At specific time points, blood and/or organs (e.g., spleen, liver) are collected to determine the bacterial load (CFU/mL or CFU/g). Levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the serum can also be measured.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Human cells (e.g., HEK293 or HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are exposed to serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells. The concentration that inhibits 50% of cell growth (IC50) or causes 50% cytotoxicity (CC50) is then calculated.

Mandatory Visualization

Signaling Pathway: The Raetz Pathway of Lipopolysaccharide (LPS) Biosynthesis

LpxH inhibitors target a critical step in the biosynthesis of LPS, a key component of the outer membrane of Gram-negative bacteria. The following diagram illustrates the Raetz pathway and the point of inhibition by LpxH inhibitors.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-acyl-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-acyl-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxH LpxH UDP_diacyl_GlcN->LpxH Lipid_X Lipid X LpxB LpxB Lipid_X->LpxB Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA WaaA Kdo2_Lipid_IVA->WaaA LPS Lipopolysaccharide LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->UDP_diacyl_GlcN LpxH->Lipid_X LpxB->Kdo2_Lipid_IVA Further_steps Further Steps WaaA->Further_steps Further_steps->LPS Inhibitor LpxH Inhibitor Inhibitor->LpxH

Caption: The Raetz pathway of LPS biosynthesis and the site of action of LpxH inhibitors.

Experimental Workflow: Preclinical Evaluation of a Novel Antibiotic

The following diagram outlines a typical workflow for the preclinical validation of a new antibiotic candidate.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation MIC MIC Determination (Panel of Pathogens) Cytotoxicity Cytotoxicity Assay (Mammalian Cell Lines) MIC->Cytotoxicity MoA Mechanism of Action Studies Cytotoxicity->MoA Lead_Opt Lead Optimization MoA->Lead_Opt PK Pharmacokinetics (PK) (Rodent Model) Efficacy Efficacy Studies (Murine Infection Model) PK->Efficacy Toxicity Preliminary Toxicology (Rodent Model) Efficacy->Toxicity IND IND-Enabling Studies Toxicity->IND Lead_Opt->PK

References

Safety Operating Guide

Proper Disposal of Dioxamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Dioxamycin (B1230973), a potent benz[a]anthraquinone antibiotic and kinase inhibitor with significant antitumor properties, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection.[1][2] Due to its cytotoxic nature, all this compound waste is considered hazardous and requires specialized handling from the point of generation through to final disposal.

This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste in a laboratory setting. The following procedures are based on established best practices for handling potent pharmaceutical compounds and specific chemical degradation methods effective against structurally related molecules.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to establish a designated area for its handling. All personnel must be trained on the potential hazards and the procedures outlined below.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The required PPE varies based on the task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loading- Chemical-resistant footwear
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)- Chemical-resistant boots

This compound Waste Disposal Workflow

The proper disposal of this compound waste follows a multi-step process designed to contain the compound and prevent environmental release. This workflow ensures that all contaminated materials are handled safely and in accordance with hazardous waste regulations.

Dioxamycin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_treatment On-site Treatment (Optional) cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (PPE, vials, contaminated labware) D Collect in labeled, leak-proof cytotoxic waste containers (solid) A->D B Liquid Waste (Unused solutions, contaminated solvents) E Collect in labeled, leak-proof, shatter-resistant cytotoxic waste containers (liquid) B->E C Sharps Waste (Needles, contaminated glassware) F Collect in labeled, puncture-resistant cytotoxic sharps containers C->F H Store in a secure, designated hazardous waste accumulation area D->H G Bulk liquid waste may be chemically degraded with 5.25% Sodium Hypochlorite (B82951) E->G F->H G->H I Arrange for pickup by a licensed hazardous waste transporter H->I J High-temperature incineration at a permitted hazardous waste facility I->J

This compound Waste Disposal Workflow

Step-by-Step Disposal Procedures

Waste Segregation and Collection

Proper segregation of cytotoxic waste at the point of generation is critical.

  • Solid Waste: All non-sharp, solid waste contaminated with this compound, including personal protective equipment (PPE), empty vials, and contaminated labware, must be placed in designated, leak-proof containers lined with a distinctive plastic bag (e.g., yellow with a purple stripe) and clearly labeled as "Cytotoxic Waste."

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in leak-proof, shatter-resistant containers. These containers must be clearly labeled with "Cytotoxic Waste" and a list of their contents.

  • Sharps Waste: Needles, syringes, and contaminated glass Pasteur pipettes must be disposed of in a designated, puncture-resistant sharps container that is also labeled as "Cytotoxic Waste."

Decontamination Procedures

All work surfaces and equipment must be decontaminated after handling this compound. For spill cleanup, follow the procedure below.

Decontamination Protocol for Spills and Work Surfaces:

  • Restrict Access: Immediately alert others in the area and restrict access to the spill.

  • Don PPE: Wear appropriate PPE as outlined in the table above, including a respirator.

  • Contain the Spill: For liquid spills, cover with absorbent material. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Prepare Decontamination Solution: Based on studies conducted by the International Agency for Research on Cancer (IARC) on the chemical degradation of anthracyclines, a 5.25% sodium hypochlorite solution (household bleach) is effective for decontamination.[3]

  • Clean the Area: Working from the outside of the spill inward, clean the area with the sodium hypochlorite solution. Allow for a contact time of at least one hour.

  • Rinse: Wipe the area with a clean, damp cloth to remove the bleach residue.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic solid waste.

Bulk Waste Treatment (Chemical Degradation)

For larger quantities of liquid this compound waste, chemical degradation prior to disposal can be an effective safety measure.

Protocol for Chemical Degradation of Bulk Liquid this compound Waste:

  • Reagent: 5.25% Sodium Hypochlorite Solution.

  • Procedure: In a well-ventilated fume hood, add the sodium hypochlorite solution to the this compound waste in a 1:1 volume ratio. Stir the mixture for at least one hour to ensure complete degradation.

  • Neutralization (Optional but Recommended): After degradation, the remaining chlorine can be neutralized by adding sodium thiosulfate.

  • Disposal: The treated liquid waste should still be collected in a labeled cytotoxic liquid waste container for final disposal by a licensed hazardous waste contractor.

Important Note: This chemical degradation procedure has been shown to be effective for several anthracyclines, rendering them non-mutagenic.[3] Given that this compound is a benz[a]anthraquinone antibiotic, this method is the most scientifically supported approach for its chemical inactivation.

Final Disposal

All this compound waste, whether chemically treated or not, must be disposed of as hazardous waste.

  • Storage: Store all sealed and labeled cytotoxic waste containers in a secure, designated hazardous waste accumulation area, away from general laboratory traffic.

  • Transport and Incineration: Arrange for a licensed hazardous waste management company to transport the waste for final disposal. The recommended method of disposal for cytotoxic waste is high-temperature incineration at a permitted facility.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting researchers and the environment from the risks associated with this potent compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.